iRGD peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H57N13O14S2 |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
(9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18?,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
YHTTWXCDIRTOQX-GHENWMSQSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to iRGD Peptide: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The internalizing RGD (iRGD) peptide represents a significant advancement in targeted drug delivery, offering enhanced penetration into tumor tissues. This technical guide provides a comprehensive overview of the iRGD peptide, detailing its structure, sequence, and the molecular mechanisms that underpin its unique tumor-penetrating properties. We present quantitative data on its binding affinities, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and application of this technology in research and drug development.
This compound: Structure and Sequence
The prototypic this compound is a cyclic nonapeptide discovered through in vivo phage display screening.[1] Its structure and sequence are fundamental to its function.
Amino Acid Sequence and Physicochemical Properties
The primary amino acid sequence of the most studied this compound is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[1][2] The peptide is cyclized via a disulfide bond between the two cysteine residues (Cys1 and Cys9), which is crucial for its conformational stability and receptor binding.[3][4] Variations of this sequence, such as CRGDRGPDC and CRGDKGPEC, were also identified in the original screening.[4]
| Property | Value | Reference |
| Amino Acid Sequence | CRGDKGPDC | [1][2] |
| Cyclization | Disulfide bridge (Cys1-Cys9) | [3][4] |
| Molecular Weight | ~948.04 g/mol | [5] |
Mechanism of Action: A Three-Step Pathway to Tumor Penetration
The enhanced tumor penetration of iRGD is not a passive process but rather an active, multi-step mechanism that exploits the tumor microenvironment.[1][4] This mechanism involves sequential binding to two distinct cell surface receptors, integrins and neuropilin-1 (NRP-1), and a proteolytic activation step.
Step 1: Integrin Binding - The Homing Device
The initial step in iRGD's journey to the tumor is the recognition of αv integrins, specifically αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][4] This binding is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.
Step 2: Proteolytic Cleavage - Unmasking the Penetrating Motif
Following binding to αv integrins, the this compound undergoes proteolytic cleavage. This cleavage event is critical as it exposes a C-terminal sequence motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.[1][5] In the case of the prototypic iRGD, cleavage results in the CRGDK fragment.[6]
Step 3: Neuropilin-1 Binding and Activation of the CendR Pathway
The newly exposed CendR motif on the cleaved iRGD fragment has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on many tumor cells.[1][4] The binding of the CendR motif to NRP-1 triggers a specialized endocytic pathway, often described as being similar to macropinocytosis, leading to the internalization of the peptide and any co-administered or conjugated cargo.[5][7] This NRP-1-mediated transport system allows for penetration deep into the extravascular tumor tissue.[1]
Quantitative Binding Affinities
The sequential binding to integrins and NRP-1 is characterized by distinct binding affinities. The initial interaction with integrins is in the nanomolar range, while the subsequent binding of the cleaved CendR motif to NRP-1 is significantly stronger.
| Ligand | Receptor | Binding Affinity (IC50/Kd) | Reference |
| iRGD (full-length) | αvβ3 Integrin | 21.0 ± 1.5 nM (IC50) | [6] |
| iRGD (full-length) | αvβ5 Integrin | 68.9 ± 5.2 nM (IC50) | [6] |
| iRGD (full-length) | αvβ6 Integrin | >1000 nM (IC50) | [6] |
| CendR Peptide (RPARPAR) | Neuropilin-1 | 1.7 ± 0.4 μM (Kd) | [1] |
| CRGDK-Diphtheria Toxin | NRP-1 expressing A549 cells | 0.43 nM (IC50) | [8] |
Note: The Kd for RPARPAR and the IC50 for the CRGDK-toxin fusion are provided as estimates for the binding affinity of the cleaved iRGD's CendR motif to NRP-1.
Signaling Pathways
The binding of iRGD to its receptors initiates intracellular signaling cascades that mediate its internalization and tissue penetration.
iRGD Mechanism of Action Pathway
Caption: The three-step mechanism of iRGD action.
CendR Signaling Pathway
Upon binding of a CendR peptide to NRP-1, a signaling cascade is initiated that leads to endocytosis. A key downstream effector is the GAIP-interacting protein C-terminus (GIPC1), also known as synectin, which binds to the cytoplasmic tail of NRP-1.
Caption: The CendR-NRP-1 signaling pathway.
Experimental Protocols
The following sections provide overviews of key experimental protocols used to synthesize and characterize the this compound.
Solid-Phase Peptide Synthesis (SPPS) of iRGD
Objective: To chemically synthesize the linear this compound and induce its cyclization.
Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus using Fmoc/tBu-protected amino acids. Coupling reagents like HBTU/HOBt or DIC/HOBt are used to facilitate peptide bond formation.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.
-
On-Resin Cyclization: After the linear peptide is assembled, the side-chain protecting groups of the two cysteine residues are selectively removed. An oxidizing agent, such as thallium(III) trifluoroacetate, is then used to facilitate the formation of the disulfide bond while the peptide is still attached to the resin.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
In Vitro Cell Internalization Assay
Objective: To visualize and quantify the uptake of iRGD into tumor cells.
Methodology:
-
Cell Culture: Tumor cells known to express αv integrins and NRP-1 (e.g., U87MG glioblastoma cells) are cultured on glass coverslips or in imaging dishes.
-
Peptide Labeling: The this compound is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Incubation: The cultured cells are incubated with the fluorescently labeled this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 1-4 hours) at 37°C. Control experiments should include a non-binding peptide or a scrambled iRGD sequence.
-
Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove unbound peptide and then fixed with a solution like 4% paraformaldehyde.
-
Staining (Optional): Cell nuclei can be counterstained with a nuclear dye like DAPI.
-
Imaging: The cells are imaged using a confocal microscope. The internalization of the fluorescent peptide is observed by acquiring z-stack images.
-
Quantification: Image analysis software can be used to quantify the fluorescence intensity within the cells.
In Vivo Tumor Penetration Assay
Objective: To evaluate the tumor-homing and penetration capabilities of iRGD in a living animal model.
Methodology:
-
Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting tumor cells (e.g., PC-3 prostate cancer cells) into immunocompromised mice.
-
Peptide Labeling: iRGD is labeled with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, IRDye 800CW) for deep tissue imaging.
-
Peptide Administration: The fluorescently labeled this compound is administered intravenously (e.g., via tail vein injection) into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS). The fluorescence signal intensity at the tumor site and in other organs is measured.
-
Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumor and major organs are excised for ex vivo imaging to confirm the in vivo findings and to determine the biodistribution of the peptide.
-
Histological Analysis: Tumor tissues can be sectioned and analyzed by fluorescence microscopy to visualize the distribution of the peptide within the tumor parenchyma.
Experimental Workflow for In Vivo Tumor Penetration Analysis
Caption: A typical workflow for in vivo iRGD studies.
Conclusion
The this compound, with its unique three-step mechanism of tumor targeting and penetration, offers a powerful platform for the development of next-generation cancer diagnostics and therapeutics. By understanding its structure, mechanism of action, and the experimental methodologies for its evaluation, researchers and drug development professionals can effectively harness the potential of iRGD to overcome the challenge of drug delivery to solid tumors. This guide provides the foundational knowledge and practical insights necessary to advance the application of this promising technology.
References
- 1. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropilin-1/GIPC1 Signaling Regulates α5β1 Integrin Traffic and Function in Endothelial Cells | PLOS Biology [journals.plos.org]
- 3. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Neuropilin-1 Binding Peptide as Fusion to Diphtheria Toxin Induces Apoptosis in Non-small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
The C-end Rule (CendR) Motif: A Deep Dive into its Function in iRGD for Enhanced Tumor Penetration and Drug Delivery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The iRGD peptide (internalizing RGD) represents a paradigm shift in targeted cancer therapy, demonstrating an exceptional ability to penetrate solid tumors and enhance the delivery of co-administered therapeutic agents. This enhanced efficacy is primarily attributed to the C-end Rule (CendR) motif, a cryptic sequence within the this compound that, upon activation, orchestrates a cascade of events leading to deep tumor tissue infiltration. This technical guide provides an in-depth exploration of the CendR motif's function within the this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the critical pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to leverage the iRGD platform for more effective cancer treatments.
The this compound and the CendR Motif: A Dual-Targeting Mechanism
The prototypic this compound, with the amino acid sequence CRGDKGPDC, employs a sophisticated three-step mechanism to achieve tumor homing and penetration[1][2]. This process is initiated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, which targets and binds to αv integrins, particularly αvβ3 and αvβ5, that are overexpressed on the surface of tumor endothelial cells and some tumor cells[1][3]. This initial binding event serves to anchor the this compound to the tumor microenvironment.
Following this initial docking, the this compound undergoes a critical proteolytic cleavage event. This cleavage occurs within the tumor microenvironment, where proteases are often upregulated, exposing a cryptic C-terminal motif: R/KXXR/K. This exposed sequence is known as the C-end Rule or CendR motif[1][2][4]. The now-activated CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells[1][3]. The binding of the CendR motif to NRP-1 triggers a trans-tissue transport pathway, facilitating the penetration of iRGD and any co-administered drugs deep into the tumor parenchyma[1][2][4]. This dual-targeting mechanism of iRGD, first to integrins and then to NRP-1, is the cornerstone of its enhanced tumor penetration capabilities.
Quantitative Data on iRGD Interactions and Efficacy
The effectiveness of the this compound is underpinned by the specific binding affinities of its motifs to their respective receptors and its ability to enhance the therapeutic efficacy of co-administered drugs.
Binding Affinity of iRGD
The initial interaction of iRGD with αv integrins is crucial for its tumor-homing function. The following table summarizes the in vitro binding affinities of iRGD to various integrin subtypes.
| Compound | Integrin Subtype | IC50 (nM) | Reference |
| iRGD | αvβ3 | 17.8 ± 8.6 | [5] |
| iRGD | αvβ5 | 61.7 ± 13.3 | [5] |
Following proteolytic cleavage, the exposed CendR motif exhibits a significantly higher binding affinity for NRP-1, which drives the subsequent penetration phase[1]. While specific Kd values for the iRGD-NRP-1 interaction are not consistently reported in the literature, it is widely acknowledged that the affinity for NRP-1 is substantially greater than for integrins post-cleavage, facilitating the hand-off from one receptor to the other[1].
Preclinical Therapeutic Efficacy
Numerous preclinical studies have demonstrated the ability of iRGD to enhance the efficacy of various chemotherapeutic agents. The following table provides a selection of these findings.
| Cancer Model | Therapeutic Agent | Outcome | Reference |
| A549 xenograft (NSCLC) | Gemcitabine | 86.9% tumor growth inhibition with Gemcitabine + iRGD | [3] |
| Human gastric cancer xenograft | 5-Fluorouracil (5-FU) | Significant tumor growth suppression with 5-FU + iRGD | [3] |
| 4T1 breast cancer | Doxorubicin-loaded nanoparticles | Higher penetration and accumulation, resulting in the best antitumor efficiency | [3] |
| Gastric cancer cell lines | Paclitaxel (PTX) + anti-EGFR-iRGD | ~46.66% reduction in tumor volume compared to control | [3] |
Clinical Trial Data
The promising preclinical results have led to the clinical investigation of iRGD, known as CEND-1 (or LSTA1), in combination with standard-of-care chemotherapy. The following table summarizes key results from a Phase I clinical trial in patients with metastatic pancreatic ductal adenocarcinoma (NCT03517176).
| Metric | Result | Reference |
| Response Rate (RR) | 59% | [6] |
| Disease Control Rate (DCR) | 93% | [6] |
| Median Progression-Free Survival | 8.8 months | [7] |
Experimental Protocols
The study of the CendR motif's function in iRGD involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Integrin Binding Assay
This assay quantifies the binding affinity of iRGD to specific integrin subtypes.
Materials:
-
Purified recombinant human integrin αvβ3 and αvβ5.
-
This compound.
-
Biotinylated vitronectin (or other suitable integrin ligand).
-
Streptavidin-coated 96-well plates.
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).
-
HRP-conjugated anti-biotin antibody.
-
Substrate for HRP (e.g., TMB).
-
Plate reader.
Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated vitronectin overnight at 4°C.
-
Wash the plates with assay buffer to remove unbound vitronectin.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in assay buffer) for 1 hour at room temperature.
-
Add purified integrin protein to the wells and incubate for 1-2 hours at room temperature to allow binding to vitronectin.
-
Wash the plates to remove unbound integrin.
-
Prepare serial dilutions of the this compound in assay buffer.
-
Add the iRGD dilutions to the wells and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plates to remove unbound iRGD.
-
Add HRP-conjugated anti-biotin antibody to detect the amount of bound biotinylated vitronectin, which is inversely proportional to the amount of iRGD bound to the integrin.
-
Incubate for 1 hour at room temperature.
-
Wash the plates and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value, which represents the concentration of iRGD required to inhibit 50% of the integrin-vitronectin binding.
In Vivo Tumor Homing and Penetration Imaging
This protocol allows for the visualization and quantification of iRGD's ability to target and penetrate tumors in a living animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models).
-
Fluorescently labeled iRGD (e.g., iRGD-Cy5).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image of the mouse before injection.
-
Intravenously inject the fluorescently labeled this compound via the tail vein.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the peptide[8][9].
-
At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm and quantify the fluorescence signal in each tissue[10].
-
For higher resolution analysis of penetration, tumors can be sectioned and imaged using confocal microscopy to visualize the distribution of the fluorescently labeled iRGD within the tumor parenchyma.
3D Tumor Spheroid Penetration Assay
This in vitro assay provides a more physiologically relevant model than 2D cell culture to assess the penetration capabilities of iRGD.
Materials:
-
Cancer cell line capable of forming spheroids.
-
Ultra-low attachment 96-well plates.
-
Culture medium.
-
Fluorescently labeled iRGD.
-
Confocal microscope.
Protocol:
-
Seed cancer cells in ultra-low attachment 96-well plates to allow for the formation of 3D tumor spheroids over several days[11][12].
-
Once spheroids have formed and reached a desired size, treat them with fluorescently labeled iRGD at a specific concentration.
-
Incubate the spheroids with the labeled peptide for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the spheroids to remove unbound peptide.
-
Image the spheroids using a confocal microscope, acquiring z-stack images to visualize the penetration depth of the fluorescent signal from the periphery to the core of the spheroid[13][14].
-
Quantify the fluorescence intensity as a function of distance from the spheroid edge to determine the extent of penetration.
Proteolytic Cleavage Assay
This assay confirms the cleavage of iRGD in the presence of tumor-associated proteases.
Materials:
-
This compound.
-
Tumor cell lysate or conditioned media (as a source of proteases), or purified proteases (e.g., MMP-2, MMP-9).
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).
Protocol:
-
Incubate the this compound with the protease source (cell lysate, conditioned media, or purified enzyme) in an appropriate buffer for a defined period.
-
As a control, incubate iRGD in the buffer alone.
-
Stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Analyze the samples using mass spectrometry to identify the peptide fragments generated by proteolytic cleavage[15].
-
The presence of a fragment corresponding to the cleaved CendR-containing portion of iRGD (CRGDK) confirms the proteolytic processing.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the function of the CendR motif in iRGD.
iRGD Mechanism of Action Signaling Pathway
Caption: The three-step mechanism of iRGD action.
Experimental Workflow for In Vivo Tumor Penetration Study
Caption: Workflow for in vivo imaging of iRGD tumor penetration.
Logical Relationship of CendR Motif Function
Caption: Logical flow of CendR motif activation and function.
Conclusion
The C-end Rule motif is the central component of the this compound's unique ability to overcome the physical barriers of the tumor microenvironment and enhance the delivery of therapeutic agents. Its sequential, dual-receptor targeting mechanism, initiated by integrin binding and consummated by NRP-1 engagement following proteolytic activation, represents a sophisticated and highly effective strategy for improving cancer therapy. The quantitative data from preclinical and clinical studies underscore the potential of this technology. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of iRGD-based therapies. As our understanding of the CendR pathway deepens, so too will our ability to design more potent and specific cancer treatments, ultimately improving patient outcomes.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CendR - Wikipedia [en.wikipedia.org]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. pnas.org [pnas.org]
- 9. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penetration in 3D tumor spheroids and explants: Adding a further dimension to the structure-activity relationship of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Neuropilin-1 (NRP-1) as a Receptor for iRGD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic peptide iRGD (internalizing RGD) has emerged as a promising tool for targeted drug delivery in oncology. Its unique mechanism of action, involving a dual interaction with αv integrins and Neuropilin-1 (NRP-1), facilitates deep penetration into tumor tissues, enhancing the efficacy of co-administered therapeutic agents. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to the function of NRP-1 as a receptor for iRGD. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.
The iRGD-NRP-1 Interaction: A Stepwise Mechanism
The tumor-penetrating capability of iRGD is a multi-step process initiated by its binding to specific cell surface receptors.
-
Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic iRGD peptide first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial and cancer cells. This initial binding event serves to localize the peptide to the tumor microenvironment.
-
Proteolytic Cleavage: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.
-
NRP-1 Receptor Binding: The newly exposed CendR motif then binds with high affinity to Neuropilin-1 (NRP-1), a transmembrane receptor also frequently overexpressed in tumors. This interaction is the critical step that triggers the subsequent internalization and tissue penetration.
-
Internalization and Tissue Penetration: The binding of the CendR motif to NRP-1 initiates an endocytic pathway that facilitates the transport of iRGD and any co-administered cargo into the tumor cell and deeper into the tumor parenchyma.
Quantitative Data
Table 1: Binding Affinity of iRGD and its Fragments to Receptors
| Ligand | Receptor | Method | Affinity (IC50/Kd) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | mid-low nM | |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | mid-low nM | |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | Higher IC50 than αvβ3/αvβ5 | |
| CendR Peptide (RGERPPR) | Neuropilin-1 (NRP-1) | Surface Plasmon Resonance | 44.3 nM (Kd) | |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | Not specified | 50- to 150-fold higher than to integrins |
Signaling Pathways
The binding of the CendR motif of cleaved iRGD to NRP-1 initiates a signaling cascade that leads to internalization and has been implicated in the inhibition of tumor cell migration. While the complete pathway is still under investigation, key downstream effectors have been identified.
NRP-1 Mediated Endocytosis
The endocytosis of the iRGD-NRP-1 complex is thought to occur through a mechanism distinct from clathrin- or caveolin-mediated pathways, potentially resembling macropinocytosis. A key player in this process is the PDZ domain-containing protein GIPC1 (GAIP-Interacting Protein C-terminus 1), also known as synectin. GIPC1 binds to the cytoplasmic tail of NRP-1 and is crucial for the internalization of CendR peptides.
Downstream Signaling in Cell Migration
The interaction of the CendR motif with NRP-1 has also been shown to inhibit tumor cell migration. This effect is mediated by a signaling pathway involving the small GTPase RhoA and its downstream effector ROCK (Rho-associated coiled-coil containing protein kinase), as well as the p38 MAPK (Mitogen-Activated Protein Kinase).
Below is a DOT script for a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of iRGD-NRP-1 interaction.
Experimental Protocols
Surface Plasmon Resonance (SPR) for CendR-NRP-1 Binding Affinity
Objective: To quantitatively measure the binding affinity (Kd) of a CendR-containing peptide to purified NRP-1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human NRP-1 protein
-
Synthetic CendR peptide (e.g., RGERPPR)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Immobilization of NRP-1:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject recombinant NRP-1 (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine (B43304) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of NRP-1.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the CendR peptide in running buffer (e.g., 0 nM to 500 nM).
-
Inject each concentration of the CendR peptide over both the NRP-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each peptide injection using the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the NRP-1 flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro Cellular Uptake Assay
Objective: To quantify the internalization of iRGD into NRP-1 expressing cancer cells.
Materials:
-
NRP-1 positive cancer cell line (e.g., MDA-MB-231)
-
Fluorescently labeled iRGD (e.g., FITC-iRGD)
-
Control peptide (e.g., FITC-RGD)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
-
DAPI stain
Methodology:
-
Cell Culture: Culture the cancer cells to 80-90% confluency in appropriate culture vessels.
-
Treatment:
-
For flow cytometry, detach cells using trypsin-EDTA and resuspend in fresh medium.
-
For fluorescence microscopy, seed cells on glass coverslips in a multi-well plate and allow to adhere overnight.
-
Incubate the cells with a defined concentration of FITC-iRGD or FITC-RGD (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells on coverslips with 4% paraformaldehyde, counterstain the nuclei with DAPI, and visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.
-
iRGD Proteolytic Cleavage Assay using HPLC
Objective: To determine the rate and extent of iRGD cleavage in the presence of tumor cell-conditioned media or specific proteases.
Materials:
-
This compound
-
Tumor cell-conditioned medium or purified protease (e.g., uPA)
-
Reaction buffer (e.g., PBS)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% TFA)
Methodology:
-
Reaction Setup:
-
Incubate a known concentration of iRGD (e.g., 100 µM) with tumor cell-conditioned medium or a specific protease in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Separate the intact iRGD from its cleavage products using a gradient of mobile phase B.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to intact iRGD and its cleavage product(s) based on their retention times (previously determined using standards).
-
Quantify the peak areas to determine the percentage of cleaved iRGD at each time point.
-
Experimental and Logical Workflows
Below are DOT scripts for diagrams illustrating typical experimental workflows.
Workflow for In Vitro Analysis of iRGD Function
Caption: A typical workflow for the in vitro characterization of iRGD.
Workflow for In Vivo Evaluation of iRGD-Mediated Drug Delivery
Caption: A general workflow for in vivo studies of iRGD.
Conclusion
The interaction between the cleaved this compound and NRP-1 is a pivotal event that endows iRGD with its remarkable tumor-penetrating properties. Understanding the quantitative aspects of this interaction, the downstream signaling pathways, and the appropriate experimental methodologies is crucial for the rational design and development of iRGD-based cancer therapies. This technical guide provides a foundational resource for researchers in this exciting field, offering both a comprehensive overview and practical experimental details to facilitate further advancements.
The iRGD Peptide: A Navigator Through the Tumor Microenvironment for Enhanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy. Its complex and dynamic nature, characterized by a dense extracellular matrix, abnormal vasculature, and high interstitial fluid pressure, significantly hinders the penetration and accumulation of therapeutic agents within the tumor mass.[1] The iRGD peptide (internalizing RGD) has emerged as a promising strategy to overcome these challenges, acting as a molecular guide that enhances the delivery of co-administered or conjugated drugs deep into the tumor tissue.[2][3] This technical guide provides a comprehensive overview of the this compound, its mechanism of action, and its interaction with the TME, with a focus on quantitative data, experimental protocols, and key signaling pathways.
The this compound: Structure and Dual-Targeting Mechanism
iRGD is a cyclic nine-amino-acid peptide (CRGDKGPDC) that contains the well-known Arg-Gly-Asp (RGD) motif.[3][4] This motif allows iRGD to initially bind to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][5] Unlike conventional RGD peptides, iRGD possesses a unique three-step mechanism of action that facilitates deep tumor penetration.[6]
-
Homing to the Tumor: The RGD motif of iRGD mediates the initial binding to αv integrins on the tumor vasculature, effectively "docking" the peptide at the tumor site.[6][7]
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[5][7]
-
Neuropilin-1 Binding and Pathway Activation: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also overexpressed in the TME.[6][8] This interaction triggers a transport pathway, promoting the extravasation and deep penetration of iRGD and any associated therapeutic cargo into the tumor parenchyma.[9][10]
This dual-receptor targeting mechanism is crucial for iRGD's enhanced tumor penetration compared to traditional RGD peptides, which primarily remain localized to the tumor vasculature.[2]
Quantitative Data on iRGD Interactions and Efficacy
The following tables summarize key quantitative data from various studies, highlighting the binding affinities and the enhanced therapeutic efficacy mediated by iRGD.
| Parameter | Value | Receptors | Significance | Reference |
| Binding Affinity (IC50) | Mid to low nanomolar range | αvβ3 and αvβ5 integrins | High affinity for initial tumor homing. | [7][11] |
| Binding Affinity of Cleaved iRGD (CRGDK fragment) | 50- to 150-fold higher for NRP-1 than integrins | Neuropilin-1 (NRP-1) | Demonstrates the switch in receptor preference after cleavage, driving tissue penetration. | [2] |
Table 1: Binding Affinities of this compound. This table presents the binding affinities of the intact this compound for integrins and the cleaved fragment for neuropilin-1.
| Drug Co-administered with iRGD | Tumor Model | Fold Increase in Tumor Accumulation/Positive Area | Reference |
| Trastuzumab | BT474 human breast tumor | 14-fold increase in trastuzumab-positive areas; 40-fold increase in accumulation (ELISA) | [9] |
| Doxorubicin | 4T1 tumor mice | Not specified, but resulted in the best antitumor efficiency. | [7] |
| Nab-paclitaxel | BT474 breast tumors | Not specified, but resulted in reduced tumor growth. | [2] |
| Gemcitabine | Patient-derived PDAC xenografts | Not specified, but resulted in effective drug accumulation and tumor reduction. | [2] |
| Cisplatin | Transplantation models | Not specified, but increased survival rates by 30%. | [8] |
Table 2: Enhanced Tumor Accumulation of Co-administered Drugs with iRGD. This table highlights the significant increase in the intratumoral concentration of various anticancer drugs when co-administered with the this compound.
Signaling and Transport Pathways
The interaction of iRGD with its receptors triggers specific signaling and transport pathways that facilitate its tumor-penetrating effects.
Caption: The sequential mechanism of iRGD action in the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research conducted on the this compound. Below are synthesized protocols for key experiments.
In Vitro Solid-Phase Binding Assay
This assay is used to determine the binding affinity of iRGD to its receptors.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with purified αvβ3, αvβ5, or αvβ6 integrins (0.5-1 μg/mL) in a coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2) and incubate overnight at 4°C.[11][12]
-
Blocking: Block non-specific binding sites by incubating the plates with a blocking solution (e.g., coating buffer with 1% bovine serum albumin) for 2 hours at room temperature.[11][12]
-
Competitive Binding: Add various concentrations of the this compound along with a biotinylated ligand (e.g., vitronectin for αvβ3/αvβ5, fibronectin for αvβ6) to the wells. Incubate for 3 hours at room temperature.[11][12]
-
Detection: Wash the plates and add a streptavidin-peroxidase conjugate. After a 1-hour incubation, add a substrate solution. Stop the reaction with an acid (e.g., H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 415 nm).[12]
-
Data Analysis: Analyze the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 values.[12]
In Vivo Tumor Imaging
This protocol is used to visualize the accumulation of iRGD-conjugated imaging agents in tumors.
Protocol:
-
Tumor Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting tumor cells (e.g., MDA-MB-435, U-87 MG, or PC-3).[13][14]
-
Probe Administration: Synthesize and purify a near-infrared fluorescently labeled this compound (e.g., Cy5.5-iRGDC). Intravenously inject the probe into tumor-bearing mice.[13]
-
Imaging: At various time points post-injection, anesthetize the mice and perform in vivo imaging using an appropriate imaging system (e.g., IVIS Spectrum) with the correct excitation and emission filters.[13]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and resect the tumor and major organs for ex vivo imaging to confirm probe distribution.[13]
-
Inhibition Control: To confirm specificity, a separate cohort of mice can be pre-injected with antibodies against αvβ3 integrin or NRP-1 before administering the iRGD probe.[13]
Cellular Uptake and Penetration Assay
This assay assesses the ability of iRGD to enhance the uptake of nanoparticles into tumor cells.
Protocol:
-
Cell Culture: Culture tumor cells (e.g., 4T1 breast cancer cells) in appropriate media.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (e.g., IR780-loaded) with or without iRGD surface modification for a set period (e.g., 2 hours).[15]
-
Confocal Microscopy: Wash the cells to remove non-internalized nanoparticles, fix them, and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the nanoparticles using a confocal microscope.[15]
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer to compare the uptake efficiency between iRGD-modified and unmodified nanoparticles.[15]
Experimental and Therapeutic Workflow
The application of iRGD in a therapeutic setting, either through co-administration or conjugation, follows a logical workflow from administration to therapeutic effect.
Caption: Therapeutic workflow utilizing iRGD for enhanced drug delivery.
Conclusion and Future Perspectives
The this compound represents a significant advancement in overcoming the delivery barriers imposed by the tumor microenvironment. Its unique dual-targeting mechanism allows for enhanced penetration and accumulation of a wide range of anticancer agents, from small molecules to nanoparticles and antibodies.[9][10] The quantitative data consistently demonstrates a substantial improvement in drug delivery and therapeutic efficacy across various tumor models.
Future research will likely focus on optimizing iRGD-based therapies, including the development of next-generation peptides with improved stability and binding kinetics. Furthermore, the combination of iRGD with other therapeutic modalities, such as immunotherapy, holds great promise for synergistic anticancer effects.[16] Clinical trials are underway to evaluate the safety and efficacy of iRGD in cancer patients, which will be crucial in translating this innovative technology from the laboratory to the clinic.[2][17] The continued exploration of the this compound and its interactions with the TME will undoubtedly pave the way for more effective and targeted cancer treatments.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD peptides - Wikipedia [en.wikipedia.org]
- 7. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Proteolytic Activation of iRGD for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanisms underpinning the activation of the internalizing RGD (iRGD) peptide, a key player in targeted cancer therapy. The focus is on the critical role of proteolytic cleavage in the tumor microenvironment, which unmasks a cryptic motif to initiate a potent pathway for deep tissue penetration.
The Core Mechanism: A Multi-Step Pathway to Tumor Infiltration
The efficacy of iRGD (sequence: CRGDKGPDC) as a tumor-penetrating peptide is not passive but relies on a sequential, three-step activation process. This process ensures that its penetrating function is largely confined to the tumor site, where the necessary molecular machinery is present.
-
Homing and Integrin Docking: The journey begins with the Arg-Gly-Asp (RGD) motif within the iRGD peptide. This sequence serves as a homing signal, binding to αv integrins (specifically αvβ3 and αvβ5), which are frequently overexpressed on the surface of tumor endothelial cells and various cancer cells.[1][2] This initial binding event localizes the peptide to the tumor vasculature and parenchyma.
-
Proteolytic Cleavage: Once docked onto an integrin, the this compound is susceptible to cleavage by proteases abundant in the tumor microenvironment.[1][3][4] The cleavage occurs at the Lys5–Gly6 peptide bond, splitting the original peptide into a shorter, active fragment: CRGDK.[4][5] Key enzymes implicated in this process include urokinase-type plasminogen activator (uPA) and cathepsins, particularly Cathepsin B, which are often upregulated in tumors.[6][7][8]
-
CendR Activation and Neuropilin-1 Binding: The proteolytic cleavage is the pivotal activation step. It exposes the C-terminal Arginine/Lysine residue of the CRGDK fragment, creating a "C-end Rule" (CendR) motif (R/KXXR/K).[3][9][10] This newly exposed motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells.[9][11] The binding of the CendR motif to NRP-1 triggers a massive endocytic/transcytotic transport pathway, effectively hijacking a natural cellular process to ferry the peptide—and any associated cargo—deep into the extravascular tumor tissue.[9][12]
Visualizing the Activation Pathway
The following diagram illustrates the sequential activation of iRGD.
Caption: The iRGD activation pathway from initial tumor homing to NRP-1 mediated internalization.
Quantitative Analysis of Receptor Interactions
The switch-like activation of iRGD is underpinned by a dramatic shift in binding affinities. Before cleavage, the peptide has a high affinity for integrins. After cleavage, the resulting fragment develops a strong affinity for NRP-1.
Table 1: Receptor Binding Affinities
This table summarizes the binding affinities of iRGD for its primary receptors before and after proteolytic activation.
| Peptide/Fragment | Target Receptor | Affinity (IC₅₀ / K_D) | Comments |
| Full-length iRGD | αvβ3 Integrin | 130 nM (IC₅₀)[5] | High affinity binding mediates initial tumor homing. |
| Full-length iRGD | αvβ5 Integrin | 290 nM (IC₅₀)[5] | Binds with slightly lower affinity compared to αvβ3. |
| Full-length iRGD | αvβ6 Integrin | 1100 nM (IC₅₀)[5] | Demonstrates a notable but weaker interaction. |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | ~50-150 fold higher than to integrins[11][13] | This dramatic shift in affinity drives the penetration phase. The positive charge of the terminal arginine is critical for this interaction. |
| L-Arginine | Neuropilin-1 (NRP-1) b1 domain | 325 µM (K_D)[14] | Provides a baseline affinity for the key C-terminal residue of the CendR motif. |
The Logic of CendR Motif Activation
Proteolytic cleavage induces a conformational and functional change, unmasking the CendR motif.
Caption: Logical state transition of iRGD from an inactive to an active, penetrating form.
Detailed Experimental Protocols
Verifying the proteolytic activation and function of iRGD involves a series of specific in vitro and cell-based assays.
Protocol 1: Solid-Phase Integrin Binding Assay
This protocol determines the binding affinity of iRGD to purified integrin receptors.
-
Reagents & Materials:
-
High-binding 96-well microtiter plates.
-
Purified integrin receptors (e.g., αvβ3, αvβ5 from Sino Biological or R&D Systems).[4][5]
-
Coating Buffer: Tris-HCl (20 mmol/L, pH 7.4), NaCl (150 mmol/L), MnCl₂ (1 mmol/L), CaCl₂ (2 mmol/L), MgCl₂ (1 mmol/L).[4][5]
-
Blocking Buffer: Assay buffer with 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: Tris-HCl (20 mmol/L, pH 7.4), NaCl (150 mmol/L), MgCl₂ (1 mmol/L).
-
This compound and control peptides.
-
Detection antibody (e.g., anti-integrin antibody) and HRP-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
-
Methodology:
-
Coating: Dilute purified integrins (e.g., αvβ3/αvβ5 to 0.5 μg/mL) in Coating Buffer and add 100 μL to each well.[4][5] Incubate overnight at 4°C.
-
Washing: Wash plates three times with Assay Buffer.
-
Blocking: Add 200 μL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add varying concentrations of this compound along with a constant concentration of a biotinylated ligand or primary antibody. Incubate for 3 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add HRP-conjugated streptavidin or secondary antibody. Incubate for 1 hour.
-
Development: After a final wash, add TMB substrate. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the logarithm of the iRGD concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Protease Cleavage and Activation Assay
This protocol confirms that a specific protease can cleave iRGD and activate its NRP-1 binding function. This can be conceptualized as a FRET-based assay.
-
Reagents & Materials:
-
Fluorophore/Quencher-labeled this compound (e.g., dye on one side of the cleavage site, quencher on the other).[15]
-
Purified protease (e.g., uPA, Cathepsin B).
-
Assay Buffer appropriate for the protease.
-
Recombinant NRP-1 protein.
-
Fluorescence plate reader.
-
-
Methodology:
-
Peptide Preparation: Synthesize a FRET-based iRGD probe.
-
Cleavage Reaction: In a 96-well plate, incubate the FRET-iRGD probe with the protease at 37°C.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time, which corresponds to the cleavage of the peptide and separation of the fluorophore and quencher.
-
NRP-1 Binding Confirmation (Optional): After the cleavage reaction, transfer the solution to a plate coated with NRP-1 to confirm that the cleaved fragment can bind, using an appropriate detection method.
-
Workflow for In Vitro Cleavage Assay
Caption: Experimental workflow for confirming iRGD cleavage by a specific protease using a FRET assay.
Protocol 3: Cell-Based Internalization and Penetration Assay
This protocol assesses the ability of iRGD to penetrate tumor cells and spheroids, dependent on receptor expression.
-
Reagents & Materials:
-
Methodology:
-
Cell Culture: Culture cells in monolayers or as 3D spheroids in Matrigel. Tumor spheroids are effective for mimicking the protease-rich extracellular matrix of a tumor.[15]
-
Inhibition (Control Group): For control wells, pre-incubate cells with blocking antibodies for αvβ3 or NRP-1 to confirm receptor-dependent uptake.[15]
-
Treatment: Add fluorescently labeled iRGD to the cell culture medium and incubate for a defined period (e.g., 1-4 hours).
-
Washing: Gently wash the cells or spheroids with PBS to remove non-internalized peptide.
-
Imaging: Fix the cells/spheroids if necessary. Image using a confocal microscope, acquiring Z-stacks for spheroids to assess the depth of penetration.
-
Analysis: Quantify the fluorescence intensity inside the cells or the penetration depth into the spheroids. Compare results between treated, untreated, and receptor-blocked groups.
-
Conclusion and Implications for Drug Development
The proteolytic cleavage of iRGD is the master switch that converts it from a tumor-homing agent into a potent tissue-penetrating vehicle. This activation mechanism is highly specific to the tumor microenvironment, where the requisite integrins and proteases are co-expressed. For drug development professionals, this offers a sophisticated platform for targeted therapy. By co-administering drugs with iRGD or directly conjugating them to the peptide, their delivery can be significantly enhanced, increasing therapeutic efficacy while potentially reducing systemic toxicity.[1] Understanding and leveraging this proteolytic activation is paramount to designing the next generation of targeted cancer treatments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B and uPAR Knockdown Inhibits Tumor-induced Angiogenesis by Modulating VEGF Expression in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Architecture and hydration of the arginine‐binding site of neuropilin‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Anti-Metastatic Properties of iRGD Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The iRGD peptide (amino acid sequence: CRGDKGPDC) has emerged as a significant molecule in oncology, primarily for its tumor-penetrating capabilities that enhance drug delivery. However, compelling evidence has demonstrated that iRGD possesses inherent anti-metastatic properties, independent of its function as a drug carrier. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data from key studies, and detailed experimental protocols related to the anti-metastatic effects of iRGD.
Core Mechanism of Anti-Metastatic Action
The anti-metastatic activity of iRGD is a multi-step process primarily mediated by its C-end Rule (CendR) motif (R/KXXR/K), which becomes exposed after proteolytic cleavage in the tumor microenvironment. This activity is distinct from the function of the well-known RGD motif, which targets αv integrins.[1][2][3][4]
The process unfolds as follows:
-
Tumor Homing via RGD Motif : The this compound initially homes to the tumor vasculature by its RGD motif binding to αv integrins (αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some tumor cells.[5][6][7]
-
Proteolytic Cleavage and CendR Motif Exposure : Upon binding to integrins, iRGD undergoes proteolytic cleavage by proteases in the tumor microenvironment. This cleavage exposes the cryptic CendR motif (RGDK) at the C-terminus.[6][7]
-
NRP-1 Binding and Signaling : The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][2][5] This interaction is the critical step for the anti-metastatic effect.
-
Inhibition of Cell Migration and Chemorepulsion : The binding of the CendR motif to NRP-1 triggers a signaling cascade that leads to the collapse of cellular processes, partial cell detachment, and repulsion of tumor cells.[1][3] This chemorepulsion inhibits the migration of cancer cells, a crucial step in the metastatic cascade.[1][3] This effect is particularly prominent when cells are seeded on fibronectin, suggesting a functional regulation of integrins.[1][3]
The anti-metastatic effect is not mediated by the integrin-binding RGD motif alone, as conventional RGD peptides lacking the CendR motif do not exhibit the same potent inhibition of spontaneous metastasis.[1]
Signaling and Interaction Pathway
Caption: Mechanism of iRGD's anti-metastatic action.
Quantitative Data on Anti-Metastatic Effects
The following tables summarize quantitative data from key studies investigating the anti-metastatic properties of iRGD.
Table 1: In Vivo Inhibition of Spontaneous Metastasis
| Cancer Model | Treatment Group | Dosage/Frequency | Metastatic Burden Reduction | Primary Tumor Growth Inhibition | Reference |
| Orthotopic PC-3 Human Prostate Cancer (in mice) | iRGD | 4 µmol/kg, IV, every other day for 3 weeks | Significant inhibition (p < 0.01) | Slight inhibition | [1] |
| Orthotopic PC-3 Human Prostate Cancer (in mice) | RGDfV (control) | 4 µmol/kg, IV, every other day for 3 weeks | No significant inhibition | Not specified | [1] |
| Orthotopic PC-3 Human Prostate Cancer (in mice) | iRGDD (scrambled) | 4 µmol/kg, IV, every other day for 3 weeks | No significant inhibition | Not specified | [1] |
| Experimental Breast Cancer Brain Metastasis (in mice) | iRGD-Nanoworms | Single IV dose | Strong inhibition of tumor progression | Not applicable | [8] |
| Experimental Breast Cancer Brain Metastasis (in mice) | Free iRGD | Single IV dose | Less effective than iRGD-Nanoworms | Not applicable | [8] |
Table 2: In Vitro Inhibition of Tumor Cell Migration
| Cell Line | Peptide | Concentration | Inhibition of Migration | Blocking Agent | Reference |
| LM-PmC | iRGD | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |
| GFP-PC-3 | iRGD | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |
| LM-PmC | iNGR (NRP-binding) | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |
| GFP-PC-3 | iNGR (NRP-binding) | Not Specified | Significant inhibition | Anti-NRP-1 b1b2 antibody | [1] |
| LM-PmC | CRGDC (control) | Not Specified | No effect | Not applicable | [1] |
| GFP-PC-3 | CRGDC (control) | Not Specified | No effect | Not applicable | [1] |
| LM-PmC | RGDfV (control) | Not Specified | No effect | Not applicable | [1] |
| GFP-PC-3 | RGDfV (control) | Not Specified | No effect | Not applicable | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.
In Vivo Spontaneous Metastasis Assay
This protocol describes the methodology used to assess the effect of iRGD on spontaneous metastasis in an orthotopic prostate cancer model.[1]
-
Cell Line and Animal Model :
-
GFP-labeled PC-3 human prostate cancer cells are used. These cells express high levels of αv integrins and NRPs.
-
Male nude mice are used as the animal model.
-
-
Tumor Implantation :
-
An orthotopic xenograft is established by implanting GFP-PC-3 cells into the prostate of the mice.
-
-
Peptide Administration :
-
Once tumors are established, mice are treated with intravenous (IV) injections of iRGD (or control peptides) at a dose of 4 µmol/kg.
-
Injections are repeated every other day for a period of three weeks.
-
-
Metastasis Quantification :
-
At the end of the treatment period, mice are euthanized, and various organs are harvested.
-
The metastatic burden is quantified by analyzing the fluorescence intensity of GFP-positive metastatic foci using imaging software (e.g., ImageJ).
-
-
Primary Tumor Analysis :
-
The primary tumors are excised and weighed to assess the effect of the treatment on primary tumor growth.
-
-
Statistical Analysis :
-
Statistical analyses, such as ANOVA, are performed to determine the significance of the observed differences in metastatic burden between treatment groups.
-
Caption: Workflow for in vivo metastasis assay.
In Vitro Cell Migration (Transwell) Assay
This assay is used to evaluate the effect of iRGD on the random migration of tumor cells in vitro.[1]
-
Cell Preparation :
-
Tumor cells (e.g., LM-PmC or GFP-PC-3) are resuspended in DMEM containing 1% BSA.
-
Cells are treated with the peptides (iRGD or controls) for 30 minutes at 37°C with mild rotation.
-
-
Transwell Setup :
-
Transwell inserts with a porous membrane are used.
-
The lower chamber is filled with DMEM containing a chemoattractant (e.g., FBS).
-
-
Cell Seeding :
-
The peptide-treated cells are seeded into the upper chamber of the Transwell insert.
-
-
Incubation :
-
The plate is incubated for a defined period (e.g., several hours) to allow for cell migration through the porous membrane.
-
-
Quantification of Migration :
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by measuring the absorbance of the eluted dye.
-
-
Blocking Experiment :
-
To confirm the role of NRP-1, a blocking anti-NRP-1 b1b2 antibody can be co-incubated with the cells and peptides.
-
Caption: Workflow for in vitro migration assay.
Conclusion
The this compound exhibits potent, inherent anti-metastatic properties that are mediated by the CendR motif's interaction with NRP-1, leading to the inhibition of tumor cell migration and chemorepulsion. This activity is independent of its well-established role in enhancing drug delivery and presents a significant additional benefit when considering iRGD for cancer therapy. The data from both in vivo and in vitro studies consistently demonstrate the CendR- and NRP-1-dependent nature of this anti-metastatic effect. Further research into the downstream signaling pathways and the application of these properties in various cancer models will be crucial for fully harnessing the therapeutic potential of iRGD in combating metastatic disease.
References
- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerbiology.ee [cancerbiology.ee]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
The iRGD Peptide: A Technical Guide to its Signaling Pathway and Activation for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Executive Summary
The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to enhance the penetration of therapeutic agents into tumor tissues. This technical guide provides an in-depth exploration of the iRGD signaling pathway, its activation, and the experimental methodologies used to characterize its function. Through a unique three-step process involving binding to tumor vasculature, proteolytic cleavage, and subsequent engagement of a secondary receptor, iRGD facilitates the transport of co-administered or conjugated therapies deep into the tumor parenchyma, a critical barrier in cancer treatment. This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the iRGD platform for more effective cancer therapies.
The iRGD Signaling Pathway: A Three-Step Cascade to Tumor Penetration
The efficacy of the this compound, with the prototypic sequence CRGDKGPDC, lies in its ability to navigate the complex tumor microenvironment and actively transport therapeutic payloads. This process is not a simple ligand-receptor interaction but a dynamic, multi-step signaling cascade.
Step 1: Tumor Homing via Integrin Binding
The initial step in iRGD's journey is its specific binding to αv integrins, particularly αvβ3, αvβ5, and to a lesser extent αvβ6, which are frequently overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][2] The exposed Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic peptide structure mediates this interaction.[1] This binding event effectively "docks" the this compound and its associated cargo at the tumor site.
Step 2: Proteolytic Cleavage and Activation of the CendR Motif
Once bound to the integrin, the this compound undergoes a crucial conformational change, making it susceptible to proteolytic cleavage by tumor-associated proteases.[1] This cleavage occurs at the Lys5-Gly6 bond, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence (R/K)XX(R/K).[1][3] The resulting active fragment is typically CRGDK.[1][4]
Step 3: Neuropilin-1 Engagement and Pathway Activation
The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[3][5] The binding of the cleaved iRGD fragment to NRP-1 is the pivotal event that triggers a unique endocytic/exocytotic transport pathway.[6] This pathway facilitates the bulk transport of the this compound and any co-administered or conjugated molecules across the vascular endothelium and deep into the extravascular tumor tissue.[2][7]
Downstream Signaling of Neuropilin-1
The NRP-1-mediated endocytosis initiated by CendR peptides is distinct from well-known pathways like clathrin- or caveolin-mediated endocytosis.[6] The cytoplasmic domain of NRP-1 contains a PDZ-binding motif that interacts with the scaffolding protein GIPC1/synectin.[6] This interaction is crucial for the internalization of CendR peptides and their cargo.[6] Unlike many receptor-mediated signaling cascades, the CendR pathway activated by iRGD appears to be independent of VEGFR2 signaling, a common pathway associated with NRP-1's co-receptor function in angiogenesis.[8] This distinction is critical as it suggests that iRGD's mechanism of action may not promote tumor angiogenesis. Further proteomic studies are warranted to fully elucidate the downstream effectors of this unique transport pathway.
Quantitative Data on iRGD Receptor Binding
The affinity of iRGD and its cleaved fragment for their respective receptors is a key determinant of its efficacy. The following table summarizes the available quantitative data on the binding of iRGD to various integrin isoforms.
| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 140 ± 20 | [1] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 230 ± 50 | [1] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 680 ± 120 | [1] |
It is important to note that the cleaved CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which drives the "receptor switching" and subsequent tissue penetration.[5][9] A precise dissociation constant (Kd) for the CRGDK-NRP-1 interaction is a subject of ongoing research.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of the this compound.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity (IC50) of iRGD to purified integrin receptors.
Materials:
-
Purified human αvβ3, αvβ5, and αvβ6 integrins
-
This compound
-
Control peptides (e.g., cilengitide)
-
Biotinylated vitronectin or fibronectin
-
96-well microtiter plates
-
Coating, blocking, and washing buffers
-
Streptavidin-peroxidase conjugate
-
Substrate solution
-
Plate reader
Protocol:
-
Coating: Dilute purified integrins to a concentration of 0.5-1.0 µg/mL in coating buffer. Add 100 µL of the diluted receptor to each well of a 96-well plate and incubate overnight at 4°C.[1]
-
Blocking: Wash the plate with washing buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[1]
-
Competition: Prepare serial dilutions of the this compound and control peptides. Add the peptides to the wells, followed by the addition of a constant concentration of biotinylated vitronectin (for αvβ3 and αvβ5) or fibronectin (for αvβ6). Incubate for 3 hours at room temperature.[1]
-
Detection: Wash the plates. Add 100 µL of streptavidin-peroxidase conjugate to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plates. Add 100 µL of substrate solution to each well and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the peptide concentration.
Cellular Uptake Analysis by Flow Cytometry
This method quantifies the internalization of fluorescently labeled iRGD into cancer cells.
Materials:
-
Cancer cell line expressing αv integrins and NRP-1
-
Fluorescently labeled iRGD (e.g., FITC-iRGD)
-
Control fluorescently labeled peptide
-
6-well plates
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.[10]
-
Incubation: Treat the cells with fluorescently labeled iRGD at a specific concentration (e.g., 10 µM) in serum-free medium for various time points (e.g., 1, 2, 4 hours).[10][11] Include a control group treated with a non-targeting fluorescent peptide.
-
Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Detach the cells using trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the uptake of the fluorescently labeled peptide.
In Vivo Tumor Penetration Assay
This assay visualizes and quantifies the penetration of iRGD and co-administered substances into solid tumors in an animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)
-
This compound
-
Fluorescently labeled drug (e.g., doxorubicin) or imaging agent
-
Saline or PBS
-
Tissue collection and processing reagents
-
Fluorescence microscope
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneous or orthotopic injection of cancer cells. Allow the tumors to grow to a palpable size.[12]
-
Administration: Intravenously inject the tumor-bearing mice with a solution containing the this compound (e.g., 4 µmol/kg) and the fluorescently labeled drug (e.g., doxorubicin (B1662922) at 20 mg/kg).[2] A control group should receive the drug without iRGD.
-
Tissue Collection: At specific time points after injection (e.g., 30 minutes, 1 hour, 4 hours), euthanize the mice and excise the tumors and other major organs.[2]
-
Tissue Processing: Fix the tissues in paraformaldehyde, embed them in paraffin (B1166041) or OCT compound, and prepare thin sections for microscopy.
-
Imaging and Analysis: Visualize the distribution of the fluorescent drug within the tumor sections using a fluorescence microscope. Quantify the fluorescence intensity in different regions of the tumor (e.g., perivascular vs. deep parenchyma) to assess the extent of penetration.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of iRGD on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Serum-free and serum-containing culture medium
-
This compound and control peptides
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add the this compound (e.g., 10 µM) or control peptides to both the upper and lower chambers.[13]
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Visualizing the iRGD Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of iRGD signaling and experimental design.
References
- 1. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The iRGD Peptide: A Technical Guide to a Tumor-Penetrating Drug Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology is continually evolving, with a pressing need for therapeutic agents that can selectively target and effectively penetrate solid tumors, a significant challenge in cancer treatment. The iRGD peptide (internalizing RGD) has emerged as a promising and innovative solution to this challenge. This cyclic nonapeptide, with the sequence CRGDKGPDC, possesses a unique dual-receptor targeting mechanism that facilitates not only homing to tumor vasculature but also deep penetration into the tumor parenchyma. This technical guide provides a comprehensive overview of the basic research on the this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols to aid researchers in this field.
Mechanism of Action: A Three-Step Pathway to Tumor Penetration
The efficacy of the this compound lies in a sequential, three-step mechanism that leverages the tumor microenvironment to its advantage. This process, often referred to as the "C-end Rule" (CendR) pathway, allows for the specific delivery and enhanced penetration of conjugated or co-administered therapeutic payloads.[1][2][3]
-
Integrin Binding: The journey of iRGD begins with the recognition of αv integrins, specifically αvβ3 and αvβ5, which are often overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][4][5] The exposed Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence mediates this initial binding, effectively anchoring the peptide and its cargo to the tumor vasculature.[1][4]
-
Proteolytic Cleavage and CendR Motif Exposure: Once bound to the integrin, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[1][5] This cleavage event is critical as it exposes a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[1][5] The prototypical cleavage of CRGDKGPDC results in the C-terminal fragment CRGDK.[1]
-
Neuropilin-1 (NRP-1) Binding and Tissue Penetration: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also abundantly present in the tumor microenvironment.[1][6] The binding of the CendR motif to NRP-1 triggers an endocytic/exocytotic transport pathway, facilitating the deep penetration of the this compound and any associated therapeutic agents from the blood vessels into the extravascular tumor tissue.[1][2][3]
This cascade of events allows for a significant increase in the local concentration of anticancer agents within the tumor, enhancing their therapeutic efficacy while potentially reducing systemic toxicity.[7]
Caption: The three-step mechanism of iRGD-mediated tumor homing and penetration.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies, providing insights into the binding affinities and the enhanced delivery capabilities of the this compound.
Table 1: Binding Affinities of iRGD and its Fragments
| Ligand | Receptor | Binding Affinity (IC50/Kd) | Cell Line/System | Reference |
| iRGD | αvβ3 Integrin | 17.8 ± 8.6 nM (Kd) | Purified protein | [8] |
| iRGD | αvβ5 Integrin | 61.7 ± 13.3 nM (Kd) | Purified protein | [8] |
| iRGD | αvβ3 Integrin | 260 nM (IC50) | Solid-phase binding assay | [9] |
| iRGD | αvβ5 Integrin | 480 nM (IC50) | Solid-phase binding assay | [9] |
| iRGD | αvβ6 Integrin | 960 nM (IC50) | Solid-phase binding assay | [9] |
| CRGDK (cleaved iRGD) | Neuropilin-1 | ~50-150 fold higher affinity than for integrins | N/A | [5] |
| RPARPAR (CendR peptide) | Neuropilin-1 | 1.7 ± 0.4 μM (Kd) | Purified protein | [10] |
Table 2: iRGD-Mediated Enhancement of Drug Delivery and Therapeutic Efficacy
| Drug/Nanoparticle | Cancer Model | Enhancement Metric | Fold Increase | Reference |
| Paclitaxel-loaded PLGA NPs | Colorectal cancer xenograft | Tumor accumulation | ~2-fold | [6] |
| Doxorubicin-polymer conjugate | Glioma spheroids | Penetration depth | ~1.25-fold vs RGD | [11] |
| Doxorubicin-polymer conjugate | Melanoma | Antitumor efficacy | ~57.5% improvement | [12] |
| Camptothecin-loaded NPs | Colon carcinoma (in vitro) | Cytotoxicity (IC50) | ~1.9-fold more potent | [13] |
| IR780-loaded NPs | 4T1 breast cancer | Tumor accumulation | Significant increase at 8h | [14] |
| Doxorubicin-loaded liposomes | 4T1 breast cancer | Antitumor effect | ~2-fold | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in iRGD research.
In Vitro Solid-Phase Integrin Binding Assay
This assay quantifies the binding affinity of iRGD to purified integrin receptors.
-
Materials:
-
96-well microtiter plates
-
Purified αvβ3, αvβ5, and αvβ6 integrins
-
Coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2)
-
Blocking solution (e.g., coating buffer with 1% BSA)
-
This compound and reference compounds (e.g., Cilengitide)
-
Biotinylated vitronectin or fibronectin
-
Streptavidin-peroxidase conjugate
-
Substrate for peroxidase (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
-
-
Protocol:
-
Coat 96-well plates with diluted integrin receptors overnight at 4°C.
-
Wash the plates and block non-specific binding with blocking solution for 2 hours at room temperature.
-
Add various concentrations of the this compound along with a constant concentration of biotinylated vitronectin (for αvβ3 and αvβ5) or fibronectin (for αvβ6).
-
Incubate for 3 hours at room temperature.
-
Wash the plates and add streptavidin-peroxidase conjugate. Incubate for 1 hour.
-
Wash the plates and add the peroxidase substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the peptide concentration.[9][15]
-
Cellular Uptake and Internalization Assay
This protocol is used to quantify the uptake of fluorescently labeled iRGD into cancer cells.
-
Materials:
-
Cancer cell line expressing target receptors (e.g., U-87 MG, PC-3)
-
Fluorescently labeled iRGD (e.g., with AF488 or Cy5.5)
-
Culture plates or chamber slides
-
Culture medium
-
PBS
-
Paraformaldehyde (for fixing)
-
DAPI (for nuclear staining)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Seed cells in culture plates or on chamber slides and allow them to adhere overnight.
-
Incubate the cells with a specific concentration of fluorescently labeled iRGD for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Wash the cells with PBS to remove unbound peptide.
-
For microscopy, fix the cells with paraformaldehyde, stain the nuclei with DAPI, and mount on slides.
-
For flow cytometry, detach the cells and resuspend in PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer to quantify cellular uptake.[13][16]
-
Caption: Workflow for in vitro cellular uptake and internalization assay of iRGD.
In Vivo Tumor Homing and Biodistribution Studies
This protocol assesses the tumor-targeting ability and organ distribution of iRGD in animal models.
-
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)
-
Labeled iRGD (e.g., with a near-infrared dye like IR780 or a radioisotope)
-
In vivo imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity)
-
Anesthesia
-
-
Protocol:
-
Establish tumors in mice to a suitable size (e.g., 100-200 mm³).
-
Intravenously inject the labeled this compound into the tumor-bearing mice.
-
At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire images using the appropriate in vivo imaging system.
-
After the final imaging time point, euthanize the mice and harvest the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised organs to determine the ex vivo biodistribution.
-
Quantify the fluorescence intensity or radioactivity in the tumor and organs to calculate metrics like the tumor-to-normal tissue ratio.[14]
-
Caption: Workflow for in vivo tumor homing and biodistribution studies of iRGD.
Conclusion and Future Perspectives
The this compound represents a significant advancement in targeted cancer therapy. Its unique mechanism of action, which leverages the tumor microenvironment for enhanced drug delivery, has been demonstrated in numerous preclinical studies. The ability to increase the penetration of a wide range of therapeutic agents, from small molecules to nanoparticles, highlights its versatility and potential for broad applications in oncology.
Future research will likely focus on optimizing iRGD-based therapies for clinical translation. This includes further investigation into the expression levels of integrins and NRP-1 in different tumor types to identify patient populations most likely to benefit from this approach. Additionally, the development of novel iRGD-drug conjugates and combination therapies holds great promise for improving treatment outcomes for patients with solid tumors. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting field of cancer therapy.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effect of Chemo-PDT with Tumor Targeting Nanoparticles Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Bifunctional Nature of iRGD: A Technical Guide to a Novel Tumor-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a primary challenge being the effective delivery of therapeutic agents deep into the tumor parenchyma. The dense extracellular matrix and high interstitial fluid pressure within solid tumors create significant barriers to drug penetration. The internalizing RGD (iRGD) peptide, with its unique bifunctional mechanism, represents a significant advancement in overcoming these obstacles. This technical guide provides an in-depth exploration of iRGD's core mechanism, supported by quantitative data, detailed experimental protocols, and visual schematics of its mode of action.
The Core Mechanism: A Two-Step Targeting and Penetration Cascade
iRGD (prototypical sequence: CRGDKGPDC) is a cyclic nonapeptide engineered to navigate the complex tumor microenvironment through a sequential, two-receptor targeting strategy. This bifunctional nature allows it to first home to the tumor and then actively transport its cargo—or co-administered therapies—deep into the tissue.
Step 1: Tumor Homing via αv Integrin Binding
The first function of iRGD is mediated by its exposed Arginine-Glycine-Aspartic acid (RGD) motif. This sequence is a well-established ligand for αv integrins (specifically αvβ3 and αvβ5), which are selectively overexpressed on the endothelial cells of tumor neovasculature and on various cancer cells. This initial binding event anchors the iRGD peptide to the tumor site, concentrating it within the target microenvironment.
Step 2: Proteolytic Cleavage and Activation of the CendR Motif
Once bound to integrin, iRGD is susceptible to proteolytic cleavage by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA), which are abundant in the tumor milieu. This cleavage occurs C-terminal to the lysine (B10760008) (K) residue within the CRGDK sequence, exposing a cryptic C-terminal motif: R/KXXR/K. This motif is known as the C-end Rule (CendR) motif.
Step 3: Neuropilin-1 Binding and Induction of Transcytosis
The exposure of the CendR motif dramatically shifts the peptide's binding affinity. The newly revealed C-terminal fragment (e.g., CRGDK) has a significantly higher affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor endothelial and cancer cells, than its residual affinity for integrins. Engagement of the CendR motif with NRP-1 activates a distinct, energy-dependent bulk transport pathway. This pathway, which appears to be a form of transcytosis, is different from conventional endocytic mechanisms like those mediated by clathrin or caveolin. It facilitates the movement of iRGD and any associated or co-administered cargo across the vascular endothelium and deep into the extravascular tumor tissue.
Quantitative Data Summary
The efficacy of iRGD's bifunctional mechanism is supported by quantitative binding affinity and drug delivery data.
Table 1: Receptor Binding Affinity
Binding affinity is a critical parameter for targeted ligands. The table below summarizes the inhibitory concentration (IC50) of iRGD for various αv integrins and the dissociation constant (Kd) for a representative CendR peptide binding to NRP-1. Lower values indicate higher affinity.
| Ligand | Receptor | Binding Affinity | Method | Reference |
| iRGD | αvβ3 Integrin | IC50: 36 ± 14 nM | Solid-Phase Binding Assay | |
| iRGD | αvβ5 Integrin | IC50: 75 ± 10 nM | Solid-Phase Binding Assay | |
| iRGD | αvβ6 Integrin | IC50: 191 ± 44 nM | Solid-Phase Binding Assay | |
| CendR Peptide | Neuropilin-1 | Kd: 44.3 nM | Surface Plasmon Resonance |
Note: The cleaved iRGD fragment (CendR) has been reported to have a 50- to 150-fold higher affinity for NRP-1 than for integrins.
Table 2: Enhancement of Intratumoral Drug & Nanoparticle Accumulation
The ultimate measure of iRGD's utility is its ability to increase the concentration of therapeutic agents within the tumor.
| Therapeutic Agent | Tumor Model | iRGD Strategy | Fold Increase / %ID/g | Measurement Time | Reference |
| Dimeric RGD-DOTA | U87MG Glioma | RGD Dimer | 6.13 ± 0.82 %ID/g | 4 h post-injection | |
| Tetrameric RGD-DOTA | U87MG Glioma | RGD Tetramer | 6.43 ± 1.6 %ID/g | 4 h post-injection | |
| iRGD-NPs (IR780) | 4T1 Spheroids | Conjugation | ~2.93-fold vs. NPs | 4 h incubation | |
| Irinotecan-Silicasome | PDAC | Co-administration | Enhanced Survival | Endpoint |
%ID/g = Percentage of Injected Dose per gram of tissue.
Key Experimental Protocols
Reproducing and validating the effects of iRGD requires standardized experimental procedures. Below are detailed methodologies for key assays.
Solid-Phase Integrin Binding Assay
This assay quantifies the binding affinity of iRGD to purified integrin receptors.
-
Plate Coating: Coat 96-well microtiter plates with purified integrin receptor (e.g., αvβ3, αvβ5) in a coating buffer and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites by incubating the plates with a blocking solution (e.g., 1% Bovine Serum Albumin in coating buffer) for 2 hours at room temperature.
-
Competitive Binding: Add various concentrations of the test compound (iRGD) along with a constant concentration of a biotinylated natural ligand (e.g., vitronectin for αvβ3/αvβ5) to the wells. Incubate for 3 hours at room temperature.
-
Detection: Wash the plates. Add a streptavidin-peroxidase conjugate and incubate for 1 hour. This will bind to the biotinylated ligand that is bound to the receptor.
-
Signal Generation: After another wash, add a peroxidase substrate solution (e.g., TMB). Stop the reaction with an acid solution (e.g., 0.25 M H₂SO₄).
-
Quantification: Read the absorbance at the appropriate wavelength (e.g., 415-450 nm) using a microplate reader. The signal is inversely proportional to the binding of the test compound.
-
Analysis: Plot the absorbance against the log of the iRGD concentration and fit the curve using non-linear regression to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the affinity of the competitor ligand is known.
In Vitro Tumor Spheroid Penetration Assay
This 3D cell culture model mimics the avascular region of a solid tumor and is used to visualize and quantify tissue penetration.
-
Spheroid Formation: Seed cancer cells (e.g., 4T1, U-87 MG) in ultra-low attachment 96-well round-bottom plates. Centrifuge briefly to aggregate cells and culture for 3-5 days until spheroids of approximately 400-500 µm in diameter form.
-
Treatment: Incubate the mature spheroids with a fluorescently labeled iRGD conjugate (e.g., iRGD-IR780) or a co-administered fluorescent drug/nanoparticle. Include non-targeted controls.
-
Incubation: Collect images at various time points (e.g., 2, 6, 12 hours) to assess the kinetics of penetration.
-
Imaging: Fix the spheroids in 4% paraformaldehyde. Optionally, stain nuclei with DAPI or Hoechst. Embed spheroids in an agarose (B213101) gel on a glass-bottom dish for stability.
-
Confocal Microscopy: Acquire Z-stack images of the spheroids using a confocal microscope. This allows for visualization of fluorescence at different depths within the spheroid.
-
Quantification: Analyze the Z-stack images using software (e.g., ImageJ). Measure the fluorescence intensity as a function of depth from the spheroid periphery. For example, one can quantify the relative fluorescence area at a depth of 100 µm to compare penetration efficiency between groups.
In Vivo Tumor Homing and Penetration Imaging
Animal models are essential for evaluating the tumor-targeting and penetration capabilities of iRGD in a complex biological system.
-
Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., nude mice) by injecting a suspension of human cancer cells (e.g., U87MG glioblastoma). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Intravenously inject the mice with a near-infrared (NIR) fluorescently labeled iRGD probe. Include control groups injected with a non-targeting probe or a scrambled peptide.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS). Acquire fluorescence images to monitor the accumulation of the probe in the tumor.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and perfuse with saline to clear blood from the vasculature. Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Ex Vivo Imaging: Image the excised organs and tumor using the IVIS to quantify the biodistribution of the probe. Calculate the fluorescence intensity per gram of tissue.
-
Histological Confirmation: Embed the tumor tissue in OCT compound, freeze, and cryosection. Perform fluorescence microscopy on the tissue sections to visualize the microscopic distribution of the probe within the tumor parenchyma and its co-localization with blood vessels (e.g., by co-staining with an endothelial marker like CD31).
Signaling and Internalization Pathway
The binding of the cleaved iRGD's CendR motif to NRP-1 initiates a specific endocytic/transcytotic pathway. This is not a passive process but an active transport mechanism. The cytoplasmic domain of NRP-1 interacts with the PDZ-domain-containing protein GIPC1 (also known as Synectin). This interaction is crucial for mediating the downstream effects of CendR binding, leading to the formation of vesicles that transport iRGD and its cargo across the cell. This pathway is distinct from clathrin-mediated endocytosis, caveolae, and macropinocytosis, representing a unique route for drug delivery into tumors.
Conclusion
The this compound's bifunctional nature provides a sophisticated solution to the long-standing problem of drug penetration in solid tumors. By sequentially engaging two different receptors, it achieves both high tumor specificity and deep tissue access. The initial RGD-integrin interaction acts as a homing mechanism, while the subsequent CendR-NRP-1 interaction unlocks a potent transcytosis pathway. This mechanism allows for enhanced delivery of a wide range of anticancer agents, from small molecules to nanoparticles, either through direct conjugation or simple co-administration. The quantitative data and established protocols presented in this guide underscore the robustness of the iRGD system and provide a framework for its continued development and application in creating more effective cancer therapies.
The Foundational Role of iRGD in Revolutionizing Drug Delivery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a primary focus on maximizing therapeutic efficacy while minimizing off-target effects. One of the most significant challenges in treating solid tumors is the limited penetration of therapeutic agents into the dense tumor microenvironment. The innovative tumor-penetrating peptide, iRGD (internalizing RGD), has emerged as a powerful tool to overcome this barrier. This technical guide delves into the foundational studies of iRGD, providing a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
The iRGD Peptide: Mechanism of Action
The this compound, with the sequence CRGDKGPDC, is a cyclic nine-amino-acid peptide that enhances the penetration of drugs into tumor tissues.[1] Its unique mechanism involves a three-step process that distinguishes it from traditional RGD peptides.[2][3]
-
Tumor Homing via Integrin Binding: The initial step involves the arginine-glycine-aspartic acid (RGD) motif of the this compound binding to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[4][5] This binding event targets the peptide and its cargo to the tumor vasculature.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the sequence R/KXXR/K.[3][4]
-
Neuropilin-1 Binding and Pathway Activation: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed in the tumor microenvironment.[4][5] This interaction triggers a transport pathway, allowing iRGD and any co-administered or conjugated therapeutic agents to penetrate deep into the extravascular tumor tissue.[6]
This dual-receptor targeting mechanism not only concentrates the therapeutic payload at the tumor site but also actively facilitates its transport beyond the vasculature, addressing a critical challenge in solid tumor therapy.
Quantitative Efficacy of iRGD in Drug Delivery
The application of iRGD has demonstrated significant improvements in drug delivery and therapeutic outcomes across various preclinical models. The following tables summarize the quantitative data from several key studies.
Table 1: In Vivo Tumor Growth Inhibition
| Cancer Model | Drug | iRGD Application | Tumor Growth Inhibition Rate | Reference |
| Non-Small Cell Lung Cancer (A549 xenograft) | Gemcitabine | Co-administration | 86.9% (Gemcitabine + iRGD) vs. 59.8% (Gemcitabine alone) | [7] |
| Non-Small Cell Lung Cancer (A549 xenograft) | IL-24 | Fusion protein (IL-24-iRGD) | 59.1% (IL-24-iRGD) vs. 26.2% (IL-24 alone) | [7][8] |
| Breast Cancer (MDA-MB-231 xenograft) | Paclitaxel (PTX) | iRGD-modified nanoparticles | 60.83% (High-dose SAIP@NPs) vs. 37.52% (PTX alone) | [9] |
| Gastric Cancer | Paclitaxel (PTX) | iRGD-modified nanoparticles | ~46.66% tumor volume reduction vs. control | [2] |
Table 2: In Vivo Drug/Nanoparticle Accumulation
| Cancer Model | Agent | iRGD Application | Fold Increase in Tumor Accumulation | Reference |
| Colorectal Cancer (LS174T xenograft) | PLGA Nanoparticles | Co-administration | ~2-fold | [10] |
| Breast Cancer (BT474 xenograft) | Trastuzumab | Co-administration | 40-fold | [11] |
| Breast Cancer (BT474 xenograft) | Abraxane | iRGD-conjugation | 11-fold vs. non-targeted Abraxane | [2] |
| Hepatocellular Carcinoma | - | iRGD co-administration | ~3-fold | [2] |
Table 3: In Vitro Cytotoxicity
| Cell Line | Drug Formulation | IC50 (µM) | Fold Difference vs. Control | Reference |
| Colon-26 (Colon Carcinoma) | iRGD-PEG-NPs-CPT | ~0.9 | ~1.9x more potent | [12] |
| Colon-26 (Colon Carcinoma) | CPT-loaded NPs | ~1.7 | - | [12] |
| HCT116 (Colorectal Carcinoma) | CPT | >10 | - | [12] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in foundational iRGD studies.
Synthesis and Characterization of iRGD-Conjugated Nanoparticles
Objective: To synthesize and characterize nanoparticles surface-modified with the this compound for targeted drug delivery.
Materials:
-
Polymeric matrix (e.g., PLGA, PSS)
-
Drug to be encapsulated (e.g., Paclitaxel, JQ1/Oridonin)
-
This compound (CRGDKGPDC)
-
Cross-linking agents (e.g., EDC, NHS)
-
Solvents (e.g., DMSO, deionized water)
-
Characterization instruments: Transmission Electron Microscope (TEM), Dynamic Light Scattering (DLS) for size and zeta potential, FT-IR and 1H-NMR for chemical structure confirmation.
Protocol:
-
Nanoparticle Formulation: Prepare drug-loaded nanoparticles using a method such as nanoprecipitation. For example, dissolve the drug(s) and polymer in an organic solvent like DMSO. This mixture is then added dropwise to an aqueous solution containing a stabilizer (e.g., PVP) under constant stirring.[13][14]
-
iRGD Conjugation: The this compound is typically conjugated to the nanoparticle surface through an amidation reaction. Activate the carboxyl groups on the nanoparticle surface using EDC and NHS. Then, add the this compound, which will form a covalent bond with the activated carboxyl groups via its terminal amino group.[13]
-
Purification: Purify the iRGD-conjugated nanoparticles by dialysis against deionized water to remove unreacted reagents and byproducts.[9][13]
-
Characterization:
-
Morphology: Visualize the nanoparticles using TEM to confirm their size and shape.[13]
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) using DLS.[13][15]
-
Conjugation Confirmation: Confirm the successful conjugation of iRGD using FT-IR and 1H-NMR spectroscopy.[13]
-
In Vitro Cellular Uptake and Penetration Studies
Objective: To assess the ability of iRGD-modified nanoparticles to be taken up by cancer cells and to penetrate multicellular tumor spheroids.
Materials:
-
Cancer cell lines (e.g., 4T1 breast cancer cells)
-
Fluorescently labeled iRGD-nanoparticles and control nanoparticles
-
Culture medium and supplements
-
Confocal microscope
-
Flow cytometer
Protocol:
-
Cellular Uptake (Qualitative): Seed cancer cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with fluorescently labeled iRGD-nanoparticles and control nanoparticles for a defined period (e.g., 2 hours). After incubation, wash the cells, fix them, and stain the nuclei with DAPI. Visualize the cellular uptake of the nanoparticles using a confocal microscope.[13]
-
Cellular Uptake (Quantitative): Treat cancer cells in suspension with the fluorescently labeled nanoparticles. After incubation, wash the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.[13]
-
Tumor Spheroid Penetration: Culture cancer cells as 3D multicellular tumor spheroids. Treat the spheroids with the fluorescently labeled nanoparticles for various time points (e.g., 2, 6, 12 hours). Visualize the penetration of the nanoparticles into the spheroid core using a confocal microscope.[14]
In Vivo Biodistribution and Antitumor Efficacy Studies
Objective: To evaluate the tumor-targeting ability and therapeutic efficacy of iRGD-mediated drug delivery in an animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft model (e.g., 4T1, A549, HGC27, BXPC-3)
-
iRGD-conjugated drug/nanoparticle formulation and control formulations
-
In vivo imaging system (for biodistribution)
-
Calipers for tumor measurement
Protocol:
-
Animal Model Development: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 200-300 mm³).[16][17]
-
Biodistribution Study: For biodistribution analysis, intravenously inject mice with a fluorescently labeled iRGD formulation. At various time points post-injection (e.g., 2, 8, 24, 48 hours), image the mice using an in vivo imaging system. After the final imaging, sacrifice the mice and excise the tumor and major organs for ex vivo imaging to quantify fluorescence accumulation.[13]
-
Antitumor Efficacy Study: Randomly divide the tumor-bearing mice into treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles, iRGD-modified drug-loaded nanoparticles). Administer the treatments intravenously according to a predetermined schedule.[16]
-
Efficacy Assessment:
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice, excise the tumors, and weigh them.[9][16]
-
The tumor growth inhibition rate can be calculated based on the final tumor volumes or weights.[7]
-
Visualizing iRGD Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification of IL-24 by tumor penetrating peptide iRGD enhanced its antitumor efficacy against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for iRGD Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a nine-amino-acid cyclic peptide renowned for its tumor-homing and tissue-penetrating capabilities.[1][2] Its unique mechanism of action allows for enhanced delivery of therapeutic agents deep into tumor tissues.[1][3] This document provides a detailed guide for the chemical synthesis and purification of the iRGD peptide, intended for research and drug development applications.
The this compound's function is a sophisticated three-step process.[1][4] Initially, the Arginine-Glycine-Aspartic acid (RGD) motif targets and binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells.[1][4] Following this binding, the peptide undergoes proteolytic cleavage within the tumor microenvironment, which exposes a C-terminal CendR (C-end Rule) motif.[1][4] This newly revealed CendR motif then binds to Neuropilin-1 (NRP-1), initiating an endocytic pathway that facilitates the transport of the this compound and any conjugated or co-administered cargo into the tumor parenchyma.[1][2][4]
iRGD Signaling and Tumor Penetration Pathway
The following diagram illustrates the mechanism of action of the this compound, from initial tumor homing to deep tissue penetration.
References
Application Notes and Protocols for Co-administration of iRGD with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of many chemotherapeutic agents in treating solid tumors is often hampered by poor penetration into the tumor parenchyma.[1][2][3] The dense tumor microenvironment (TME) and high interstitial fluid pressure create significant barriers to drug delivery.[1] The tumor-penetrating peptide iRGD (internalizing RGD; sequence CRGDKGPDC) offers a promising strategy to overcome this challenge.[4] Unlike traditional targeting peptides, iRGD enhances the permeability of the tumor vasculature and parenchyma for co-administered therapeutic agents, without the need for chemical conjugation.[2][5][6][7]
This document provides an overview of the iRGD mechanism, a summary of quantitative data from preclinical studies, and detailed protocols for utilizing iRGD in combination with chemotherapy.
Mechanism of Action: The iRGD Pathway
The iRGD peptide facilitates drug delivery through a unique three-step mechanism that leverages the specific molecular landscape of the tumor microenvironment.[8][9][10]
-
Homing to Tumor Vasculature: iRGD initially binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[2][8][9] This is mediated by the well-known RGD (Arginylglycylaspartic acid) motif within the peptide's structure.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases.[2][10][11][12] This cleavage event exposes a previously cryptic C-end Rule (CendR) motif (R/KXXR/K).[8][11][13]
-
NRP-1 Binding and Activation of Transport: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[2][9][10][11] This interaction triggers an active transport pathway, possibly a form of transcytosis, that increases the permeability of the tumor tissue, allowing co-administered drugs to extravasate from blood vessels and penetrate deep into the tumor parenchyma.[1][8][9][11]
This NRP-1 dependent pathway can transport a wide range of molecules, from small molecule drugs to large nanoparticles.[7]
Caption: The three-step mechanism of iRGD-mediated tumor penetration.
Quantitative Data on Co-administration
The co-administration of iRGD has been shown to significantly enhance the efficacy of various chemotherapeutic agents across different cancer models. The following tables summarize key quantitative findings from preclinical studies.
Table 1: Enhanced Efficacy of Small Molecule Chemotherapeutics with iRGD Co-administration
| Chemotherapeutic Agent | Cancer Model | iRGD Dosage | Chemo Dosage | Key Outcome | Reference |
| Gemcitabine (B846) | Pancreatic Cancer Xenograft (BxPC-3, MIA PaCa-2) | 8 µmol/kg | 100 mg/kg | Significant tumor reduction compared to gemcitabine alone. | [14][15] |
| Gemcitabine | NSCLC Xenograft (A549) | Not Specified | Not Specified | Tumor growth inhibition rate of 86.9% for the combination group. | [8] |
| Doxorubicin | Hepatocellular Carcinoma | Not Specified | Not Specified | Significantly augmented tumor inhibition without increased systemic toxicity. | [16] |
| Nab-paclitaxel | Breast Cancer (BT474) | Not Specified | Not Specified | Enhanced tumor growth suppression. | [3][8] |
| Paclitaxel (in PLGA NPs) | Colorectal Cancer | Not Specified | Not Specified | Dramatically enhanced tumor growth suppression vs. nanoparticles alone. | [17] |
| Irinotecan (in silicasomes) | Pancreatic Ductal Adenocarcinoma | Not Specified | Not Specified | Increased survival from 29% (drug alone) to 57% (with iRGD). | [18] |
Table 2: Enhanced Delivery of Larger Therapeutic Agents with iRGD Co-administration
| Therapeutic Agent | Cancer Model | iRGD Dosage | Agent Dosage | Key Outcome | Reference |
| Trastuzumab (Antibody) | Breast Cancer (BT474) | Not Specified | Not Specified | 40-fold increase in antibody accumulation in the tumor. | [7] |
| Doxorubicin (Liposomal) | Breast Cancer (BT474) | Not Specified | Not Specified | More efficient penetration into deep tumor tissue. | [6] |
| Doxorubicin-AuNPs-GNPs | Breast Cancer (4T1) | Not Specified | Not Specified | Increased cellular uptake, apoptosis, and higher tumor accumulation. | [8] |
| Pro-apoptotic Peptide (on Iron Oxide Nanoworms) | Glioblastoma | Not Specified | Not Specified | Markedly increased accumulation in tumor tissue and prolonged survival. | [6] |
Experimental Protocols
Protocol 1: In Vivo Co-administration of iRGD and Chemotherapy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the enhanced antitumor efficacy of a chemotherapeutic agent when co-administered with iRGD in a subcutaneous xenograft model.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems | MDPI [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iRGD peptides - Wikipedia [en.wikipedia.org]
- 10. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving Drug Penetrability with iRGD Leverages the Therapeutic Response to Sorafenib and Doxorubicin in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for In Vivo Imaging with Fluorescently Labeled iRGD
Audience: Researchers, scientists, and drug development professionals.
Introduction The internalizing RGD (iRGD) peptide is a cyclic, nine-amino-acid peptide (CRGDKGPDC) renowned for its ability to specifically home to and penetrate tumor tissues.[1][2] Unlike traditional RGD peptides that only target the tumor vasculature, iRGD leverages a unique three-step mechanism to enhance the delivery of conjugated imaging agents or therapeutic drugs deep into the tumor parenchyma.[2][3][4] This dual-targeting mechanism significantly improves diagnostic sensitivity and therapeutic efficacy.[5][6] This document provides a detailed protocol for utilizing fluorescently labeled iRGD for in vivo tumor imaging.
Mechanism of Action
The tumor-penetrating capability of iRGD is a sequential process:
-
Integrin Binding: The RGD motif within the iRGD peptide first binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[2][7][8] This initial binding event localizes the peptide to the tumor microenvironment.
-
Proteolytic Cleavage: Once bound to integrins, the this compound undergoes proteolytic cleavage by cell-surface proteases.[3][6][9] This cleavage exposes a C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][3][4]
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells, which triggers endocytosis and facilitates the transport of iRGD and its cargo across the vascular barrier and deep into the tumor tissue.[2][3][5][7]
Experimental Protocols
This section outlines the necessary steps for preparing fluorescently labeled iRGD and conducting in vivo imaging experiments.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for conjugating a near-infrared (NIR) fluorescent dye to the this compound. NIR dyes like Cy5.5, IRDye®800CW, or ZW800 are recommended due to their deep tissue penetration and low autofluorescence.[10][11][12]
Materials:
-
This compound (e.g., Ac-Cys-iRGD)
-
Amine-reactive or thiol-reactive NIR fluorescent dye (e.g., NHS ester or maleimide (B117702) derivative)[13][]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5 for NHS esters; PBS, pH 7.2 for maleimides)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
-
Lyophilizer
Methodology:
-
Peptide Dissolution: Dissolve the this compound in the appropriate reaction buffer.
-
Dye Preparation: Dissolve the fluorescent dye in a small amount of DMF or DMSO.
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. The molar ratio of dye to peptide may need optimization but a 1.5:1 to 3:1 ratio is a common starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark, with gentle stirring.
-
Purification: Purify the labeled peptide from the free dye using size-exclusion chromatography or reverse-phase HPLC.
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry.
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: In Vivo Imaging in a Tumor Xenograft Model
This protocol details the procedure for imaging tumor accumulation of fluorescently labeled iRGD in a subcutaneous tumor mouse model.
Materials:
-
Tumor cells expressing αv integrins (e.g., U-87 MG glioblastoma, 4T1 breast cancer, MDA-MB-435)[10][12][15]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Fluorescently labeled iRGD probe
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)[10]
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Inoculation: Subcutaneously inject 1-5 million tumor cells suspended in sterile PBS or media into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), which typically takes 2-4 weeks.
-
Probe Preparation: Reconstitute the lyophilized fluorescent iRGD probe in sterile PBS to the desired concentration. A typical dose is 5-10 nmol per mouse.[16]
-
Probe Administration: Anesthetize the tumor-bearing mouse. Administer the prepared probe via intravenous (tail vein) injection.[9][12]
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging system.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h, 24h) to determine the optimal imaging window.[15][17] Use the appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy5.5, Ex: 675 nm, Em: 720 nm).[9][10]
-
-
Data Analysis:
-
Using the imaging software, draw Regions of Interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle).[17]
-
Quantify the average fluorescence intensity (radiant efficiency or photons/s/cm²/sr) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging system and acquire a final fluorescence image to confirm biodistribution.[17]
-
Data Presentation
Quantitative analysis from in vivo imaging experiments allows for the assessment of probe performance. The following table summarizes representative data from published studies.
| Probe | Tumor Model | Key Quantitative Finding | Time Point | Reference |
| Cy5.5-iRGDC-BK01 | U-87 MG | Tumor-to-Normal Ratio: ~5.5 | 120 min | [9] |
| QD800-RGD | U87MG | Tumor Uptake: 10.7 ± 1.5 %ID/g | 24 h | [17] |
| iRGD-ZW800 | 4T1 Lung Metastasis | High tumor-to-muscle fluorescence ratio | 4 h | [16] |
| iRGD-PSS@PBAE@IR780 | 4T1 | Enhanced tumor accumulation vs. non-targeted NPs | 24-48 h | [15] |
Conclusion
The this compound serves as a powerful tool for enhancing the delivery of fluorescent probes to solid tumors.[18] Its unique mechanism of action, which involves both integrin and neuropilin-1 binding, allows for deep penetration into the tumor parenchyma, leading to a high signal-to-background ratio.[5][6] The protocols outlined in this application note provide a framework for researchers to effectively label the this compound and utilize it for high-contrast in vivo tumor imaging, aiding in preclinical cancer research and the development of targeted diagnostics and therapeutics.
References
- 1. Self-assembled peptide-dye nanostructures for in vivo tumor imaging and photodynamic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iRGD-Mediated Delivery of Antibodies and Biologics
Introduction
The targeted delivery of therapeutic agents to solid tumors represents a significant challenge in oncology. The complex tumor microenvironment (TME), characterized by a dense extracellular matrix and high interstitial fluid pressure, often limits the penetration and efficacy of large molecules like antibodies and other biologics.[1][2] The internalizing RGD (iRGD) peptide is a novel tumor-penetrating peptide designed to overcome these barriers.[3][4] iRGD, a cyclic nonapeptide with the sequence CRGDKGPDC, enhances the delivery of co-administered or conjugated therapies deep into tumor tissue, thereby increasing their therapeutic index.[5][6][7]
These application notes provide an overview of the iRGD mechanism, strategies for its use, and detailed protocols for researchers, scientists, and drug development professionals.
Application Note 1: Mechanism of Action
The iRGD peptide utilizes a unique three-step mechanism to achieve tumor-specific homing and penetration.[5][6]
-
Tumor Homing via Integrin Binding : The arginine-glycyl-aspartic acid (RGD) motif within the iRGD sequence selectively binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[3][5][8] This initial binding event anchors the peptide and its associated cargo to the tumor vasculature.
-
Proteolytic Cleavage : Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[3][9][10] This cleavage event exposes a previously cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif.[1][5][11]
-
NRP-1 Binding and Pathway Activation : The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[3][9][10] This second binding event triggers an active transport pathway, distinct from standard endocytosis, that facilitates the deep penetration of iRGD and any associated therapeutic cargo from the blood vessels into the extravascular tumor tissue.[5][11]
This dual-receptor mechanism provides high specificity and efficiency for tumor-targeted delivery.[1][2][12]
Caption: The three-step mechanism of iRGD-mediated tumor penetration.
Application Note 2: Strategies for Therapeutic Delivery
There are two primary strategies for utilizing iRGD to enhance the delivery of antibodies and biologics: covalent conjugation and co-administration.[9][10][13]
-
Covalent Conjugation : The therapeutic agent is chemically linked to the this compound. This ensures that the drug accompanies the peptide throughout its journey into the tumor. This method is suitable for creating a single, well-defined therapeutic entity. Various conjugation chemistries can be employed, often targeting specific amino acids on the antibody or biologic.[13]
-
Co-administration : The this compound is administered intravenously along with, but not chemically linked to, the therapeutic agent.[13] The this compound acts as a pathfinder, temporarily increasing the permeability of the tumor tissue and creating a "bystander effect" that allows the co-injected drug to penetrate more effectively.[14] This approach avoids chemical modification of the therapeutic agent, which can sometimes alter its function.[3]
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. [PDF] iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers | Semantic Scholar [semanticscholar.org]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. This compound | Integrin | TargetMol [targetmol.com]
- 7. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of iRGD-Enhanced Tumor Drug Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGN) is a nine-amino-acid cyclic peptide (CRGDKGPDC) that has demonstrated significant potential in enhancing the delivery of therapeutic agents to solid tumors.[1] Its unique mechanism of action allows it to increase the penetration and accumulation of co-administered or conjugated drugs within the tumor microenvironment, thereby improving therapeutic efficacy.[2][3] This document provides detailed application notes and protocols for quantifying the enhancement of tumor drug accumulation mediated by iRGD.
The efficacy of iRGD stems from a three-step process:
-
Tumor Homing: The Arginylglycylaspartic acid (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[2][4]
-
Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[2][3][4]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed in tumor tissues, which triggers an endocytotic/exocytotic transport pathway, facilitating the penetration of the peptide and its cargo deep into the tumor parenchyma.[2][3][4]
This enhanced transport mechanism can be exploited to improve the delivery of a wide range of anticancer agents, from small molecules to nanoparticles and antibodies.[2][5]
Signaling Pathway of iRGD-Mediated Drug Delivery
Caption: Signaling pathway of iRGD-mediated tumor penetration and drug accumulation.
Quantitative Data on iRGD-Enhanced Drug Accumulation and Efficacy
The following tables summarize quantitative data from various preclinical studies demonstrating the enhanced tumor accumulation and therapeutic efficacy of anticancer agents when combined with iRGD.
Table 1: In Vivo Tumor Accumulation
| Drug/Nanoparticle | Tumor Model | Method of Quantification | Fold Increase with iRGD | Reference |
| PLGA-DID Nanoparticles | LS174T Colorectal Cancer | In Vivo Imaging (NIR) | ~2-fold | [6] |
| Trastuzumab | BT474 Breast Cancer | ELISA | 40-fold | [7] |
| Trastuzumab | BT474 Breast Cancer | Immunohistochemistry | 14-fold | [7] |
| iRGD-PSS@PBAE@IR780 NPs | 4T1 Breast Cancer | In Vivo Imaging (IR780) | Significant increase at 24h & 48h | [8][9] |
| Abraxane (paclitaxel) | 22Rv1 Prostate Cancer | Confocal Microscopy | Enhanced penetration | [10] |
Table 2: In Vivo Therapeutic Efficacy
| Drug/Nanoparticle | Tumor Model | Parameter | Result with iRGD | Reference |
| Paclitaxel (PTX) | LS174T Colorectal Cancer | Tumor Weight Reduction | 67.6% (PTX + iRGD) vs 39.9% (PTX alone) | [11] |
| PTX-loaded PLGA NPs | LS174T Colorectal Cancer | Tumor Weight Reduction | 85.7% (PLGA-PTX + iRGD) vs 69% (PLGA-PTX alone) | [11] |
| Doxorubicin (Dox) | 4T1 Breast Cancer | Tumor Growth Inhibition | Marked suppression vs cMLV(Dox) | [12] |
Table 3: In Vitro Cytotoxicity
| Drug Formulation | Cell Line | IC50 (µg/mL) | Reference |
| cMLV(Dox) | 4T1 (Breast Cancer) | 0.018 ± 0.0025 | [12] |
| iRGD-cMLV(Dox) | 4T1 (Breast Cancer) | 0.011 ± 0.0037 | [12] |
| cMLV(Dox) | JC (Breast Cancer) | 3.19 ± 0.32 | [12] |
| iRGD-cMLV(Dox) | JC (Breast Cancer) | 2.01 ± 0.22 | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to quantify iRGD-enhanced tumor drug accumulation.
Protocol 1: In Vivo Imaging of Nanoparticle Accumulation in Tumor-Bearing Mice
This protocol describes the use of near-infrared (NIR) fluorescently labeled nanoparticles to quantify their accumulation in tumors with and without co-administration of iRGD.
Workflow Diagram:
Caption: Workflow for in vivo imaging of iRGD-enhanced nanoparticle accumulation.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with LS174T xenografts)
-
Nanoparticles labeled with a near-infrared fluorescent probe (e.g., PLGA-DID)
-
This compound
-
Sterile saline or PBS
-
Anesthetic for mice
-
In vivo imaging system
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting tumor cells (e.g., LS174T) into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[11]
-
Grouping: Randomly divide the mice into at least two groups:
-
Control Group: To be injected with fluorescently labeled nanoparticles (e.g., PLGA-DID).
-
iRGD Group: To be injected with the fluorescently labeled nanoparticles and iRGD.
-
-
Injection:
-
For the iRGD group, co-administer the nanoparticles and iRGD via intravenous injection. A typical dose might be 0.2 mg/kg for the fluorescent probe and 10 mg/kg for iRGD.[11]
-
For the control group, inject only the nanoparticles.
-
-
In Vivo Imaging:
-
Ex Vivo Analysis:
-
At the final time point (e.g., 24 hours), euthanize the mice.
-
Excise the tumors and major organs (liver, spleen, kidneys, heart, lungs, brain).[6]
-
Image the excised tissues using the in vivo imaging system.
-
-
Quantification:
-
Use the imaging software to quantify the fluorescence intensity in the tumors and organs for each group.
-
Calculate the fold-increase in tumor accumulation in the iRGD group compared to the control group.[6]
-
Protocol 2: Immunofluorescence Staining for Tumor Penetration
This protocol details how to visualize and quantify the penetration of a drug or nanoparticle from the tumor vasculature into the tumor parenchyma.
Materials:
-
Tumor-bearing mice treated as in Protocol 1 (using a fluorescently labeled drug/nanoparticle, e.g., PLGA-COU)
-
Reagents for tissue fixation (e.g., 4% paraformaldehyde) and cryoprotection (e.g., sucrose (B13894) solutions)
-
OCT compound
-
Cryostat
-
Primary antibody against an endothelial marker (e.g., anti-CD31)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Tissue Preparation:
-
Following treatment and euthanasia, excise the tumors.
-
Fix the tumors in 4% paraformaldehyde.
-
Cryoprotect the tissue by sequential incubation in sucrose solutions of increasing concentration.
-
Embed the tissue in OCT compound and freeze.
-
-
Sectioning: Cut frozen tumor sections (e.g., 10 µm thick) using a cryostat and mount them on slides.
-
Immunostaining:
-
Permeabilize and block the tissue sections.
-
Incubate with a primary antibody against CD31 to label blood vessels.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., emitting in the red spectrum).
-
Counterstain the nuclei with DAPI (blue).
-
-
Imaging:
-
Mount the slides with an antifade medium.
-
Image the sections using a confocal microscope. Capture images showing the distribution of the fluorescent drug/nanoparticle (e.g., green), the blood vessels (red), and the nuclei (blue).[6]
-
-
Analysis:
-
Visually inspect the images to assess the distance of the drug/nanoparticle signal from the blood vessels.
-
Quantify the penetration by measuring the fluorescence intensity as a function of distance from the nearest blood vessel. Compare the penetration depth between the iRGD and control groups.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a drug formulation with and without iRGD conjugation on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, JC)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles (e.g., cMLV(Dox))
-
iRGD-conjugated drug-loaded nanoparticles (e.g., iRGD-cMLV(Dox))
-
96-well plates
-
XTT assay kit or similar cell viability assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the control and iRGD-conjugated drug formulations.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
-
Incubation: Incubate the cells with the drug formulations for a specified period (e.g., 48 hours).[12]
-
Viability Assay:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., XTT assay).[12]
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value for each formulation.[12]
-
Conclusion
The this compound represents a promising strategy to overcome the challenge of poor drug penetration into solid tumors.[1][4] By leveraging the specific molecular landscape of the tumor microenvironment, iRGD can significantly enhance the accumulation and efficacy of a variety of anticancer agents. The protocols and data presented in this document provide a framework for researchers to quantify the benefits of iRGD in their own drug delivery systems and cancer models. The consistent observation of enhanced tumor targeting and therapeutic efficacy across multiple studies underscores the potential of iRGD to improve cancer treatment outcomes.[3][13]
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for iRGD Cell Uptake and Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing cell uptake and internalization assays for the tumor-penetrating peptide iRGD (CRGDKGPDC). The protocols and data presented herein are essential for researchers developing iRGD-based drug delivery systems and therapeutics.
Introduction to iRGD and its Mechanism of Action
iRGD is a cyclic nonapeptide renowned for its ability to specifically home to and penetrate tumors.[1] Its unique mechanism involves a multi-step process that enhances the delivery of conjugated or co-administered therapeutic agents deep into tumor tissue.[2][3]
The process begins with the binding of the RGD (Arginyl-Glycyl-Aspartic acid) motif within iRGD to αv integrins (such as αvβ3, αvβ5, and αvβ6), which are often overexpressed on tumor endothelial and tumor cells.[1][3][4] This initial binding is followed by a proteolytic cleavage of the iRGD peptide by tumor-associated proteases.[2][5] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule or CendR motif (R/KXXR/K).[3][5] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment, which triggers a transport pathway leading to the internalization and deep penetration of the peptide and any associated cargo into the tumor parenchyma.[1][2][5]
Quantitative Data: iRGD Binding Affinities
The initial interaction of iRGD with integrins is a critical step in its tumor-homing mechanism. The binding affinity of iRGD to various integrin subtypes has been quantified using in vitro binding assays.
| Integrin Subtype | IC50 (nM) | Reference Compound |
| αvβ3 | 36 ± 14 | Cilengitide |
| αvβ5 | 75 ± 10 | Cilengitide |
| αvβ6 | 191 ± 44 | [RGD-Chg-E]-CONH2 |
| [Data is presented as the mean of three independent experiments ± SEM.][4][6] |
iRGD Signaling and Internalization Pathway
The following diagram illustrates the key steps involved in the iRGD signaling pathway, from initial integrin binding to NRP-1 mediated internalization.
Caption: The iRGD signaling pathway for tumor cell internalization.
Experimental Protocols
This section provides detailed protocols for commonly used assays to quantify the cellular uptake and internalization of iRGD and iRGD-conjugated molecules.
Experimental Workflow Overview
The general workflow for assessing iRGD uptake involves cell culture, treatment with fluorescently labeled iRGD, and subsequent analysis by either flow cytometry for high-throughput quantification or confocal microscopy for visualization of subcellular localization.
Caption: General experimental workflow for iRGD uptake assays.
Protocol 1: Quantitative Analysis of iRGD Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled iRGD in a cell population.
Materials:
-
Integrin and NRP-1 positive cell line (e.g., PC-3, U-87 MG, MDA-MB-231)[5][7]
-
Complete cell culture medium
-
Fluorescently labeled iRGD (e.g., FITC-iRGD, AF488-iRGD)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare different concentrations of fluorescently labeled iRGD in complete culture medium. Remove the existing medium from the cells and add the iRGD-containing medium. Incubate for the desired time points (e.g., 30 min, 1h, 2h). Include an untreated control group.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralization: Add complete culture medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to flow cytometry tubes.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for FITC-labeled iRGD). Gate on the live cell population based on forward and side scatter.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is directly proportional to the amount of internalized iRGD.
Protocol 2: Visualization of iRGD Internalization by Confocal Microscopy
Objective: To visualize the cellular uptake and subcellular localization of fluorescently labeled iRGD.
Materials:
-
Integrin and NRP-1 positive cell line
-
Complete cell culture medium
-
Fluorescently labeled iRGD
-
Glass-bottom dishes or coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or on coverslips in a 24-well plate. Allow the cells to adhere and grow to 50-60% confluency.[8]
-
Treatment: Treat the cells with fluorescently labeled iRGD in complete culture medium for the desired time points (e.g., 30 min, 1h, 2h).[8]
-
Washing: After incubation, wash the cells three times with PBS to remove unbound peptide.[8]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
Permeabilization (Optional): If staining for intracellular targets is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.[9]
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.[8]
-
Final Washes: Wash the cells three times with PBS.
-
Mounting: If using coverslips, carefully mount them onto a glass slide using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the iRGD fluorophore and DAPI. Z-stack images can be acquired to confirm internalization.
Protocol 3: ELISA-based Integrin Binding Assay
Objective: To determine the binding affinity (IC50) of iRGD to purified integrin receptors.
Materials:
-
96-well ELISA plates
-
Purified integrin receptors (e.g., αvβ3, αvβ5)
-
Coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4)
-
Blocking buffer (e.g., 3% BSA in Tris-Buffered Saline with Tween 20 - TBST)
-
Biotinylated vitronectin or fibronectin (as the competing ligand)
-
This compound at various concentrations
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 0.5 µg/mL) in coating buffer overnight at 4°C.[4]
-
Washing: Wash the plate three times with washing buffer (e.g., TBST).
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Competition: Add serial dilutions of iRGD to the wells, followed by a constant concentration of the biotinylated ligand (e.g., vitronectin). Incubate for 2-3 hours at room temperature. Include wells with only the biotinylated ligand (maximum binding) and wells with buffer only (background).
-
Washing: Wash the plate three times with washing buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the iRGD concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of iRGD that inhibits 50% of the biotinylated ligand binding.
Troubleshooting and Considerations
-
Cell Line Selection: Ensure the chosen cell line expresses sufficient levels of both the target integrin and NRP-1 for optimal iRGD uptake. Expression levels can be confirmed by flow cytometry or western blotting.[10]
-
Fluorescent Labeling: The choice of fluorophore should be compatible with the available imaging or flow cytometry equipment. Ensure that the labeling process does not interfere with the RGD motif's ability to bind to integrins.
-
Controls: Always include appropriate controls in your experiments. For uptake assays, this includes untreated cells to measure background fluorescence. For binding assays, include a known competitor peptide.
-
Internalization vs. Surface Binding: To distinguish between internalized and surface-bound peptide, a quenching agent (e.g., Trypan Blue) can be added before flow cytometry analysis. Alternatively, acid washing (e.g., with a low pH glycine (B1666218) buffer) can be used to strip surface-bound peptide before cell lysis or fixation.
These protocols and notes should serve as a valuable resource for researchers investigating the promising potential of iRGD in targeted cancer therapy and diagnostics.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: iRGD Functionalization of Liposomes for Enhanced Drug Delivery
Introduction
The targeted delivery of therapeutic agents to solid tumors remains a significant challenge in cancer therapy, largely due to the complex and dense tumor microenvironment (TME) which limits drug penetration.[1] iRGD (internalizing RGD) is a tumor-penetrating peptide that enhances the delivery of conjugated or co-administered drugs deep into tumor tissue.[2][3] Functionalizing liposomes—versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic drugs—with the iRGD peptide creates a powerful system for targeted cancer therapy.[4][5] This approach leverages the long-circulating properties of liposomes with the active targeting and tissue penetration capabilities of iRGD, leading to increased drug accumulation at the tumor site and improved therapeutic efficacy.[6][7][8]
Mechanism of Action
The this compound (prototypical sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor homing and penetration[9][10]:
-
Tumor Vasculature Homing : The Arg-Gly-Asp (RGD) motif within the this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][11]
-
Proteolytic Cleavage : Upon binding to integrins, the this compound undergoes a conformational change and is cleaved by proteases present in the TME. This cleavage exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][10]
-
Tissue Penetration : The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that is also highly expressed on tumor cells and vasculature.[2][11] This binding activates a specific endocytic transport pathway, facilitating the penetration of the iRGD-functionalized liposome (B1194612) (and its cargo) through the vascular wall and deep into the tumor parenchyma.[9][10]
Caption: this compound's three-step mechanism for tumor targeting and penetration.
Protocols
Protocol 1: Preparation of iRGD-Functionalized Liposomes
This protocol describes the preparation of drug-loaded, iRGD-functionalized liposomes using the thin-film hydration method followed by covalent conjugation of the this compound.
Materials:
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
Drug for encapsulation (e.g., Doxorubicin, Antisense Oligonucleotides)
-
This compound with a terminal cysteine (e.g., CRGDKGPDC)
-
Solvents: Chloroform, Methanol (B129727)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10-12 kDa)
Procedure:
-
Lipid Film Hydration:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin, dry lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the drug solution (e.g., Doxorubicin in PBS) by vortexing at a temperature above the lipid phase transition temperature (~65°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Extrusion):
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100 nm).
-
Perform extrusion using a mini-extruder device, passing the liposome suspension through the membranes 10-15 times.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension by dialysis against PBS (pH 7.4) or using a size-exclusion chromatography column.
-
-
This compound Conjugation:
-
Dissolve the cysteine-terminated this compound in PBS.
-
Add the iRGD solution to the purified maleimide-functionalized liposome suspension at a specific molar ratio (e.g., 1:20 peptide to DSPE-PEG2000-Mal).
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the formation of a stable thioether bond between the maleimide (B117702) group on the liposome surface and the thiol group of the peptide's cysteine.
-
Remove unconjugated peptide by dialysis against PBS.
-
-
Sterilization and Storage:
-
Sterilize the final iRGD-liposome formulation by passing it through a 0.22 µm syringe filter.
-
Store the liposomes at 4°C.
-
Caption: Workflow for the preparation of iRGD-functionalized liposomes.
Protocol 2: Physicochemical Characterization
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome suspension in deionized water or PBS.
-
Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Lyse a known amount of the purified liposome formulation using a suitable solvent or detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the therapeutic efficacy of iRGD-liposomes in a tumor-bearing mouse model.[12]
Materials:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cells: A relevant cancer cell line (e.g., 4T1 breast cancer, B16-F10 melanoma).[12][13]
-
Treatment Groups: PBS (control), free drug, non-targeted liposomes, iRGD-liposomes.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Inoculation:
-
Treatment Administration:
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[12]
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry to assess apoptosis or drug penetration).[13]
-
Data Presentation
The functionalization of liposomes with iRGD consistently improves their physicochemical properties and therapeutic performance.
Table 1: Physicochemical Characteristics of iRGD-Liposomes from Various Studies
| Formulation Name | Drug/Cargo | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| iRGD-liposome-ASO | Antisense Oligo | 152.1 ± 1.2 | 0.0863 | -14.4 ± 7.25 | 83.36 ± 4.3 | 55.37 ± 1.6 | [6] |
| iRGD-SSL-CLA-PTX | Paclitaxel Prodrug | 93.0 ± 0.2 | 0.19 ± 0.01 | -23.97 ± 0.35 | 83.22 | Not Reported | [13] |
| iRGD-cMLV(Dox) | Doxorubicin | ~230 ± 11.23 | Not Reported | Not Reported | ~85 | Not Reported | [12][14] |
| iRGD-ICG-10-HCPT-PFP-NPs | 10-HCPT | 298.4 ± 10.42 | 0.073 ± 0.23 | -35.4 ± 6.23 | 45.53 ± 2.31 | 4.79 ± 0.45 | [15] |
Table 2: Summary of In Vivo Antitumor Efficacy
| Animal Model | Treatment Group | Outcome | Reference |
| B16-F10 Melanoma | iRGD-SSL-CLA-PTX | Significantly inhibited tumor growth compared to non-targeted liposomes (p<0.01). Average tumor size was 1,793 mm³ vs. 3,969 mm³ for non-targeted liposomes at day 19. | [13] |
| 4T1 Breast Cancer | iRGD-cMLV(Dox) | Showed significant tumor inhibition compared to the untreated group (p<0.01). | [12] |
| 22Rv1 Prostate Cancer | iRGD-liposome-ASO | Markedly improved efficacy in suppressing tumor growth. After 4 months, tumor weight was significantly lower than with free ASO. | [6] |
| B16-F10 Melanoma | iRGD-SSL-DOX | Exhibited increased antitumor activity in vivo compared to liposomes not modified with iRGD. | [4] |
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual-ligand functionalized liposomes with iRGD/trastuzumab co-loaded with gefitinib and lycorine for enhanced metastatic breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iRGD peptides - Wikipedia [en.wikipedia.org]
- 10. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. [PDF] Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery | Semantic Scholar [semanticscholar.org]
- 15. scienceopen.com [scienceopen.com]
Application Notes and Protocols: iRGD Co-administration with Doxorubicin for Enhanced Anti-Tumor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment presents a significant barrier to the effective delivery of chemotherapeutic agents. The iRGD peptide (internalizing RGD) is a tumor-penetrating peptide that enhances the permeability of tumor vasculature and parenchyma, thereby increasing the accumulation and penetration of co-administered anti-cancer drugs. This document provides detailed experimental protocols for the co-administration of iRGD with doxorubicin (B1662922), a widely used chemotherapeutic agent, to enhance its anti-tumor efficacy. The protocols outlined below cover in vivo animal studies, quantification of drug delivery, and assessment of therapeutic response.
Mechanism of Action: iRGD-Mediated Drug Delivery
The this compound facilitates drug delivery to tumors through a multi-step process. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif of iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells. This binding is followed by proteolytic cleavage of iRGD within the tumor microenvironment, exposing a C-end Rule (CendR) motif. The CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature, triggering an endocytic/exocytic transport pathway that enhances the penetration of co-administered therapeutic agents deep into the tumor tissue.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the co-administration of iRGD with doxorubicin and other chemotherapeutics.
Table 1: In Vivo Dosing Parameters
| Agent | Dosage | Administration Route | Reference |
| This compound | 4 µmol/kg | Intravenous (IV) | |
| Doxorubicin | 1 - 10 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | |
| Doxorubicin Liposomes | 5 mg/kg | Intravenous (IV) |
Table 2: Enhanced Doxorubicin Accumulation in Tumors with iRGD Co-administration
| Animal Model | Tumor Type | Fold Increase in Doxorubicin Accumulation | Reference |
| TGFα/c-myc mice | Hepatocellular Carcinoma | ~3-fold | |
| Nude mice with HepG2 xenografts | Hepatocellular Carcinoma | ~3-fold | |
| Mice with 22Rv1 orthotopic tumors | Prostate Cancer | 7-fold |
Table 3: Therapeutic Efficacy of iRGD and Doxorubicin Co-administration
| Animal Model | Tumor Type | Outcome | Reference |
| B16-F10 tumor-bearing mice | Melanoma | Significantly improved median survival time (43.5 days vs. 33 days for SSL-DOX) | |
| C6 glioma-bearing mice | Glioma | Increased median survival time (61 days for iRGD+PPCD vs. 43.5 days for RGD-PPCD) | |
| Orthotopic 4T1 breast cancer model | Breast Cancer | ~90% inhibition of primary tumor growth | |
| HepG2 xenograft-bearing nude mice | Hepatocellular Carcinoma | Significantly augmented tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Orthotopic Breast Cancer Model
This protocol describes the establishment of an orthotopic 4T1 murine breast cancer model and subsequent treatment with iRGD and doxorubicin.
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
This compound (synthesized and purified)
-
Doxorubicin hydrochloride
-
Insulin syringes (27-30G)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
Tumor Cell Inoculation:
-
Harvest 4T1 cells and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Anesthetize female BALB/c mice.
-
Inject 1 x 10⁵ cells in 100 µL of PBS into the fourth mammary fat pad of each mouse.
-
-
Treatment Schedule:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide mice into treatment groups (e.g., PBS control, Doxorubicin alone, iRGD alone, iRGD + Doxorubicin).
-
Prepare a stock solution of iRGD in sterile PBS.
-
Prepare a stock solution of doxorubicin in sterile PBS.
-
Administer treatments via intravenous (tail vein) injection. A typical dosing regimen is:
-
iRGD: 4 µmol/kg
-
Doxorubicin: 3 mg/kg, administered three times per week
-
-
For the combination group, inject iRGD 15 minutes prior to doxorubicin administration.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period, following institutional animal care and use committee (IACUC) guidelines.
-
Excise tumors for ex vivo analysis.
-
Protocol 2: Quantification of Doxorubicin in Tumor Tissue by HPLC
This protocol details the extraction and quantification of doxorubicin from tumor tissue using high-performance liquid chromatography (HPLC).
Materials:
-
Excised tumor tissue
-
Homogenizer
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Doxorubicin standard
Procedure:
-
Sample Preparation:
-
Weigh a portion of the excised tumor (e.g., 10 mg).
-
Homogenize the tissue in a suitable buffer or solvent (e.g., methanol).
-
Add an internal standard (e.g., daunorubicin) to the homogenate.
-
-
Extraction:
-
Perform a protein precipitation step by adding a solvent like methanol or acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) to pellet the debris.
-
Collect the supernatant containing the extracted doxorubicin.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 reverse-phase column.
-
A typical mobile phase consists of a mixture of acetonitrile and water with 0.2% v/v formic acid (e.g., 1:1 v/v).
-
Set the detector to the appropriate wavelength for doxorubicin (e.g., excitation at 480 nm and emission at 560 nm for fluorescence, or absorbance at 480 nm for UV).
-
-
Quantification:
-
Generate a standard curve using known concentrations of doxorubicin.
-
Determine the concentration of doxorubicin in the tumor samples by comparing their peak areas to the standard curve.
-
Protocol 3: Assessment of Apoptosis by TUNEL Assay
This protocol describes the detection of apoptotic cells in tumor tissue sections using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded ethanol series.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution to permeabilize the cells.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit.
-
Typically, this involves incubating the sections with the TdT enzyme and labeled dUTPs in a humidified chamber.
-
-
Visualization:
-
Mount the stained sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence at the appropriate wavelength for the label used.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells in several high-power fields to determine the apoptotic index.
-
Protocol 4: Assessment of Apoptosis by Caspase-3 Activity Assay
This protocol details the measurement of caspase-3 activity in tumor lysates as an indicator of apoptosis.
Materials:
-
Excised tumor tissue
-
Homogenizer
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Homogenize a weighed portion of the tumor tissue in the provided cell lysis buffer on ice.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Caspase-3 Activity Measurement:
-
Follow the manufacturer's protocol for the caspase-3 assay kit.
-
Typically, this involves adding the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the reaction at 37°C.
-
-
Detection:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the caspase-3 activity based on the amount of cleaved substrate, often normalized to the total protein concentration of the lysate.
-
Protocol 5: Visualization of Doxorubicin Penetration in Tumors
This protocol describes the visualization of doxorubicin distribution within the tumor using its intrinsic fluorescence.
Materials:
-
Excised tumor tissue
-
Optimal cutting temperature (OCT) compound or formalin for fixation
-
Cryostat or microtome
-
Fluorescence microscope with appropriate filter sets for doxorubicin and DAPI
-
DAPI nuclear counterstain
Procedure:
-
Tissue Preparation:
-
Immediately after excision, embed the tumor in OCT compound and freeze for cryosectioning, or fix in formalin for paraffin (B1166041) embedding.
-
Cut thin sections (e.g., 5-10 µm) of the tumor tissue.
-
-
Staining:
-
If necessary, perform antigen retrieval for paraffin-embedded sections.
-
Counterstain the cell nuclei with DAPI.
-
-
Imaging:
-
Mount the sections with an appropriate mounting medium.
-
Visualize the sections using a fluorescence microscope.
-
Doxorubicin exhibits red fluorescence (excitation ~480 nm, emission ~560-650 nm).
-
DAPI exhibits blue fluorescence.
-
-
Analysis:
-
Capture images of doxorubicin fluorescence and DAPI staining.
-
Overlay the images to visualize the localization of doxorubicin relative to the cell nuclei and the overall tumor structure.
-
The extent of doxorubicin fluorescence deep within the tumor parenchyma can be used as a qualitative or semi-quantitative measure of penetration.
-
Conclusion
The co-administration of iRGD with doxorubicin represents a promising strategy to overcome the physical barriers of the tumor microenvironment and enhance the therapeutic efficacy of this widely used chemotherapeutic agent. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to investigate and validate this combination therapy in preclinical settings. Careful execution of these experiments will provide valuable insights into the potential of iRGD to improve cancer treatment outcomes.
Application Notes: iRGD Peptide in Glioblastoma Treatment Models
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor, characterized by rapid growth, diffuse infiltration into the brain parenchyma, and a dismal prognosis.[1][2] A primary obstacle in treating glioblastoma is the blood-brain barrier (BBB) and the blood-brain tumor barrier (BTB), which severely limit the penetration of therapeutic agents into the tumor mass.[3][4] The tumor-penetrating peptide iRGD (internalizing RGD; sequence CRGDKGPDC) has emerged as a promising strategy to overcome these barriers and enhance drug delivery to glioblastoma tumors.[5][6][7]
Mechanism of Action
The iRGD peptide facilitates tumor-specific delivery and deep penetration through a unique three-step mechanism.[5][8][9]
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within the this compound initially binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells and glioblastoma cells.[8][10][11]
-
Proteolytic Cleavage: Following integrin binding, the this compound is cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule (CendR) motif.[8][10][11]
-
Enhanced Penetration: The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in glioblastoma.[12][13] This interaction triggers an endocytic/exocytotic transport pathway that increases vascular permeability and facilitates the penetration of iRGD and any co-administered or conjugated therapeutic agents deep into the tumor parenchyma.[5][10][14]
This mechanism allows iRGD to act as a "Trojan horse," creating a temporary, permeable window into the tumor microenvironment for various anticancer drugs, including small molecules, nanoparticles, and antibodies.[4][15]
Quantitative Data from Preclinical Glioblastoma Models
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of iRGD in glioblastoma models.
Table 1: In Vivo Efficacy of iRGD-Mediated Therapy in Glioblastoma Models
| Glioblastoma Model | Therapeutic Agent | iRGD Administration | Key Outcome | Reference |
| Intracranial C6 Glioma (Mice) | Paclitaxel-loaded MT1-AF7p-conjugated Nanoparticles | Co-administration | Median survival of 60 days for the combination group, significantly longer than other groups. | [3] |
| Intracranial C6 Glioma (Mice) | Doxorubicin-Polymer Conjugate (PPCD) | Conjugated (iRGD-PPCD) | Median survival of 57.5 days. | [16] |
| Intracranial C6 Glioma (Mice) | Doxorubicin-Polymer Conjugate (PPCD) | Co-administration (iRGD + PPCD) | Median survival of 61 days. | [16] |
| F98 Glioma (Mice) | Carmustine (BCNU) and O⁶-benzylguanine (BG) loaded PLGA/CS Nanoparticles | Co-administration | Prolonged median survival time compared to nanoparticles alone. | [8] |
Table 2: Tumor Penetration and Drug Accumulation with iRGD in Glioblastoma Models
| Glioblastoma Model | Agent Studied | iRGD Administration | Key Outcome | Reference |
| C6 Glioma Spheroids | Doxorubicin-Polymer Conjugate (PPCD) | Conjugated (iRGD-PPCD) | Penetration depth of 144 µm into spheroids. | [16] |
| C6 Glioma Spheroids | Doxorubicin-Polymer Conjugate (PPCD) | Co-administration (iRGD + PPCD) | Penetration depth of 150 µm into spheroids. | [16] |
| Intracranial C6 Glioma (Mice) | Paclitaxel-loaded Nanoparticles | Co-administration | Significantly improved nanoparticle extravasation across the BTB and accumulation in glioma parenchyma. | [3] |
| Orthotopic 22Rv1 Tumors (Prostate, as a model for penetration) | Doxorubicin (DOX) | Co-administration | 7-fold greater accumulation of DOX in tumors compared to DOX alone. | [15] |
| Orthotopic BT474 Tumors (Breast, as a model for penetration) | Trastuzumab (Antibody) | Co-administration | 40-fold enhanced accumulation of trastuzumab in tumors. | [15] |
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. RGD peptide conjugation results in enhanced antitumor activity of PD0325901 against glioblastoma by both tumor-targeting delivery and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upconversion nanoparticles conjugated with Gd(3+) -DOTA and RGD for targeted dual-modality imaging of brain tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. This compound | Integrin | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropilin-1 is a glial cell line-derived neurotrophic factor receptor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: iRGD Peptide in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that enhances the delivery of therapeutic agents into solid tumors.[1][2] Its unique mechanism of action, involving sequential binding to αv integrins and neuropilin-1 (NRP-1), facilitates the extravasation and deep penetration of co-administered or conjugated therapies into the tumor parenchyma.[3][4] This capability has shown significant promise in overcoming the physical barriers of the tumor microenvironment that often limit the efficacy of immunotherapies. By improving the infiltration of immune cells and checkpoint inhibitors, iRGD can potentiate anti-tumor immune responses.[1][5]
These application notes provide an overview of the mechanisms, key quantitative data from preclinical studies, and detailed protocols for utilizing iRGD in combination with various immunotherapeutic modalities.
Mechanism of Action
The tumor-penetrating activity of iRGD is a multi-step process:
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within the this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[3]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K).[3]
-
NRP-1 Binding and Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature. This interaction triggers a transport pathway that facilitates the penetration of iRGD and any associated therapeutic cargo deep into the tumor tissue.[3]
By hijacking this transport system, iRGD can increase the local concentration of immunotherapies at the tumor site, enhancing their therapeutic effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: iRGD Signaling Pathway for Enhanced Tumor Penetration.
References
- 1. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [novoprolabs.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoengineering-based anti-PD-1-iRGD peptide conjugate boosts antitumor efficacy through T cell engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tracking of iRGD Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vivo tracking of the iRGD peptide, a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues. The following sections detail various methods for tracking iRGD, including fluorescence imaging, radiolabeling, and mass spectrometry imaging, complete with experimental protocols and comparative data.
Introduction to this compound
The internalizing RGD (iRGD) peptide is a cyclic peptide with the sequence CRGDKGPDC. Its unique tumor-penetrating property is attributed to a three-step mechanism:
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][2]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is proteolytically cleaved, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[1][2]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells, which triggers an endocytotic/exocytotic transport pathway, facilitating the penetration of iRGD and any co-administered or conjugated cargo deep into the tumor parenchyma.[1][2]
This unique mechanism makes iRGD an attractive candidate for enhancing the efficacy of anti-cancer drugs and imaging agents. Accurate in vivo tracking of iRGD is crucial for understanding its biodistribution, tumor accumulation, and penetration efficiency, thereby aiding in the development of iRGD-based cancer therapies.
iRGD Signaling and Tumor Penetration Pathway
The following diagram illustrates the key steps involved in iRGD-mediated tumor targeting and penetration.
Caption: this compound signaling pathway for tumor penetration.
Methods for In Vivo Tracking of this compound
Several methods can be employed to track the this compound in vivo. The choice of method depends on the specific research question, required sensitivity, resolution, and available instrumentation. The primary methods are:
-
Fluorescence Imaging: Involves conjugating iRGD with a fluorescent dye for optical imaging.
-
Radiolabeling and Nuclear Imaging: Involves labeling iRGD with a radionuclide for PET or SPECT imaging.
-
Mass Spectrometry Imaging (MSI): Allows for the label-free detection and spatial distribution mapping of the peptide in tissue sections.
Fluorescence Imaging
Fluorescence imaging is a widely used technique for in vivo tracking of peptides due to its relatively low cost, ease of use, and real-time imaging capabilities. Near-infrared (NIR) fluorescent dyes are preferred for in vivo applications due to their deeper tissue penetration and lower autofluorescence.
Quantitative Data for Fluorescence Imaging of iRGD
| Fluorophore | Animal Model | Tumor Model | Dose | Imaging Time (Peak Tumor Accumulation) | Tumor-to-Background Ratio (TBR) | Reference |
| Cy5.5 | Nude mice | U87MG glioblastoma | 10 nmol | 1-4 h | ~3.5 | [3] |
| Cy7 | Nude mice | U87MG glioblastoma | 500 pmol | 2 h | Not specified | |
| ZW800 | Balb/c mice | A549 lung cancer | 10 nmol | 96 h | 4.3 ± 1.04 | [4] |
| ICG (control) | Balb/c mice | 4T1 lung metastasis | 100 nmol | 24 h | Lower than iRGD-ZW800 | [4] |
Experimental Workflow for Fluorescence Imaging
Caption: Experimental workflow for in vivo fluorescence imaging of iRGD.
Detailed Protocol for In Vivo Fluorescence Imaging of iRGD-ZW800
This protocol is adapted from a study on iRGD-ZW800 for targeting lung cancer.[4]
1. Materials and Reagents:
-
This compound (sequence: CRGDKGPDC)
-
ZW800-NHS ester (or other suitable NIR dye with an NHS ester functional group)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., Balb/c mice with A549 orthotopic or metastatic lung tumors)
-
In Vivo Imaging System (e.g., IVIS Spectrum) with appropriate filters for the chosen NIR dye.
2. Conjugation of iRGD with ZW800:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5-fold molar excess of ZW800-NHS ester dissolved in anhydrous DMF.
-
Add a 3-fold molar excess of DIPEA to the reaction mixture to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 4 hours.
-
Monitor the reaction progress using analytical HPLC.
-
Upon completion, purify the iRGD-ZW800 conjugate using preparative HPLC.
-
Lyophilize the purified product and characterize it by mass spectrometry to confirm the correct molecular weight.
3. In Vivo Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline fluorescence image before injection.
-
Administer 10 nmol of iRGD-ZW800 dissolved in 100 µL of PBS via tail vein injection.[4]
-
Perform whole-body fluorescence imaging at various time points post-injection (e.g., 1, 4, 8, 24, 48, 72, 96 hours) to determine the optimal imaging window.[4]
-
For imaging, place the anesthetized mouse in the imaging chamber of the IVIS system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for ZW800.
4. Data Analysis:
-
Using the analysis software provided with the imaging system, draw regions of interest (ROIs) over the tumor area and a non-tumor-bearing area (e.g., contralateral flank) to measure the average fluorescence intensity.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
5. Ex Vivo Analysis:
-
At the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging chamber and acquire ex vivo fluorescence images to confirm the biodistribution of the iRGD-ZW800 conjugate.
Radiolabeling and Nuclear Imaging
Radiolabeling iRGD with positron-emitting (e.g., ¹⁸F, ⁶⁸Ga) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹¹¹In) radionuclides allows for highly sensitive and quantitative in vivo tracking using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), respectively.
Quantitative Data for Radiolabeled iRGD Peptides
| Radiotracer | Animal Model | Tumor Model | Dose | Imaging Time | Tumor Uptake (%ID/g) | Reference |
| [¹⁸F]Galacto-RGD | Human | Head and neck cancer | ~185 MBq | 1 h | ~2.0 | [5] |
| [⁶⁸Ga]NOTA-PRGD2 | Nude mice | U87MG glioblastoma | Not specified | 1 h | ~4.0 | [5] |
| [¹⁸F]Alfatide | Nude mice | U87MG glioblastoma | Not specified | 1 h | ~3.5 | [5] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Workflow for Radiolabeling and PET/SPECT Imaging
Caption: Experimental workflow for radiolabeling and nuclear imaging of iRGD.
Detailed Protocol for ⁶⁸Ga-Labeling of a NOTA-conjugated this compound
This protocol is a general procedure based on common methods for radiolabeling RGD peptides.[5][6]
1. Materials and Reagents:
-
NOTA-conjugated this compound
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.2 M, pH 4.0)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
-
PET/CT scanner
2. Radiolabeling Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a metal-free vial, add 10-20 µg of the NOTA-conjugated this compound dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the peptide solution.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
3. Quality Control:
-
Determine the radiochemical purity of the [⁶⁸Ga]Ga-NOTA-iRGD using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
4. In Vivo PET Imaging:
-
Anesthetize a tumor-bearing mouse.
-
Administer a defined amount of [⁶⁸Ga]Ga-NOTA-iRGD (e.g., 3.7-7.4 MBq) via tail vein injection.
-
Position the mouse in the PET/CT scanner.
-
Acquire a static PET scan at a specific time point (e.g., 60 minutes post-injection) or a dynamic scan over a longer period.
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
5. Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Fuse the PET and CT images.
-
Draw ROIs on the tumor and major organs on the co-registered images.
-
Calculate the radioactivity concentration in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful label-free technique that can map the spatial distribution of peptides and other molecules directly in tissue sections. Matrix-assisted laser desorption/ionization (MALDI)-MSI is commonly used for this purpose.
Experimental Workflow for MALDI-MSI of iRGD
Caption: Experimental workflow for MALDI Mass Spectrometry Imaging of iRGD.
Detailed Protocol for MALDI-MSI of iRGD in Tumor Tissue
This protocol is a generalized procedure based on established methods for peptide imaging from tissue sections.[7][8][9]
1. Materials and Reagents:
-
Tumor-bearing mouse treated with this compound
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in an appropriate solvent system like acetonitrile/water with 0.1% TFA)
-
Automated matrix sprayer or spotter
-
MALDI-TOF Mass Spectrometer
2. Sample Preparation:
-
Following in vivo administration of iRGD, euthanize the mouse at the desired time point.
-
Excise the tumor and immediately snap-freeze it in liquid nitrogen or on dry ice.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut thin sections of the tumor (e.g., 10-12 µm).
-
Thaw-mount the tissue sections onto conductive ITO slides.
-
Store the mounted sections at -80°C until matrix application.
3. Matrix Application:
-
Equilibrate the tissue sections to room temperature in a desiccator.
-
Uniformly apply the MALDI matrix onto the tissue section using an automated sprayer for a homogenous coating. The optimal matrix and application method should be determined empirically.
-
Allow the matrix to dry and co-crystallize with the this compound within the tissue.
4. MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using a standard peptide mixture.
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the area of the tissue section to be imaged.
-
Set the laser power, number of shots per pixel, and spatial resolution (e.g., 50-100 µm).
-
Acquire mass spectra in a grid pattern across the entire defined region.
5. Data Analysis:
-
Use specialized imaging software to process the acquired data.
-
Generate an ion intensity map for the specific mass-to-charge ratio (m/z) corresponding to the this compound.
-
Overlay the ion intensity map with an optical image of the tissue section to correlate the spatial distribution of iRGD with histological features.
-
For confirmation, an adjacent tissue section can be stained with Hematoxylin and Eosin (H&E) for detailed histological analysis.
-
Further confirmation of the peptide identity can be achieved by performing on-tissue MS/MS fragmentation of the parent ion corresponding to iRGD.
Conclusion
The choice of tracking method for the this compound in vivo depends on the specific experimental goals. Fluorescence imaging offers a convenient and real-time approach for visualizing iRGD accumulation in tumors. Radiolabeling coupled with PET or SPECT provides high sensitivity and quantitative data on biodistribution. MALDI-MSI offers a powerful, label-free alternative for detailed spatial mapping of the peptide within the tumor microenvironment. By selecting the appropriate tracking methodology and following detailed protocols, researchers can gain valuable insights into the in vivo behavior of the this compound, which is essential for the development of more effective cancer diagnostics and therapeutics.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Preparation for MALDI-MS Imaging of Protein and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. MALDI imaging mass spectrometry of human tissue: method challenges and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: iRGD Conjugation Chemistry for Protein Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficacy of many protein therapeutics, particularly in oncology, is often limited by their inability to penetrate dense solid tumor tissue. The tumor microenvironment (TME) presents significant physical and physiological barriers that prevent large molecules like antibodies from reaching cancer cells distant from blood vessels. The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide designed to overcome this challenge.[1][2][3][4]
iRGD enhances the penetration of conjugated or co-administered therapeutic agents deep into the tumor parenchyma.[1][5] Its mechanism involves a sequential, three-step process:
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within the iRGD sequence binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells and some cancer cells.[1][3][6]
-
Proteolytic Cleavage: Upon integrin binding, the iRGD peptide is proteolytically cleaved by tumor-associated proteases, exposing a cryptic C-terminal motif, C-end Rule (CendR).[6][7][8]
-
Tumor Penetration: The exposed CendR motif (R/KXXR/K) then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which triggers an endocytic/exocytotic transport pathway, facilitating the deep penetration of the iRGD and its cargo into the tumor tissue.[3][6][7]
This unique mechanism makes iRGD an attractive tool for enhancing the delivery and efficacy of protein therapeutics, including monoclonal antibodies, antibody-drug conjugates (ADCs), and therapeutic enzymes. This document provides an overview of the conjugation chemistries, detailed experimental protocols, and a summary of quantitative data related to iRGD-protein therapeutics.
Mechanism of Action: The iRGD Pathway
The dual-receptor targeting of iRGD is crucial for its function. The initial binding to integrins localizes the therapeutic to the tumor vasculature, while the subsequent interaction with NRP-1 actively transports it into the tumor mass.[6][9] This active transport system allows iRGD-conjugated molecules to bypass the high interstitial fluid pressure that typically limits extravasation and diffusion within solid tumors.
Caption: iRGD signaling pathway for tumor penetration.
iRGD Conjugation Chemistries for Proteins
Covalent conjugation of iRGD to a protein therapeutic is a common strategy to ensure the peptide and the protein are delivered to the tumor as a single unit. The choice of conjugation chemistry depends on the available functional groups on the protein and the desired stoichiometry.
Common Strategies:
-
Thiol-Maleimide Chemistry: This is one of the most widely used methods. It involves the reaction between a thiol group (sulfhydryl) on a cysteine residue and a maleimide (B117702) group. The cysteine residue on the this compound (Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys) can be used for this purpose. If the protein does not have a free cysteine, one can be introduced through genetic engineering or by reducing existing disulfide bonds. Alternatively, the protein's primary amines (lysine residues) can be modified with a crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce a maleimide group.[10]
-
Amide Bond Formation: The carboxyl groups or primary amines on the this compound can be coupled to primary amines or carboxyl groups on the protein using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
Click Chemistry: For highly specific and efficient conjugation, azide-alkyne cycloaddition reactions can be used. This requires metabolic or chemical introduction of an azide (B81097) or alkyne group onto one of the components.[11]
-
Genetic Fusion: The this compound sequence can be genetically fused to the N- or C-terminus of a recombinant protein therapeutic.[12] This ensures a precise 1:1 stoichiometry and a homogenous product.[12]
The following workflow illustrates a typical conjugation process using thiol-maleimide chemistry.
Caption: Experimental workflow for iRGD-Antibody conjugation.
Experimental Protocols
Here we provide detailed protocols for the conjugation of iRGD to a model protein (monoclonal antibody) and its subsequent characterization and in vitro evaluation.
Protocol 1: iRGD Conjugation to an Antibody via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a cysteine-containing this compound to an antibody by first reducing the antibody's hinge-region disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (CRGDKGPDC) with a free thiol
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-PEG-iRGD (if starting with a non-thiolated peptide and modifying it first)
-
PBS, pH 7.2-7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching reagent: L-Cysteine or N-acetyl cysteine
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction (Partial): a. Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS. b. Add TCEP solution to the antibody solution to achieve a final molar ratio of TCEP:mAb of 10:1.[] c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. This condition typically reduces the inter-chain disulfide bonds in the hinge region. d. Immediately remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation Reaction: a. Prepare the maleimide-activated this compound. If using a pre-activated peptide (e.g., DSPE-PEG-iRGD for liposomes or a custom synthesis), dissolve it in DMSO or an appropriate buffer.[10] If using a simple this compound with a free cysteine, the maleimide group must first be introduced to the antibody via a linker like sulfo-SMCC. For this protocol, we assume the peptide contains the maleimide. b. Add the maleimide-iRGD solution to the reduced and purified antibody solution. Use a 5-fold to 10-fold molar excess of the peptide relative to the antibody. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: a. To quench any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the iRGD-antibody conjugate from unconjugated peptide and other reaction components using Size Exclusion Chromatography (SEC). b. Collect fractions corresponding to the high molecular weight conjugate peak (typically the first major peak). c. Pool the relevant fractions and concentrate if necessary using an appropriate centrifugal filter unit.
-
Storage: a. Determine the final concentration of the conjugate using a spectrophotometer (A280). b. Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of iRGD-Protein Conjugates
Methods:
-
SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions. A successful conjugation will show a shift in the molecular weight of the heavy chain (reducing) or the intact antibody (non-reducing) compared to the unconjugated antibody.
-
Mass Spectrometry (LC-MS): This provides the most accurate determination of the conjugate's molecular weight and can be used to calculate the precise peptide-to-protein ratio.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated peptides, allowing for an estimation of the average peptide-to-protein ratio and the distribution of different species.
Protocol 3: In Vitro Cell Viability Assay
This protocol assesses the cytotoxic effect of an iRGD-conjugated therapeutic protein on cancer cells.
Materials:
-
Target cancer cell line (e.g., 4T1 breast cancer, A549 lung cancer)[8][14]
-
96-well cell culture plates
-
Complete cell culture medium
-
iRGD-protein conjugate, unconjugated protein, and relevant controls
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 18-24 hours to allow for attachment.[15]
-
Treatment: a. Prepare serial dilutions of the iRGD-protein conjugate and control articles in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted treatments to the respective wells. Include untreated wells as a negative control. c. Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: a. Add 10 µL of CCK-8 solution (or follow the manufacturer's protocol for other reagents) to each well.[15] b. Incubate for 1-4 hours until a color change is apparent. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the therapeutic efficacy of an iRGD-protein conjugate in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for implantation (e.g., 4T1, A549, HGC27)[2][14]
-
iRGD-protein conjugate and control articles formulated in sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inoculate mice with an appropriate number of tumor cells (e.g., 1 x 10^6 cells) in the flank. b. Allow tumors to grow to a palpable size (e.g., ~100 mm³).[16]
-
Treatment: a. Randomize mice into treatment groups (e.g., PBS vehicle, unconjugated protein, iRGD-protein conjugate). b. Administer the treatments intravenously (via tail vein) at a predetermined dose and schedule (e.g., every three days).[14][16]
-
Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²) / 2.[16] b. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint and Analysis: a. Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. b. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, immunohistochemistry). c. Compare tumor growth curves and final tumor weights between treatment groups to determine therapeutic efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the enhanced efficacy of iRGD-conjugated therapeutics.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Therapeutic Agent | Conjugation/Delivery | IC50 (Dox equiv. µg/mL) | Fold Improvement | Reference |
| 4T1 (Breast Cancer) | Doxorubicin-cMLV | cMLV | 0.018 ± 0.0025 | - | [14] |
| 4T1 (Breast Cancer) | Doxorubicin-cMLV | iRGD-cMLV | 0.011 ± 0.0037 | 1.6x | [14] |
| JC (MDR Breast Cancer) | Doxorubicin-cMLV | cMLV | 3.19 ± 0.32 | - | [14] |
| JC (MDR Breast Cancer) | Doxorubicin-cMLV | iRGD-cMLV | 2.01 ± 0.22 | 1.6x | [14] |
Table 2: In Vivo Tumor Accumulation and Efficacy
| Tumor Model | Therapeutic Agent | Conjugation/Delivery | Outcome Measure | Result | Reference |
| BT474 (Breast) | Nab-paclitaxel | Conjugated | Tumor Accumulation | ~4-fold > CRGDC-Abraxane | [8] |
| BT474 (Breast) | Nab-paclitaxel | Conjugated | Tumor Accumulation | 11-fold > non-targeted Abraxane | [8] |
| A549 (Lung) | Gemcitabine | Co-administered | Tumor Growth Inhibition | 86.9% | [8] |
| A549 (Subcutaneous) | iRGD-ZW800 | Conjugated | Peak Tumor-to-Background Ratio | 4.3 ± 1.04 | [17] |
| LLC (Orthotopic Lung) | iRGD-ZW800 | Conjugated | Tumor-to-Lung Fluorescence Ratio | 2.2 ± 0.18 | [17] |
Conclusion
The this compound represents a powerful and versatile tool for enhancing the delivery of protein therapeutics to solid tumors. By leveraging a unique, sequential receptor-binding mechanism, iRGD facilitates deep penetration into the tumor parenchyma, a major barrier to effective cancer treatment. The conjugation chemistries are well-established, allowing for the reliable creation of iRGD-protein conjugates. As demonstrated by a growing body of preclinical data, this strategy can significantly improve the in vitro potency and in vivo efficacy of various therapeutic modalities. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers looking to incorporate iRGD technology into their therapeutic platforms.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 12. Construction of protein nanoparticles for targeted delivery of drugs to cancer cells - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00419D [pubs.rsc.org]
- 14. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Bifunctional iRGD-anti-CD3 enhances antitumor potency of T cells by facilitating tumor infiltration and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing iRGD in Targeted Delivery of Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGD) is a nine-amino-acid cyclic peptide (CRGDKGPDC) that has emerged as a powerful tool for enhancing the delivery of imaging agents and therapeutics to tumors.[1][2] Its unique mechanism of action allows for not only targeting the tumor vasculature but also penetrating deep into the tumor parenchyma, a significant hurdle for many cancer treatments and diagnostic agents.[3][4] This document provides detailed application notes and protocols for researchers interested in leveraging iRGD for targeted delivery of imaging agents.
The this compound's function is a three-step process:
-
Homing to the Tumor: The Arg-Gly-Asp (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[3][5]
-
Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[6][7]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed in tumor tissues, which triggers an endocytosis/exocytosis pathway, enabling the peptide and its cargo to penetrate deep into the tumor tissue.[8][9]
This dual-receptor targeting mechanism significantly enhances the accumulation and distribution of conjugated or co-administered imaging agents within the tumor microenvironment.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies that have utilized iRGD for the targeted delivery of imaging agents.
Table 1: Enhanced Tumor Accumulation of iRGD-Conjugated Imaging Agents
| Imaging Agent | Tumor Model | Fold Increase in Tumor Accumulation (iRGD vs. Control) | Imaging Modality | Reference |
| Superparamagnetic iron oxide (SPIO) nanoworms | 22Rv1 orthotopic xenograft | Significantly enhanced hypointense signal regions in the tumor | MRI | [5] |
| Gadolinium-diethylene triamine pentaacetate (Gd-DTPA) | Human gastric carcinoma cells | Higher T1 relaxivity and superior tumor-targeting | MRI | [5] |
| IRDye®800CW | MDA-MB-435 tumor-bearing mice | Significant tumor localization | Optical Imaging | [5] |
| Quantum Dots (QDs) | HeLa spheroid | Even distribution throughout the whole spheroid | Fluorescence Imaging | [5] |
| Microbubbles (MBs) | 4T1 breast tumors | Stronger enhancement within tumors | Ultrasound | [5] |
| ZW800 (NIRF tracer) | A549 subcutaneous tumors | Peak Tumor-to-Background Ratio (TBR) of 4.3 ± 1.04 at 96h | Near-Infrared Fluorescence (NIRF) | [10][11] |
| PLGA-DiD nanoparticles | Colorectal cancer model | Approximately 2-fold enhancement | Fluorescence Imaging | [12] |
| Abraxane | 22Rv1 cells | 8-fold more accumulation than non-targeted Abraxane | Drug Quantification | [4] |
Table 2: In Vitro Binding Affinity of iRGD
| Receptor | Binding Affinity (IC50, nM) | Reference |
| αvβ3 Integrin | mid-low nanomolar | [13] |
| αvβ5 Integrin | mid-low nanomolar | [13] |
| αvβ6 Integrin | mid-low nanomolar | [14] |
Signaling Pathway and Experimental Workflow Diagrams
iRGD Signaling Pathway for Tumor Penetration
Caption: The iRGD signaling pathway for enhanced tumor penetration.
General Experimental Workflow for In Vivo Imaging
Caption: A general experimental workflow for utilizing iRGD in targeted in vivo imaging.
Experimental Protocols
Protocol 1: Synthesis and Characterization of iRGD-Fluorophore Conjugate
Objective: To synthesize and characterize an this compound conjugated to a near-infrared (NIR) fluorophore for in vivo optical imaging.
Materials:
-
This compound (sequence: CRGDKGPDC) with a free cysteine thiol group
-
Maleimide-functionalized NIR fluorophore (e.g., ZW800-maleimide)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Peptide Dissolution: Dissolve the this compound in DMF to a final concentration of 1 mg/mL.
-
Fluorophore Dissolution: Dissolve the maleimide-functionalized NIR fluorophore in DMF to a final concentration of 1 mg/mL.
-
Conjugation Reaction:
-
Mix the this compound solution and the fluorophore solution at a molar ratio of 1:1.2 (peptide:fluorophore).
-
Gently agitate the reaction mixture at room temperature for 4 hours in the dark.
-
-
Purification:
-
Purify the iRGD-fluorophore conjugate using reversed-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect the fractions corresponding to the conjugated product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry to verify the expected molecular weight.
-
Assess the final purity of the conjugate using analytical HPLC. A purity of ≥95% is recommended for in vivo studies.
-
-
Storage: Lyophilize the purified conjugate and store it at -20°C, protected from light.
Protocol 2: In Vitro Cellular Uptake of iRGD-Conjugated Nanoparticles
Objective: To quantify the cellular uptake of iRGD-conjugated fluorescent nanoparticles in cancer cells overexpressing αv integrins and NRP-1.
Materials:
-
Cancer cell line known to overexpress αv integrins and NRP-1 (e.g., 4T1, U-87 MG)
-
iRGD-conjugated fluorescent nanoparticles (e.g., iRGD-PLGA-DiD)
-
Control (non-targeted) fluorescent nanoparticles
-
Complete cell culture medium
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
4% Paraformaldehyde in PBS
-
Confocal microscope
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass-bottom dishes (for microscopy) or into 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Incubation with Nanoparticles:
-
Prepare solutions of iRGD-conjugated nanoparticles and control nanoparticles in complete cell culture medium at the desired concentration (e.g., 2 µg/mL of encapsulated fluorophore).[15]
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
-
Confocal Microscopy:
-
After incubation, wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 10 minutes.
-
Wash the cells with PBS and image them using a confocal microscope.
-
-
Flow Cytometry:
-
After incubation, wash the cells three times with cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cellular fluorescence using a flow cytometer to quantify the nanoparticle uptake.
-
Protocol 3: In Vivo Tumor Imaging in a Mouse Model
Objective: To evaluate the tumor-targeting and penetration capabilities of an iRGD-conjugated imaging agent in a subcutaneous tumor mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line for tumor induction (e.g., A549)
-
iRGD-conjugated imaging agent (e.g., iRGD-ZW800)
-
Control imaging agent (e.g., unconjugated ZW800 or ICG)
-
Sterile PBS
-
In vivo imaging system (e.g., NIRF imager)
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject 1 x 10^7 A549 cells into the right flank of each mouse.[10]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Injection of Imaging Agent:
-
In Vivo Imaging:
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor region and a contralateral background region.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess the targeting efficacy.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected tissues to determine the biodistribution of the imaging agent.
-
Quantify the fluorescence intensity in each organ.
-
These protocols provide a foundation for researchers to begin utilizing iRGD for enhanced delivery of imaging agents. It is recommended to optimize the specific parameters for each imaging agent and tumor model.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD peptides - Wikipedia [en.wikipedia.org]
- 9. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing iRGD Peptide Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively optimizing the dosage of iRGD peptide for their in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly structured data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo experiments involving the this compound.
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal dose of iRGD can vary depending on the tumor model, the co-administered therapeutic agent, and the administration route. However, a common starting point for intravenous (IV) administration in mice is in the range of 4 to 10 mg/kg.[1][2] It is crucial to perform a dose-escalation study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: We are not observing enhanced tumor penetration of our co-administered drug with iRGD. What could be the issue?
A2: Several factors can contribute to a lack of enhanced tumor penetration:
-
Low Receptor Expression: The efficacy of iRGD is dependent on the expression of αv integrins (specifically αvβ3 and αvβ5) on tumor endothelial cells and neuropilin-1 (NRP-1) on tumor cells.[3][4][5][6] It is advisable to confirm the expression of these receptors in your tumor model through techniques like immunohistochemistry (IHC) or flow cytometry before initiating large-scale in vivo studies.
-
Suboptimal Dosing: The dose of iRGD may be too low to achieve the desired effect. Consider performing a dose-response study to identify the optimal concentration.
-
Timing of Administration: The timing of iRGD administration relative to the therapeutic agent can be critical. For co-administration, they are typically injected together or in close succession.
-
Peptide Quality and Stability: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Reconstituted peptide solutions should be prepared fresh or stored under conditions that maintain stability.
Q3: We are observing toxicity or adverse effects in our animal models. What are the potential causes and solutions?
A3: While iRGD is generally considered to have low toxicity to normal cells, adverse effects can occur, particularly at higher doses.[3][6]
-
High Dosage: The administered dose of iRGD or the co-administered drug might be too high. Reducing the dose of one or both agents is the first step in troubleshooting.
-
Off-Target Effects: Although iRGD targets tumors, some level of uptake in other organs can occur. Biodistribution studies can help identify any unexpected accumulation.
-
Purity of Peptide: Impurities in the peptide preparation could contribute to toxicity. Ensure you are using a high-purity grade of iRGD.
Q4: Should we conjugate our drug to iRGD or use a co-administration approach?
A4: Both covalent conjugation and co-administration of iRGD with therapeutic agents have been shown to be effective in enhancing tumor penetration and efficacy.[3] The choice between these approaches depends on the specific drug and experimental goals.
-
Co-administration: This is a simpler approach that does not require chemical modification of the drug. It has been shown to be effective for a variety of agents, including small molecules, nanoparticles, and antibodies.[7][8]
-
Conjugation: This method ensures that the drug and iRGD are delivered to the tumor site in a 1:1 ratio. This can be advantageous for certain drugs but requires chemical synthesis and characterization of the conjugate.
Quantitative Data Summary
The following tables summarize this compound dosages used in various preclinical in vivo studies. This data can serve as a reference for designing your own experiments.
Table 1: this compound Dosage in Co-administration Studies
| Tumor Model | Animal Model | Administration Route | iRGD Dosage | Co-administered Drug | Reference |
| Prostate Cancer (22Rv1) | Mouse | Intravenous | 4 µmol/kg | Doxorubicin (1 or 3 mg/kg) | [9] |
| Colorectal Cancer (LS174T) | Mouse | Intravenous | 10 mg/kg | Paclitaxel (10 mg/kg) | [1] |
| Breast Cancer (4T1) | Mouse | Intravenous | 5 mg/kg (of JQ1 and ORI) | JQ1 and Orientin | [10] |
| Pancreatic Cancer | Mouse | Intravenous | 4 µmol/kg | N/A (metastasis study) | [6] |
Table 2: this compound Dosage in Conjugated Studies
| Tumor Model | Animal Model | Administration Route | iRGD-Conjugate Dosage | Therapeutic Agent | Reference |
| Breast Cancer | Mouse | N/A | 5 mg/kg | Interfering Peptide | [11] |
| Gastric & Colon Carcinomatosis | Mouse | Intraperitoneal | 7 mg/kg (cumulative PTX dose) | Paclitaxel | [12] |
| Breast Cancer Brain Metastasis | Mouse | Intravenous | N/A | Nanoparticles | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound.
Protocol 1: General In Vivo Administration of this compound (Co-administration)
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 5% dextrose in water (D5W)
-
Therapeutic agent
-
Tumor-bearing mice
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound to come to room temperature.
-
Reconstitute the peptide in sterile PBS or D5W to the desired stock concentration. Gently swirl to dissolve; do not vortex.
-
Prepare fresh on the day of injection.
-
-
Preparation of Dosing Solutions:
-
Calculate the required volume of iRGD stock solution and therapeutic agent for each mouse based on its body weight and the target dosage.
-
For co-administration, the iRGD solution and the therapeutic agent can be mixed immediately before injection or injected sequentially.
-
-
Administration:
-
Administer the solution to the mice via the desired route (e.g., intravenous injection into the tail vein).
-
The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Measure tumor volume and body weight at predetermined intervals.
-
Protocol 2: Evaluation of Tumor Penetration of a Co-administered Fluorescent Agent
Materials:
-
Tumor-bearing mice
-
This compound
-
Fluorescently labeled dextran (B179266) or a fluorescently tagged drug
-
Anesthetizing agent
-
Perfusion solution (e.g., PBS followed by 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Administration:
-
Administer the this compound and the fluorescent agent to the tumor-bearing mice as described in Protocol 1. Include a control group that receives only the fluorescent agent.
-
-
Tissue Collection:
-
At a predetermined time point after injection (e.g., 1-4 hours), anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde to fix the tissues.
-
Excise the tumors and other organs of interest.
-
-
Tissue Processing:
-
Post-fix the tissues in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissues in a sucrose (B13894) solution.
-
Embed the tissues in an appropriate medium (e.g., OCT) and freeze.
-
-
Imaging:
-
Cut frozen sections of the tumor tissue.
-
Mount the sections on microscope slides.
-
Image the sections using a fluorescence microscope to visualize the distribution of the fluorescent agent within the tumor. Compare the penetration depth between the iRGD-treated and control groups.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of the this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound-mediated tumor targeting and penetration.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD peptides - Wikipedia [en.wikipedia.org]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Registered report: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 10. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of iRGD-drug conjugates
Welcome to the technical support center for iRGD-drug conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low conjugate efficacy.
Understanding the iRGD Pathway
The internalizing RGD (iRGD) peptide enhances the delivery of conjugated or co-administered drugs into tumor tissues through a sequential, three-step mechanism.[1] A failure at any of these stages can lead to suboptimal therapeutic outcomes.
-
Tumor Homing (Integrin Binding): The RGD motif on the iRGD peptide first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2][3]
-
Proteolytic Cleavage: Upon binding to the integrin, the this compound undergoes a conformational change and is cleaved by a protease, exposing a C-terminal CendR (R/KXXR/K) motif.[2][3][4][5]
-
Tumor Penetration (NRP-1 Binding): The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), which triggers an endocytic pathway, facilitating the transport of the iRGD-drug conjugate across the vessel wall and deep into the tumor parenchyma.[1][2][4]
Below is a diagram illustrating this mechanism.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the development and testing of iRGD-drug conjugates.
Section 1: Conjugate Synthesis and Characterization
Q1: My iRGD-drug conjugation efficiency is low. What are the common causes and solutions?
A1: Low conjugation efficiency can stem from several factors related to the linker chemistry and reaction conditions.
| Potential Cause | Recommended Solution(s) |
| Inefficient Linker Chemistry | Select a linker with functional groups compatible with both the this compound and the drug. Maleimide-thiol reactions are common for conjugating to the cysteine residue on iRGD.[6][7] Ensure the linker is stable under physiological conditions to prevent premature drug release.[8][9][10] |
| Suboptimal Reaction pH | The optimal pH for most conjugation reactions, such as amide bond formation, is typically between 7 and 8.[8] Verify and adjust the pH of your reaction buffer. |
| Presence of Interfering Substances | Impurities in the peptide or drug preparations can interfere with the conjugation reaction. Purify both components using methods like HPLC prior to conjugation.[8] |
| Degradation of Reagents | Ensure coupling agents (e.g., EDC/NHS) and other reagents are fresh and have been stored correctly to maintain their activity. |
Q2: The conjugated drug shows reduced activity compared to its free form. How can I address this?
A2: A loss of drug activity can occur if the conjugation site is critical for the drug's mechanism of action or if the linker sterically hinders its interaction with its target.
-
Modify Conjugation Site: If possible, alter the point of linker attachment on the drug to a less critical position.
-
Use a Cleavable Linker: Employ a linker that is designed to be cleaved within the tumor microenvironment (e.g., by specific enzymes or at a lower pH), releasing the drug in its active form.[10]
-
Optimize Linker Length: A longer, more flexible linker may reduce steric hindrance and restore drug activity.
Section 2: In Vitro Efficacy
Q3: My iRGD-drug conjugate shows poor cellular uptake in my cancer cell line. What should I investigate?
A3: Insufficient cellular uptake is often linked to the expression levels of the target receptors on the cell surface.
-
Verify Receptor Expression: Confirm that your target cell line expresses sufficient levels of both αv integrins (αvβ3, αvβ5) and Neuropilin-1 (NRP-1).[2][3][11] This can be done via flow cytometry, western blot, or immunofluorescence. The iRGD system relies on both receptors for maximal efficacy.[12]
-
Run a Competition Assay: To confirm that uptake is receptor-mediated, perform a cellular uptake experiment in the presence of excess free this compound. A significant reduction in the uptake of your fluorescently-labeled conjugate would indicate specific, receptor-dependent internalization.
-
Check Conjugate Integrity: Ensure the this compound was not damaged or denatured during the conjugation and purification process. Use techniques like mass spectrometry to verify the final product's integrity.
Q4: The conjugate enters the cells but does not induce apoptosis effectively. What is the problem?
A4: If the conjugate is internalized but lacks cytotoxicity, the issue may lie with inefficient drug release or the drug being trapped within endo-lysosomal compartments.
-
Assess Intracellular Drug Release: Utilize a cleavable linker if you are not already. The intracellular environment (e.g., low pH in lysosomes, presence of specific enzymes) can be leveraged to trigger drug release.
-
Investigate Subcellular Localization: Use confocal microscopy to visualize the intracellular trafficking of a fluorescently-labeled conjugate. Co-stain with markers for endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1) to determine if the conjugate is being trapped.
-
Measure Downstream Apoptotic Markers: Confirm that the released drug is engaging its target and initiating the apoptotic cascade. A Caspase-3 activity assay can quantify the induction of apoptosis.[13]
Section 3: In Vivo Efficacy
Q5: My conjugate is effective in vitro but shows poor anti-tumor activity in my animal model. What are the likely reasons?
A5: A discrepancy between in vitro and in vivo results is a common challenge in drug development and points to issues with pharmacokinetics, biodistribution, or the complexity of the tumor microenvironment.
| Potential Cause | Recommended Solution(s) |
| Rapid Blood Clearance | The conjugate may be cleared from circulation too quickly to accumulate at the tumor site. Consider PEGylation to prolong circulation half-life. |
| Low Tumor Accumulation | Perform a biodistribution study using a radiolabeled or fluorescently-labeled conjugate to quantify its accumulation in the tumor versus other organs.[14] Low accumulation suggests a targeting failure. |
| Poor Tumor Penetration | Even if the conjugate reaches the tumor vasculature, it may fail to penetrate the dense tumor stroma.[15] This could be due to insufficient protease activity for cleavage or low NRP-1 expression in the specific tumor model.[6] |
| Off-Target Toxicity | The conjugate may be accumulating in healthy tissues, causing toxicity that limits the achievable therapeutic dose.[8] A biodistribution study can identify sites of off-target accumulation. |
| Instability of the Conjugate | The linker may be unstable in vivo, leading to premature release of the drug into systemic circulation.[8][9] |
The following diagram outlines a logical workflow for troubleshooting poor in vivo outcomes.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. purepeg.com [purepeg.com]
- 11. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing and mitigating off-target effects of iRGD peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the off-target effects of the iRGD peptide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective and safe use of iRGD in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step process. First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1] Second, upon binding to the integrin, the peptide is proteolytically cleaved, exposing a C-end Rule (CendR) motif (R/KXXR/K). Finally, this exposed CendR motif binds to neuropilin-1 (NRP-1), triggering an endocytic pathway that enhances the transport of the peptide and any co-administered or conjugated therapeutic agents into the tumor tissue.[1][2]
Q2: What are the primary on-target receptors for iRGD?
A2: The primary on-target receptors for iRGD are αvβ3 and αvβ5 integrins, and neuropilin-1 (NRP-1).[1][2] The initial binding to integrins is crucial for tumor homing, while the subsequent interaction with NRP-1 mediates the tissue penetration effect.
Q3: What are the potential off-target effects of the this compound?
A3: Potential off-target effects of iRGD can arise from the expression of its target receptors (integrins and neuropilin-1) on normal tissues. These effects may include:
-
Binding to integrins on healthy cells: While αv integrins are overexpressed in the tumor neovasculature, they are also present on other cells, which could lead to unintended binding.
-
Platelet aggregation: The RGD motif is known to interact with integrin αIIbβ3 on platelets, which can potentially influence platelet aggregation.[3][4][5][6][7]
-
Neuropilin-1 mediated effects: Neuropilin-1 is involved in various physiological processes, including angiogenesis and immune regulation, and its widespread expression could lead to off-target effects.[8][9][10][11]
-
Immunogenicity: As with any peptide, there is a potential for an immune response, although iRGD is generally considered to have low immunogenicity.
Q4: How can I minimize the off-target effects of iRGD?
A4: Strategies to mitigate off-target effects include:
-
Dose optimization: Using the lowest effective dose can help to minimize exposure to normal tissues.
-
Targeted delivery systems: Conjugating iRGD to nanoparticles or other delivery vehicles can improve its pharmacokinetic profile and enhance its accumulation in the tumor.
-
Structural modifications: Modifying the peptide sequence to enhance its affinity for tumor-specific proteases or by incorporating unnatural amino acids could improve tumor specificity and stability.
-
Monitoring for adverse effects: Closely monitoring for potential side effects, such as thrombocytopenia, is crucial during in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in non-tumor tissues during in vivo imaging. | 1. Suboptimal dose of iRGD-conjugate leading to high plasma concentration. 2. Non-specific binding of the conjugate. 3. Instability of the conjugate leading to premature release of the imaging agent. | 1. Perform a dose-response study to determine the optimal dose with the best tumor-to-background ratio. 2. Include a control group with a non-targeting peptide to assess non-specific uptake. 3. Evaluate the in vivo stability of the conjugate. |
| Observed in vivo toxicity (e.g., weight loss, lethargy). | 1. High dose of iRGD or the conjugated drug. 2. Off-target binding and subsequent cellular toxicity. 3. Immunogenic reaction to the peptide or conjugate. | 1. Reduce the administered dose. 2. Conduct biodistribution studies to identify organs with high uptake and perform histological analysis to assess tissue damage. 3. Assess the immunogenicity of the peptide/conjugate. |
| Inconsistent results in cell-based assays. | 1. Variability in cell line expression of integrins and NRP-1. 2. Peptide degradation in culture medium. 3. Issues with peptide solubility or aggregation. | 1. Characterize the expression levels of αv integrins and NRP-1 in your cell lines. 2. Check the stability of the this compound in your specific cell culture medium over the time course of the experiment. 3. Ensure proper dissolution of the peptide and consider using additives to prevent aggregation if necessary.[12] |
| Low tumor penetration of the iRGD-drug conjugate. | 1. Insufficient proteolytic cleavage of iRGD at the tumor site. 2. Low expression of NRP-1 in the target tumor. 3. Poor stability of the conjugate in circulation. | 1. Assess the expression of relevant proteases in the tumor microenvironment. 2. Confirm NRP-1 expression in your tumor model. 3. Evaluate the plasma stability of your conjugate. |
Quantitative Data
Table 1: Binding Affinity of iRGD for Target Receptors
| Receptor | Ligand | IC50 (nM) | Reference |
| αvβ3 Integrin | iRGD | 17.8 ± 8.6 | [13] |
| αvβ5 Integrin | iRGD | 61.7 ± 13.3 | [13] |
| αvβ6 Integrin | iRGD | Mid-low nanomolar | [14] |
| Neuropilin-1 | Cleaved iRGD (CRGDK fragment) | ~50-150 fold higher affinity than for integrins | [15][16] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in Normal Human Cell Lines (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on non-cancerous human cell lines.
Materials:
-
Normal human cell lines (e.g., human umbilical vein endothelial cells (HUVECs), normal human dermal fibroblasts (NHDF))
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal human cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.
Protocol 2: In Vivo Biodistribution Study in Healthy Mice
Objective: To determine the distribution and accumulation of this compound in various organs of healthy, non-tumor-bearing mice.
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
Labeled this compound (e.g., fluorescently tagged or radiolabeled)
-
Anesthesia (e.g., isoflurane)
-
Imaging system (for fluorescently labeled peptide) or gamma counter (for radiolabeled peptide)
-
Surgical tools for organ harvesting
-
Saline
Procedure:
-
Peptide Administration: Administer a defined dose of the labeled this compound to the mice via intravenous (tail vein) injection.
-
In Vivo Imaging (for fluorescently labeled peptide): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the distribution of the peptide.
-
Organ Harvesting: At the final time point, euthanize the mice and carefully dissect major organs (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle).
-
Ex Vivo Imaging/Quantification:
-
For fluorescently labeled peptide: Image the harvested organs using the imaging system to determine the fluorescence intensity in each organ.
-
For radiolabeled peptide: Weigh each organ and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Express the accumulation of the peptide in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: In Vivo Vascular Permeability Assessment (Miles Assay)
Objective: To assess whether this compound induces vascular permeability in the normal skin of mice.
Materials:
-
Healthy mice
-
This compound
-
Evans blue dye (0.5% in sterile PBS)
-
Saline (vehicle control)
-
Vascular endothelial growth factor (VEGF) (positive control)
-
Anesthesia
-
Spectrophotometer
Procedure:
-
Evans Blue Injection: Anesthetize the mice and intravenously inject Evans blue dye (e.g., 100 µL of a 0.5% solution).[13] The dye will bind to serum albumin.
-
Intradermal Injections: After a short circulation time (e.g., 10 minutes), intradermally inject small volumes (e.g., 20 µL) of the this compound, saline (negative control), and VEGF (positive control) at distinct sites on the shaved dorsal skin of the mouse.[15][18][19]
-
Incubation: Allow the agents to act for a defined period (e.g., 30 minutes).
-
Euthanasia and Skin Excision: Euthanize the mice and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide overnight at 60°C to extract the extravasated Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of Evans blue in formamide. Express the results as the amount of dye per tissue weight.
Visualizations
Caption: The multi-step mechanism of this compound action in the tumor microenvironment.
Caption: Experimental workflow for assessing the off-target effects of this compound.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis for the Binding of RGD- and AGDV-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of a cyclic RGD peptide that inhibits platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Antibodies causing thrombocytopenia in patients treated with RGD-mimetic platelet inhibitors recognize ligand-specific conformers of αIIb/β3 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Improving the stability and shelf-life of iRGD solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of iRGD solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your iRGD-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of iRGD solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Degradation of iRGD peptide: Solutions may have been stored improperly (e.g., at room temperature, for too long, or at an inappropriate pH).[1][2] 2. Repeated freeze-thaw cycles: This can lead to peptide degradation and aggregation.[3] 3. Incorrect reconstitution: Use of non-sterile reagents or inappropriate solvents.[4] 4. Oxidation: Particularly if the peptide solution was not stored under an inert gas.[3] | 1. Prepare fresh solutions: iRGD solutions are known to be unstable; it is highly recommended to prepare them fresh before each experiment.[1] 2. Aliquot upon reconstitution: To avoid freeze-thaw cycles, aliquot the reconstituted iRGD solution into single-use volumes and store them at -80°C.[3] 3. Follow recommended reconstitution protocol: Use sterile, high-purity water or a recommended buffer (e.g., sterile PBS). Ensure the lyophilized powder is fully dissolved. 4. Assess peptide integrity: Use HPLC to check for degradation products or mass spectrometry to confirm the correct molecular weight. |
| Precipitation or Aggregation in Solution | 1. High peptide concentration: Concentrated solutions are more prone to aggregation.[5] 2. Inappropriate pH or ionic strength: The solubility of peptides is highly dependent on the pH and salt concentration of the buffer.[5][6] 3. Presence of impurities: Impurities can act as nucleation sites for aggregation.[7] 4. Hydrophobic interactions: The inherent properties of the peptide can lead to self-association. | 1. Optimize concentration: Work with the lowest effective concentration possible. If a high concentration is necessary, consider solubility-enhancing excipients. 2. Adjust buffer conditions: Test different pH values (generally pH 5-7 is optimal for RGD peptides) and ionic strengths to improve solubility.[6] 3. Ensure high purity: Use highly purified iRGD. If you suspect impurities, purify the peptide using HPLC.[7] 4. Sonication: Gentle sonication can help dissolve small aggregates during reconstitution.[8] 5. Filtration: Filter the solution through a 0.22 µm filter to remove pre-existing aggregates before use.[7] |
| Inconsistent Experimental Results | 1. Variability in solution preparation: Minor differences in reconstitution and handling can lead to significant variations in activity. 2. Degradation over time: Using a stock solution over an extended period can lead to a decrease in effective concentration. 3. Batch-to-batch variability of iRGD: Different synthesis batches may have slight variations in purity or counter-ion content. | 1. Standardize protocols: Ensure consistent procedures for reconstitution, storage, and handling of iRGD solutions. 2. Use fresh aliquots: For each experiment, use a new, previously unthawed aliquot of the iRGD stock solution. 3. Qualify new batches: When starting with a new batch of lyophilized iRGD, perform a quality control check (e.g., HPLC-MS and a simple activity assay) to ensure it performs similarly to previous batches. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store lyophilized this compound?
A1: Lyophilized iRGD should be stored at -20°C for short-term storage (up to a year) or at -80°C for long-term storage (for several years), protected from moisture and light.[3][9][10] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.[8]
Q2: What is the best way to reconstitute iRGD?
A2: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute using a sterile, high-purity solvent such as sterile distilled water or sterile Phosphate-Buffered Saline (PBS).[11] For cellular assays, the use of sterile PBS is common. The choice of solvent may depend on the specific application.
Q3: How should I store iRGD solutions?
A3: iRGD solutions are significantly less stable than the lyophilized powder.[1] It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[9]
Q4: Can I repeatedly freeze and thaw my iRGD stock solution?
A4: No, repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation and aggregation, reducing its biological activity.[3] It is best practice to aliquot the stock solution into single-use volumes after reconstitution.
Stability
Q5: What factors can cause iRGD to degrade in solution?
A5: Several factors can affect the stability of iRGD in solution:
-
pH: The disulfide bond in the cyclic iRGD is susceptible to degradation at pH values above 8. The aspartic acid residues can also be involved in degradation pathways.[6]
-
Temperature: Higher temperatures accelerate chemical degradation.[2]
-
Oxidation: The cysteine residues forming the disulfide bridge can be susceptible to oxidation. It is advisable to use oxygen-free solvents for reconstitution if oxidation is a concern.[8]
-
Enzymatic Degradation: In biological media (e.g., serum-containing culture medium or in vivo), proteases can degrade the peptide. The cyclic structure of iRGD provides some protection against enzymatic degradation compared to linear peptides.[12][13]
Q6: What is the expected shelf-life of a reconstituted iRGD solution?
A6: The shelf-life is highly dependent on storage conditions. As a general guideline:
-
At 4°C: Use within a week.[3]
-
At -20°C: Stable for up to one month.[9]
-
At -80°C: Stable for up to six months.[9] However, for critical applications, preparing fresh solutions is always the best approach.
Experimental Use
Q7: What quality control checks should I perform on my iRGD solution?
A7: To ensure the quality of your iRGD solution, you can perform the following checks:
-
Purity and Integrity: Use analytical Reverse-Phase HPLC (RP-HPLC) to check for the presence of degradation products. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.[7][14]
-
Identity: Confirm the molecular weight of the peptide using Mass Spectrometry (MS) to ensure it has not been modified or degraded.[7][15]
-
Biological Activity: Perform a functional assay, such as a cell uptake or a cell binding assay, to confirm that the peptide is still active.[11][16][17]
Q8: My iRGD solution appears cloudy. What should I do?
A8: Cloudiness usually indicates aggregation or precipitation. Do not use a cloudy solution. This could be due to high concentration, inappropriate buffer conditions, or contamination.[5][7] Try reconstituting a fresh vial at a lower concentration or in a different buffer. Gentle sonication may help to dissolve the peptide during reconstitution.[8]
Quantitative Data Summary
The stability of iRGD solutions is influenced by several factors. While specific kinetic data for iRGD degradation is not extensively published, the following tables summarize expected stability trends based on general peptide chemistry and available literature.
Table 1: Recommended Storage Conditions for iRGD
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Store in a desiccator; protect from light.[8][10] |
| -20°C | Up to 1 year | Store in a desiccator; protect from light.[8][9] | |
| 4°C | Weeks to months | Not recommended for long-term storage.[18] | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[9] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[9] | |
| 4°C | Up to 1 week | Prone to degradation; use as soon as possible.[3] |
Table 2: Influence of pH on iRGD Solution Stability (Illustrative)
| pH Range | Primary Stability Concern | Relative Stability |
| < 4 | Acid hydrolysis of peptide bonds | Moderate |
| 5 - 7 | Aspartate degradation (deamidation) | High (Optimal Range) |
| > 8 | Disulfide bond cleavage | Low |
Note: This table is illustrative and based on general principles of peptide stability. The optimal pH should be determined empirically for specific experimental conditions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized iRGD
Objective: To prepare a sterile, concentrated stock solution of iRGD.
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free distilled water or sterile 1x PBS (pH 7.4)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized iRGD to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial at low speed (e.g., 2000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent foaming. If particulates are visible, the solution can be gently sonicated for a few minutes.
-
Once fully dissolved, transfer the solution into sterile, single-use aliquots in low-retention microcentrifuge tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -80°C until use.
Protocol 2: Quality Control of iRGD by RP-HPLC
Objective: To assess the purity of an iRGD solution and detect potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
iRGD solution for analysis
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 214 nm and 280 nm.
-
Prepare a sample of the iRGD solution at a concentration of approximately 0.1-0.5 mg/mL in Mobile Phase A.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient elution, for example:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 5-10 minutes.
-
-
Analyze the resulting chromatogram. A pure iRGD sample should show a single major peak. The appearance of significant additional peaks, particularly those with earlier retention times, may indicate degradation.[19] Purity can be calculated by integrating the peak areas.
Protocol 3: Functional Assessment of iRGD by Cellular Uptake Assay
Objective: To determine the biological activity of an iRGD solution by measuring its ability to facilitate the uptake of a fluorescent cargo into target cells.
Materials:
-
Integrin αvβ3-positive cancer cells (e.g., U-87 MG, PC-3)
-
Cell culture medium and supplements
-
Fluorescently labeled cargo (e.g., FITC-dextran)
-
iRGD solution (test sample) and a known-active control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the target cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare treatment solutions in serum-free medium containing a fixed concentration of fluorescent cargo (e.g., 0.5 mg/mL FITC-dextran) with and without the this compound (e.g., 10 µM). Include wells with cargo only as a negative control.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the treatment solutions to the respective wells and incubate for a set period (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the treatment solutions and wash the cells three times with cold PBS to remove extracellular cargo.
-
Add a cell lysis buffer or PBS to each well.
-
Quantify the internalized fluorescence using a fluorescence plate reader.
-
Alternatively, for flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, wash, and resuspend in FACS buffer for analysis.
-
Compare the fluorescence intensity of cells treated with your iRGD solution to the negative control (cargo only) and the positive control (known-active iRGD). A significant increase in fluorescence indicates active iRGD.
Visualizations
Caption: The three-step tumor-penetrating mechanism of the this compound.
Caption: Recommended workflow for handling and quality control of iRGD solutions.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 10. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of erythrocytes by internalizing Arg-Gly-Asp (iRGD) in boosting the curative effect of radiotherapy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effective Triple-Negative Breast Cancer Targeted Treatment Using iRGD-Modified RBC Membrane-Camouflaged Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to iRGD-Mediated Drug Delivery
Welcome to the technical support center for iRGD-mediated drug delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of iRGD peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD-mediated tumor penetration?
A1: The this compound (sequence: CRGDK/RGPD/EC) facilitates drug delivery into tumors through a three-step mechanism.[1][2] First, the RGD (Arginine-Glycine-Aspartic acid) motif on the this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][3][4] Following this initial binding, the peptide is proteolytically cleaved within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[2][3] This newly exposed motif then binds to neuropilin-1 (NRP-1), which triggers endocytosis and facilitates the transport of iRGD and any associated cargo deep into the tumor tissue.[2][3][4][5]
Q2: What are the primary reasons for observing suboptimal tumor penetration with iRGD-conjugated drugs or nanoparticles?
A2: Suboptimal tumor penetration can arise from several factors:
-
Low expression of target receptors: Insufficient levels of αv integrins or neuropilin-1 (NRP-1) on the target tumor cells or vasculature can limit the binding and subsequent internalization of the iRGD-cargo complex.[6]
-
Dense tumor microenvironment (TME): The physical barrier created by a dense extracellular matrix (ECM) and high interstitial fluid pressure within the TME can impede the penetration of even iRGD-facilitated therapies.[7][8]
-
Inefficient proteolytic cleavage: The cleavage of iRGD to expose the CendR motif is crucial for NRP-1 binding and subsequent tissue penetration. The absence or low activity of necessary proteases in the specific tumor microenvironment can hinder this process.[2][3]
-
Instability of the conjugate: The linkage between the this compound and the therapeutic agent may be unstable, leading to premature release of the drug before it reaches the tumor core.[6]
Q3: How can I enhance the efficacy of iRGD-mediated drug delivery?
A3: Several strategies can be employed to improve the effectiveness of iRGD-based therapies:
-
Combination with other therapies: Co-administration of iRGD with other treatments, such as chemotherapy or immunotherapy, can have synergistic effects.[9][10][11] For instance, combining iRGD with immune checkpoint inhibitors can enhance the anti-tumor immune response.[10][11]
-
Use of nanocarriers: Encapsulating drugs within nanoparticles functionalized with iRGD can improve drug stability, circulation time, and tumor accumulation.[7][12][13]
-
Modifying the tumor microenvironment: Strategies that alter the TME, such as using agents to degrade the ECM, can improve the penetration of iRGD-drug conjugates.
-
Dual-targeting strategies: Incorporating another targeting ligand in addition to iRGD can increase the specificity and uptake of the therapeutic agent by tumor cells.[14]
Q4: Can iRGD be used to overcome multi-drug resistance (MDR)?
A4: Yes, iRGD-based delivery systems have shown promise in overcoming MDR. By enhancing the intracellular concentration of chemotherapeutic agents in resistant cancer cells, iRGD can help bypass the mechanisms that lead to drug efflux and resistance.[15] For example, iRGD-modified nanoparticles co-delivering a chemotherapeutic drug and an siRNA targeting MDR-related genes have been shown to reverse drug resistance in liver cancer models.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cellular uptake of iRGD-conjugated payload in vitro. | Low expression of αv integrins and/or NRP-1 on the cell line. | Verify receptor expression using techniques like flow cytometry or western blotting. Consider using a different cell line with known high expression levels.[6] |
| Inefficient cleavage of this compound. | Ensure the presence of appropriate proteases in the cell culture medium or consider pre-cleaving the peptide, if experimentally feasible. | |
| Poor tumor accumulation of iRGD-cargo in vivo. | Rapid clearance of the peptide-drug conjugate from circulation. | Conjugate iRGD to a nanocarrier (e.g., liposomes, nanoparticles) to increase circulation half-life.[7][12] |
| Off-target binding. | Evaluate the biodistribution of the conjugate to identify accumulation in non-target organs and consider optimizing the dosing regimen.[6] | |
| Limited penetration into the tumor mass despite good initial accumulation. | Dense and fibrotic tumor stroma. | Co-administer enzymes that can degrade the extracellular matrix, such as hyaluronidase. |
| High interstitial fluid pressure. | Investigate the use of agents that can normalize tumor vasculature and reduce interstitial pressure. | |
| Observed in vivo toxicity. | Off-target effects of the therapeutic agent. | Confirm that the linker between iRGD and the drug is stable in circulation and designed for release within the tumor microenvironment.[6] |
| High dosage. | Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.[6] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to quantify the cellular uptake of iRGD-conjugated fluorescently labeled nanoparticles.
Materials:
-
Cancer cell line of interest (e.g., 4T1 breast cancer cells)
-
Complete cell culture medium
-
iRGD-conjugated fluorescent nanoparticles
-
Control (non-conjugated) fluorescent nanoparticles
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the iRGD-conjugated and control nanoparticles in complete culture medium.
-
Remove the existing medium from the cells and add the nanoparticle solutions to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
For analysis by plate reader, add PBS to each well and measure the fluorescence intensity.
-
For flow cytometry analysis, detach the cells using Trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence of the cell population.
Protocol 2: In Vivo Tumor Penetration Study
This protocol outlines a method to visualize the penetration of iRGD-conjugated nanoparticles into a solid tumor in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors)
-
iRGD-conjugated fluorescent nanoparticles (e.g., loaded with coumarin-6)
-
Control (non-conjugated) fluorescent nanoparticles
-
Anesthetic
-
Tissue freezing medium (e.g., OCT)
-
Cryostat
-
Fluorescence microscope
-
DAPI stain
-
Anti-CD31 antibody for vessel staining (optional)
Methodology:
-
Once the tumors reach a suitable size (e.g., ~200 mm³), intravenously inject the mice with either iRGD-conjugated or control fluorescent nanoparticles.[16]
-
At a predetermined time point post-injection (e.g., 3 hours), anesthetize the mice and perfuse with PBS.[16]
-
Excise the tumors and embed them in tissue freezing medium.
-
Freeze the embedded tumors and prepare frozen sections (e.g., 100 µm thick) using a cryostat.[16]
-
Mount the sections on microscope slides.
-
(Optional) Perform immunostaining for blood vessels using an anti-CD31 antibody.
-
Counterstain the cell nuclei with DAPI.
-
Visualize the sections using a fluorescence microscope, capturing images of the nanoparticle fluorescence (e.g., green for coumarin-6), blood vessels (if stained), and nuclei (blue for DAPI).
-
Analyze the images to assess the distribution and penetration depth of the nanoparticles from the blood vessels into the tumor parenchyma.
Visualizations
Signaling and Workflow Diagrams
Caption: The sequential mechanism of iRGD-mediated drug delivery into tumor cells.
Caption: A logical workflow for troubleshooting suboptimal iRGD efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems | MDPI [mdpi.com]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Combination Therapy with iRGD-antiCD3 and PD-1 Blockade Enhances Antitumor Potency of Cord Blood-Derived T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies | MDPI [mdpi.com]
- 15. iRGD-targeted hybrid nanoparticles reverses multi-drug resistant to effectively combat liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Strategies to Reduce Potential Immunogenicity of iRGD
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iRGD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity concerns during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is iRGD and why is its potential immunogenicity a concern?
A1: iRGD is a cyclic nine-amino-acid peptide (CRGDKGPDC) that enhances the penetration of anticancer drugs into tumors.[1][2] Like many therapeutic peptides, iRGD has the potential to be recognized by the immune system as a foreign substance, which can lead to the development of anti-drug antibodies (ADAs). This immune response can potentially neutralize the therapeutic efficacy of iRGD-conjugated drugs and may cause adverse effects.[3]
Q2: What are the primary strategies to reduce the immunogenicity of iRGD?
A2: The main strategies to mitigate the immunogenicity of therapeutic peptides like iRGD fall into two broad categories:
-
Modification of the this compound: This involves altering the peptide's structure to make it less recognizable to the immune system. Key approaches include:
-
Formulation and Delivery Strategies: This involves modifying how the peptide is presented to the immune system. This can include encapsulation in nanoparticles or co-administration with immunosuppressive agents.
Q3: How can I predict the immunogenic potential of my iRGD construct?
A3: In silico and in vitro methods can be used to predict immunogenicity.
-
In Silico Tools: Computational algorithms can predict potential T-cell epitopes by analyzing the peptide's sequence and its binding affinity to various Major Histocompatibility Complex (MHC) class II alleles.[10][11][12][13][14]
-
In Vitro Assays: Several laboratory-based assays can assess the immunogenic potential of iRGD constructs by measuring the response of human immune cells. These include:
-
T-cell Proliferation Assays: Measure the proliferation of T-cells in response to the peptide.[1][15]
-
Cytokine Release Assays: Detect the release of pro-inflammatory cytokines from immune cells upon exposure to the peptide.[15][16][17][18]
-
Enzyme-Linked Immunospot (ELISpot) Assays: Quantify the number of cytokine-secreting cells at a single-cell level.[19][20][21]
-
Q4: Are there any known amino acid substitutions in iRGD that reduce immunogenicity?
A4: While the principle of amino acid substitution to remove T-cell epitopes is a well-established de-immunization strategy, specific, publicly available data on clinically validated, low-immunogenicity iRGD analogs with specific amino acid substitutions is limited. The general approach involves:
-
Epitope Prediction: Using in silico tools to identify potential T-cell epitopes within the iRGD sequence (CRGDKGPDC).
-
Rational Substitution: Replacing key amino acid residues within the predicted epitopes. Often, residues that anchor the peptide to the MHC-II molecule are targeted.[4] Alanine scanning, where residues are systematically replaced with alanine, is a common experimental approach to identify critical residues.[6]
-
In Vitro Validation: Testing the modified peptides in T-cell assays to confirm reduced immunogenicity.[6]
Q5: How does PEGylation reduce iRGD immunogenicity?
A5: PEGylation involves attaching PEG chains to the this compound. This creates a hydrophilic shield around the peptide, which can:
-
Mask Immunogenic Epitopes: Sterically hinder the interaction between the peptide and immune cells, such as T-cells and B-cells.[8][9]
-
Increase Hydrodynamic Size: This can reduce renal clearance, leading to a longer circulation half-life, which may also influence the immune response.[8]
-
Improve Solubility and Stability: PEGylation can prevent aggregation, which can be a trigger for an immune response.[8]
Troubleshooting Guides
Problem 1: High background or unexpected T-cell activation in in vitro immunogenicity assays.
| Possible Cause | Troubleshooting Step |
| Endotoxin (B1171834) Contamination | Use low-endotoxin reagents and consumables for all peptide synthesis, purification, and assay steps. Test the final peptide product for endotoxin levels. |
| Peptide Aggregation | Analyze the peptide solution for aggregates using techniques like dynamic light scattering (DLS). If aggregates are present, try different buffer conditions (e.g., pH, ionic strength) or include excipients to improve solubility. |
| Non-specific T-cell Activation | Include appropriate negative controls in your assay, such as a scrambled peptide sequence or the vehicle buffer alone, to determine the baseline level of T-cell activation. |
| Impurity in Peptide Synthesis | Ensure high purity of the synthesized this compound. Impurities from the synthesis process can be immunogenic. Use a robust purification method like HPLC. |
Problem 2: Loss of iRGD activity after modification (e.g., PEGylation or amino acid substitution).
| Possible Cause | Troubleshooting Step |
| Modification at a Critical Binding Site | If an amino acid substitution was made, ensure it was not in the core RGD motif required for integrin binding. For PEGylation, the attachment site is crucial. Avoid modifying residues directly involved in receptor binding. |
| Steric Hindrance from PEG Chain | The size and conformation of the PEG chain can sterically hinder the iRGD's interaction with its receptors. Experiment with different PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) and structures (linear vs. branched). |
| Conformational Changes | Modifications can alter the three-dimensional structure of the cyclic this compound, affecting its binding affinity. Use techniques like circular dichroism (CD) spectroscopy to assess the peptide's conformation before and after modification. |
Quantitative Data Summary
Specific quantitative data on the reduction of iRGD immunogenicity through modification is not extensively available in peer-reviewed literature. However, the following table provides a general overview of the expected outcomes based on studies with other peptides.
| Modification Strategy | Parameter Measured | Expected Outcome | Reference |
| Amino Acid Substitution | T-cell Proliferation | Significant reduction in proliferation index | [4][6] |
| Cytokine Secretion (e.g., IFN-γ, IL-2) | Decreased levels of pro-inflammatory cytokines | [4][6] | |
| PEGylation | Anti-peptide Antibody Titer | Reduced antibody production in vivo | [8] |
| In vitro T-cell response | Lower T-cell activation compared to the unmodified peptide | [8] |
Experimental Protocols
Protocol 1: In Silico T-cell Epitope Prediction for iRGD
-
Obtain the iRGD amino acid sequence: CRGDKGPDC.
-
Select an MHC-II binding prediction tool: Several web-based tools are available, such as those hosted by the Immune Epitope Database (IEDB) (e.g., NetMHCIIpan).[11][12][13][14]
-
Input the sequence: Enter the iRGD sequence into the prediction tool.
-
Select HLA alleles: Choose a comprehensive panel of human MHC class II alleles that represent a significant portion of the global population.
-
Run the prediction: The tool will generate a list of potential 9-mer epitopes within the iRGD sequence and their predicted binding affinity (often as an IC50 value or percentile rank) to the selected HLA alleles.
-
Analyze the results: Identify the 9-mer sequences with the highest predicted binding affinity across multiple alleles. These are the potential T-cell epitopes that could be targeted for amino acid substitution.
Protocol 2: PEGylation of iRGD
This is a general protocol and may need optimization for your specific application.
Materials:
-
This compound with a free amine group (e.g., N-terminus or a lysine (B10760008) side chain)
-
Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or other activated PEG
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Dissolve the this compound in the reaction buffer.
-
Dissolve the mPEG-SC in the reaction buffer.
-
Add the mPEG-SC solution to the iRGD solution at a specific molar ratio (e.g., 1:1, 1:2, or 1:5 of peptide to PEG).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated iRGD from the reaction mixture using an appropriate chromatography method.
-
Characterize the final product to confirm successful PEGylation and purity (e.g., using MALDI-TOF mass spectrometry and HPLC).
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is adapted from standard ELISpot procedures and should be performed in a sterile environment.[19][20][21]
Materials:
-
96-well PVDF-membrane ELISpot plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate solution
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
This compound (and modified versions)
-
Positive control (e.g., phytohemagglutinin - PHA)
-
Negative control (cell culture medium)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
Procedure:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS.
-
Incubate overnight at 4°C.
Day 2: Cell Incubation
-
Wash the plate 5 times with sterile PBS to remove the unbound capture antibody.
-
Block the plate with cell culture medium for at least 1 hour at 37°C.
-
Prepare PBMCs and resuspend them in cell culture medium.
-
Add PBMCs to the wells (e.g., 2 x 10^5 cells/well).
-
Add the this compound, modified iRGD peptides, positive control, and negative control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Detection and Development
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate solution.
-
Monitor for the appearance of spots. Stop the reaction by washing with tap water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Caption: Simplified signaling pathway of a potential immune response to the this compound.
Caption: Experimental workflow for the de-immunization of the this compound.
References
- 1. proimmune.com [proimmune.com]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removing T-cell epitopes with computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond humanization and de-immunization: tolerization as a method for reducing the immunogenicity of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Predicting MHC-II binding affinity using multiple instance regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MHC Class II Binding Prediction—A Little Help from a Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved methods for predicting peptide binding affinity to MHC class II molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MHC-II Binding [tools.iedb.org]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 17. proimmune.com [proimmune.com]
- 18. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 19. Enzyme-linked Immunospot Assay (ELISPOT): Quantification of Th-1 Cellular Immune Responses Against Microbial Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. protocols.io [protocols.io]
Technical Support Center: iRGD Efficacy in Heterogeneous Tumors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the tumor-penetrating peptide iRGD. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to help navigate the challenges posed by tumor heterogeneity on iRGD efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of iRGD and how does tumor heterogeneity impact it?
A1: iRGD (internalizing RGD) is a cyclic peptide designed to enhance the delivery of therapeutic agents into tumors. Its mechanism involves a three-step process:
-
Homing to Tumor Vasculature: The Arg-Gly-Asp (RGD) motif of iRGD binds to αv integrins (specifically αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and some cancer cells.[1][2]
-
Proteolytic Cleavage: Within the tumor microenvironment, iRGD is cleaved by proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[1][3]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, which triggers endocytosis and facilitates deep penetration of iRGD and its co-administered or conjugated cargo into the tumor parenchyma.[4][5]
Tumor heterogeneity, the variation in cell types and the microenvironment within a tumor, can significantly impact each of these steps.[4] Variability in the expression levels of αv integrins and NRP-1, as well as differential protease activity across the tumor landscape, can lead to inconsistent iRGD efficacy.
Q2: Which specific proteases are responsible for cleaving iRGD?
A2: The exact proteases responsible for iRGD cleavage in the tumor microenvironment have not been definitively identified.[6] However, it is known that many proteases with substrate specificities compatible with cleaving the iRGD sequence are upregulated in tumors.[6] These can include various matrix metalloproteinases (MMPs) and other proteases that are active in the tumor microenvironment.[7] The lack of a single identified protease suggests that the cleavage may be promiscuous, relying on the overall proteolytic activity within the tumor.
Q3: How can I determine if my tumor model is suitable for iRGD-mediated delivery?
A3: The suitability of a tumor model for iRGD-based therapy depends on the expression of its key molecular targets. A suitable model should have:
-
High expression of αv integrins (αvβ3 and/or αvβ5): Primarily on the tumor vasculature, but also potentially on tumor cells.
-
High expression of Neuropilin-1 (NRP-1): On tumor cells and/or endothelial cells.
-
Sufficient proteolytic activity: To enable the cleavage of iRGD and exposure of the CendR motif.
It is highly recommended to characterize your tumor model for the expression of these markers before initiating in vivo efficacy studies.
Q4: What are the differences between co-administering a drug with iRGD versus conjugating the drug to iRGD?
A4: Both co-administration and conjugation strategies have been shown to be effective. In the co-administration approach, the therapeutic agent and iRGD are administered separately. The iRGD peptide is thought to "pave the way" for the co-administered drug to penetrate the tumor tissue. In the conjugation approach, the drug is chemically linked to the this compound, ensuring that the therapeutic payload is carried along with the peptide as it homes to and penetrates the tumor. The choice between these methods may depend on the specific drug, the tumor model, and the experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no enhancement of drug delivery with iRGD | 1. Low expression of αv integrins or NRP-1 in the tumor model. 2. Insufficient protease activity to cleave iRGD. 3. Dense extracellular matrix (ECM) hindering penetration. 4. Suboptimal dosing or timing of iRGD and the therapeutic agent. | 1. Characterize Receptor Expression: Quantify the expression of ITGAV, ITGB3, ITGB5, and NRP1 in your cell line or tumor tissue using methods like flow cytometry, immunohistochemistry (IHC), or western blotting. If expression is low, consider using a different tumor model.2. Assess Protease Activity: Perform a protease activity assay on tumor lysates or conditioned media to determine if there is sufficient proteolytic activity. Consider co-administering a protease to enhance cleavage, though this requires careful optimization.3. Evaluate ECM Composition: Analyze the ECM composition of your tumors. Models with extremely dense stroma may be less responsive.4. Optimize Dosing and Schedule: Perform a dose-response study for iRGD. For co-administration, optimize the timing between iRGD and drug delivery. |
| High variability in treatment response between animals | 1. Inherent tumor heterogeneity within the animal cohort. 2. Inconsistent tumor establishment or growth. | 1. Increase Sample Size: Use a larger cohort of animals to account for biological variability.2. Stratify Animals: If possible, stratify animals based on initial tumor size or other relevant parameters before starting treatment.3. Standardize Procedures: Ensure consistent procedures for cell implantation and tumor measurement. |
| Observed in vivo toxicity | 1. Off-target effects of the therapeutic agent. 2. High dose of iRGD or the therapeutic agent. | 1. Evaluate Biodistribution: Perform a biodistribution study to assess the accumulation of your drug in non-target organs.2. Dose Titration: Reduce the administered dose of iRGD and/or the therapeutic agent to a level that is effective but not toxic. |
Quantitative Data: Receptor Expression in Cancer Cell Lines
The following table summarizes the RNA expression levels (TPM - Transcripts Per Million) of the genes encoding for the iRGD receptors in various cancer cell lines, as sourced from the Human Protein Atlas. This data can help in selecting appropriate cell lines for in vitro and in vivo studies.
| Cell Line | Cancer Type | ITGAV (αv) | ITGB3 (β3) | ITGB5 (β5) | NRP1 |
| A549 | Lung Cancer | 114.9 | 1.8 | 32.8 | 100.1 |
| MCF7 | Breast Cancer | 11.2 | 0.2 | 16.5 | 1.7 |
| PC-3 | Prostate Cancer | 129.6 | 13.1 | 10.3 | 29.8 |
| U-87 MG | Glioblastoma | 247.5 | 102.1 | 38.9 | 11.7 |
| HT-29 | Colorectal Cancer | 104.9 | 0.3 | 20.9 | 1.0 |
| PANC-1 | Pancreatic Cancer | 116.8 | 1.7 | 45.1 | 2.3 |
| SK-OV-3 | Ovarian Cancer | 102.8 | 1.2 | 31.9 | 1.4 |
| MDA-MB-231 | Breast Cancer | 22.8 | 123.0 | 20.4 | 12.0 |
Data is presented as TPM (Transcripts Per Million) and is intended for comparative purposes. Expression levels can vary based on culture conditions and passage number.
Experimental Protocols
Protocol 1: In Vitro Assessment of iRGD Target Expression by Flow Cytometry
Objective: To quantify the cell surface expression of αvβ3 integrin and NRP-1 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Primary antibodies: Anti-human CD51/CD61 (for αvβ3), Anti-human NRP-1
-
Isotype control antibodies
-
Fluorochrome-conjugated secondary antibodies
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Resuspend cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary antibody or isotype control at the recommended concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity.
Protocol 2: In Vivo Evaluation of iRGD-Enhanced Drug Delivery
Objective: To assess the ability of iRGD to enhance the accumulation of a fluorescently-labeled drug or nanoparticle in a xenograft tumor model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
This compound
-
Fluorescently-labeled therapeutic agent or nanoparticle
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Establish tumor xenografts in immunodeficient mice.
-
Once tumors reach a suitable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., fluorescent agent alone, fluorescent agent + iRGD).
-
Administer iRGD (typically via intravenous injection) at the desired dose.
-
After a predetermined time (e.g., 15-30 minutes), administer the fluorescently-labeled agent.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform in vivo fluorescence imaging.
-
Quantify the fluorescence intensity in the tumor region of interest (ROI).
-
At the final time point, euthanize the animals and excise the tumors and major organs for ex vivo imaging to confirm and quantify biodistribution.
-
Compare the tumor accumulation of the fluorescent agent between the groups to determine the enhancement effect of iRGD.
Visualizations
Caption: The sequential mechanism of iRGD-mediated drug delivery into tumor cells.
Caption: A logical workflow for troubleshooting suboptimal iRGD performance in experiments.
References
- 1. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating Cell Surface Proteases as Drug Targets for Cancer Therapy: What Do We Know, and Where Do We Go? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iRGD Density on Nanoparticle Surfaces
Welcome to the technical support center for the optimization of iRGD peptide density on nanoparticle surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving iRGD-functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of iRGD-mediated tumor targeting?
A1: The this compound facilitates a dual-receptor targeting mechanism. Initially, the Arginine-Glycine-Aspartic acid (RGD) motif on the this compound binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and some tumor cells. This binding leads to a proteolytic cleavage of the this compound, exposing a C-end Rule (CendR) motif. This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor vasculature and tumor cells, which triggers a transport pathway promoting the penetration of the nanoparticle deep into the tumor tissue.[1]
Q2: Is covalent conjugation of iRGD to nanoparticles always necessary?
A2: Not necessarily. While covalent conjugation is a common and effective method, studies have shown that co-administration of free this compound with drug-loaded nanoparticles can also enhance tumor penetration and therapeutic efficacy.[2][3] The free iRGD can activate the tumor penetration pathway, allowing co-administered nanoparticles to extravasate and accumulate in the tumor tissue. However, covalent conjugation may offer better control over the nanoparticle-to-peptide ratio and potentially higher targeting efficiency.
Q3: What is the optimal density of iRGD on a nanoparticle surface?
A3: The optimal iRGD density is not a single value and can depend on several factors, including the nanoparticle type, size, and the specific cancer model. Some studies suggest that a higher density of iRGD leads to increased cellular uptake and tumor accumulation.[4] For instance, cylindrical polymer brushes with 100% of their side chains terminated by iRGD showed a five-fold increase in cellular uptake and a two-fold increase in tumor accumulation compared to non-targeted brushes.[4] However, it is also important to consider that excessively high ligand densities can sometimes lead to issues like nanoparticle aggregation or altered pharmacokinetic profiles.[5] Therefore, it is crucial to experimentally determine the optimal iRGD density for your specific nanoparticle system.
Q4: How does the presence of a polyethylene (B3416737) glycol (PEG) layer on the nanoparticle surface affect iRGD targeting?
A4: A PEG layer is often used to prolong the circulation time of nanoparticles. However, the density of the PEG layer can influence the effectiveness of iRGD targeting. A very dense PEG layer might shield the this compound, hindering its interaction with its receptors. Conversely, a lower density of PEG can allow for better exposure of the this compound and more efficient targeting.[6] One study on nanoemulsions found that a low PEG surface density resulted in the highest specificity and targeting efficiency.[6]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low iRGD Conjugation Efficiency | 1. Inefficient reaction chemistry: Suboptimal pH, temperature, or reaction time. Inactivated coupling agents (e.g., EDC, NHS).2. Steric hindrance: Dense PEGylation or large nanoparticle size hindering access to reactive groups.3. Incorrect buffer composition: Presence of primary amines (e.g., Tris) in the buffer for NHS ester reactions. | 1. Optimize reaction conditions: Adjust pH according to the conjugation chemistry (e.g., pH 7-8 for maleimide-thiol reactions). Use freshly prepared coupling agents.2. Adjust PEG density or use longer linkers: A lower PEG density or the use of longer PEG linkers can improve the accessibility of reactive groups.3. Use appropriate buffers: Use amine-free buffers like PBS or MES for NHS ester reactions. |
| Nanoparticle Aggregation after iRGD Conjugation | 1. High iRGD density: Excessive peptide conjugation can alter the surface charge and lead to aggregation.2. Inappropriate buffer conditions: Suboptimal pH or high salt concentrations can induce aggregation.3. Hydrophobic interactions: The this compound may have hydrophobic regions that promote aggregation. | 1. Optimize iRGD density: Experiment with a range of iRGD-to-nanoparticle ratios to find a balance between targeting and stability.2. Maintain optimal buffer conditions: Use buffers with appropriate pH and ionic strength. Consider adding stabilizers like PEG.3. Surface modification: Ensure sufficient PEGylation to prevent hydrophobic interactions between nanoparticles. |
| Inconsistent Cellular Uptake Results | 1. Variation in iRGD density between batches: Inconsistent conjugation efficiency leading to different numbers of iRGD peptides per nanoparticle.2. Cell culture variability: Differences in cell passage number, confluency, or receptor expression levels.3. Nanoparticle instability: Aggregation or degradation of nanoparticles in cell culture media. | 1. Characterize each batch: Quantify the iRGD density for each new batch of nanoparticles to ensure consistency.2. Standardize cell culture protocols: Use cells within a specific passage range and seed them at a consistent density. Regularly check for receptor expression.3. Assess nanoparticle stability in media: Test the stability of your nanoparticles in the cell culture medium you are using. |
| Low Tumor Accumulation in vivo | 1. Suboptimal iRGD density: The iRGD density may not be optimal for in vivo targeting.2. Rapid clearance of nanoparticles: The nanoparticles may be cleared from circulation before they have a chance to accumulate in the tumor.3. Low receptor expression in the tumor model: The specific tumor model may not express sufficient levels of αv integrins or NRP-1. | 1. Optimize iRGD density: Test different iRGD densities in vivo to find the optimal ratio for tumor accumulation.2. Improve nanoparticle pharmacokinetics: Ensure adequate PEGylation to prolong circulation time.3. Select an appropriate tumor model: Verify the expression of αv integrins and NRP-1 in your chosen tumor model before in vivo studies. |
Data Presentation
Table 1: Effect of iRGD Density on Cellular Uptake and Tumor Accumulation of Cylindrical Polymer Brushes (CPBs)
| iRGD Density on CPB Side Chains | Cellular Uptake (Relative to 0% iRGD) | Tumor Accumulation (Relative to 0% iRGD) |
| 0% | 1.0 | 1.0 |
| 50% | ~3.5 | ~1.5 |
| 100% | ~5.0 | ~2.0 |
Data adapted from a study on cylindrical polymer brushes.[4] The values are approximate and intended for comparative purposes.
Table 2: Comparison of iRGD-Functionalized Nanoparticles vs. Non-Targeted Controls
| Nanoparticle Type | Metric | iRGD-Functionalized | Non-Targeted Control | Fold Increase | Reference |
| Polysaccharide-based Nanoparticles | In vitro Cytotoxicity (IC50 of JQ1 at 24h, µg/mL) | 1.51 | 2.50 | 1.65x more potent | [1] |
| Polysaccharide-based Nanoparticles | In vivo Tumor Accumulation (Fluorescence Signal) | Significantly Higher | Lower | Qualitatively assessed | [1] |
| Liposomes | In vitro Cytotoxicity (IC50 of Doxorubicin in JC cells, µg/mL) | 2.01 | 3.19 | 1.59x more potent | [7] |
| Liposomes containing CLA-PTX | In vitro Cellular Uptake (at 4h) | ~2.4-fold higher | Lower | 2.4 | [8] |
| Exosomes | In vitro Cellular Uptake (MDA-MB-231 cells) | ~3-fold higher | Lower | 3 | [3] |
| PLGA Nanoparticles | In vitro Cytotoxicity (CPT > 16 µM) | ~2-fold higher | Lower | 2 | [9] |
Experimental Protocols
Protocol 1: Conjugation of iRGD to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the this compound to nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles
-
This compound with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification method (e.g., dialysis, centrifugation, or size exclusion chromatography)
Procedure:
-
Activate Carboxyl Groups:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point is often a 10-fold molar excess.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Conjugate this compound:
-
Add the this compound solution (dissolved in Conjugation Buffer) to the activated nanoparticle suspension. The molar ratio of iRGD to nanoparticles should be optimized based on the desired surface density.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction:
-
Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
-
Purify the Conjugated Nanoparticles:
-
Remove unconjugated iRGD and excess reagents by your chosen purification method. For example, dialyze the mixture against PBS overnight at 4°C with several buffer changes.
-
-
Characterize the Conjugate:
-
Determine the concentration of the purified iRGD-nanoparticles.
-
Quantify the amount of conjugated iRGD per nanoparticle using a suitable method (e.g., fluorescence spectroscopy if using a fluorescently labeled peptide, or a BCA protein assay).
-
Protocol 2: Quantification of iRGD Density on Nanoparticles
This protocol provides a general method for quantifying the number of iRGD peptides conjugated to each nanoparticle.
Materials:
-
iRGD-functionalized nanoparticles
-
A method to determine nanoparticle concentration (e.g., nanoparticle tracking analysis, inductively coupled plasma mass spectrometry for inorganic nanoparticles).
-
A method to quantify peptide concentration (e.g., fluorescence measurement of a labeled peptide, colorimetric peptide quantification assay).
Procedure:
-
Determine Nanoparticle Concentration:
-
Accurately measure the concentration of nanoparticles (particles/mL) in your purified conjugate solution.
-
-
Quantify Peptide Concentration:
-
Measure the concentration of the this compound in the conjugate solution. This can be done by measuring the fluorescence of a labeled peptide and comparing it to a standard curve, or by using a colorimetric assay that reacts with the peptide.
-
-
Calculate iRGD Density:
-
Divide the molar concentration of the this compound by the molar concentration of the nanoparticles to determine the average number of iRGD molecules per nanoparticle.
-
Visualizations
Caption: iRGD-mediated tumor targeting and penetration pathway.
Caption: A general experimental workflow for optimizing iRGD density.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of iRGD conjugation density on the in vitro and in vivo properties of cylindrical polymer brushes - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up iRGD Peptide Synthesis
Welcome to the technical support center for the synthesis and scale-up of the iRGD peptide (cyclo[CRGDKGPDC]). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this tumor-penetrating peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: iRGD is a nine-amino-acid cyclic peptide (sequence: CRGDKGPDC) that acts as a tumor-homing and penetrating agent.[1][2] Its mechanism involves a three-step process:
-
Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2][3]
-
Cleavage & Activation: Upon binding, the peptide is proteolytically cleaved in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR).[1][2][3][4]
-
Penetration: The activated CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that triggers an endocytic pathway, facilitating the transport of iRGD and any conjugated or co-administered cargo deep into the tumor tissue.[1][2][3][4]
Q2: What are the primary stages of iRGD synthesis?
A2: The synthesis is a multi-stage process, typically involving:
-
Peptide Synthesis: The linear iRGD precursor is synthesized using Solid-Phase Peptide Synthesis (SPPS).[1][5]
-
Peptide Cyclization: The linear peptide undergoes an oxidation reaction to form the critical disulfide bridge between the two cysteine residues.[1][6]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the solid-phase resin, and all amino acid side-chain protecting groups are removed.[1]
-
Purification and Analysis: The final cyclic this compound is purified, usually by High-Performance Liquid Chromatography (HPLC), and analyzed for purity, identity, and integrity.[1][5]
Q3: Why is scaling up iRGD synthesis challenging?
A3: Scaling up presents several key challenges:
-
Yield Reduction: In SPPS, the overall yield is a product of the efficiency of each step. A 99% efficiency per step can result in a low overall yield for a 9-amino acid peptide when scaled.[1]
-
Aggregation: The peptide sequence, particularly with hydrophobic residues, can aggregate on the resin during synthesis, leading to incomplete reactions and difficult purification.[1][7][8]
-
Purification Complexity: The crude product contains a mixture of the desired peptide and synthesis-related impurities (e.g., deletion sequences, truncated sequences), making purification difficult and costly at a large scale.[1][9][10]
-
Disulfide Bond Formation: Controlling the intramolecular cyclization to form the correct disulfide bridge while preventing intermolecular oligomerization is critical and becomes more complex at higher concentrations.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of iRGD synthesis in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions & Optimizations |
| Low Yield During SPPS | 1. Incomplete coupling reactions. 2. Incomplete Fmoc-deprotection. 3. Peptide aggregation on resin.[1] | 1. Optimize Coupling: Increase coupling time, use stronger coupling reagents (e.g., HATU, HCTU), or perform a "double coupling" for difficult residues. 2. Optimize Deprotection: Increase deprotection time or use DBU in the piperidine (B6355638) solution to enhance Fmoc removal.[8] 3. Disrupt Aggregation: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or incorporate pseudoproline dipeptides into the sequence to disrupt secondary structures.[8][11] |
| Inefficient Disulfide Bond Formation (Cyclization) | 1. Thiol protecting groups (e.g., Trt) are not fully removed. 2. Incorrect pH or high concentration favoring intermolecular reactions. 3. Ineffective oxidizing agent.[1] | 1. Ensure Free Thiols: Confirm complete removal of thiol protecting groups before cyclization using Ellman's test. 2. Optimize Conditions: Perform cyclization in a dilute solution (0.1-1 mg/mL) to favor intramolecular reaction. Maintain pH between 7.5 and 8.5.[1] 3. Select Oxidizing Agent: Test various oxidizing agents like air (O₂), hydrogen peroxide (H₂O₂), or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[1] On-resin cyclization using Thallium(III) trifluoroacetate (B77799) can also be effective.[5][6] |
| Poor Purity Profile After Cleavage | 1. Presence of deletion or truncated sequences.[10] 2. Side reactions (e.g., aspartimide formation, oxidation).[10] 3. Re-attachment of protecting groups during cleavage. | 1. Improve Synthesis Efficiency: See "Low Yield" solutions. Use high-quality reagents to minimize failed sequences. 2. Optimize Sequences/Conditions: For the Asp-Gly (D-G) sequence, use HOBt/DIC for coupling to minimize aspartimide formation. Keep reactions cool. 3. Use Scavengers: Ensure an effective scavenger cocktail during TFA cleavage (e.g., TFA/TIPS/H₂O at 95:2.5:2.5) to quench reactive cations.[5] |
| Difficulty in HPLC Purification | 1. Poor peak resolution between the product and impurities. 2. Product aggregation or poor solubility in the mobile phase. 3. Column fouling.[1] | 1. Optimize HPLC Method: Screen different columns (e.g., C18, C8); adjust the gradient slope, temperature, and mobile phase additives (e.g., formic acid vs. TFA).[1] 2. Improve Solubility: Dissolve crude peptide in a stronger solvent like 10-20% trifluoroethanol before injection if solubility is an issue. 3. Pre-Purification: If the crude material is highly aggregated, consider a preliminary purification or filtration step before loading onto the preparative column. |
Section 3: Quantitative Data Summary
The efficiency of peptide synthesis can vary significantly based on the chosen strategy. The following table summarizes potential outcomes.
| Synthesis Strategy | Typical Crude Purity (%) | Expected Overall Yield (%) | Key Considerations |
| Standard Fmoc/tBu SPPS | 40-70% | < 5% | Prone to aggregation with difficult sequences; most common starting point.[1] |
| Microwave-Assisted SPPS | 60-85% | 5-15% | Faster cycle times and can help reduce aggregation by disrupting secondary structures. |
| SPPS with Pseudoproline Dipeptides | 70-90% | 10-25% | Significantly reduces aggregation, leading to higher purity and yield.[11] |
| Hybrid Synthesis (Fragment Ligation) | > 80% (per fragment) | > 30% | More complex overall but highly effective for avoiding cumulative yield loss. Not typically required for a 9-mer like iRGD but is a key scale-up strategy.[1] |
Note: Yields are highly dependent on the specific sequence, scale, and purification efficiency.
Section 4: Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of Linear iRGD
This protocol outlines a standard manual Fmoc/tBu synthesis on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (e.g., 0.3 mmol/g loading) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a ninhydrin (B49086) test.
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (D(OtBu), P, G, K(Boc), D(OtBu), G, R(Pbf), C(Trt)).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
Protocol 2: On-Resin Cyclization and Cleavage of iRGD
-
Selective Deprotection: Wash the dried peptidyl-resin with DCM. Treat with a solution of 1% TFA in DCM to selectively remove the Trityl (Trt) protecting groups from the cysteine side chains, monitoring carefully to avoid premature cleavage from the resin.
-
Resin Neutralization: Wash the resin thoroughly with DCM (5x) and DMF (5x). Neutralize with 10% DIPEA in DMF (3x, 5 min each). Wash again with DMF (5x).
-
Oxidation/Cyclization: Suspend the resin in DMF. Add an oxidizing agent such as Thallium(III) trifluoroacetate (Tl(TFA)₃) (1.5 eq) and agitate at room temperature for 1.5-2 hours, monitoring the reaction with Ellman's test for free thiols.[1]
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
-
Peptide Precipitation & Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.[1]
-
Purification: Dissolve the crude peptide in a minimal amount of Acetonitrile/Water. Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[1]
Section 5: Visualizations
Caption: Workflow for the solid-phase synthesis and purification of iRGD.
Caption: Decision tree for troubleshooting low purity of crude this compound.
Caption: The three-step mechanism of iRGD tumor homing and penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. peptide.com [peptide.com]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of iRGD: A Technical Support Guide
For researchers and drug development professionals leveraging the tumor-penetrating capabilities of the iRGD peptide, proper storage and handling are paramount to experimental success. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to ensure the integrity and efficacy of your iRGD-based experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
A1: Upon receiving the lyophilized this compound, it should be stored at -20°C or colder for long-term stability.[1][2] For storage periods exceeding four weeks, -80°C is recommended.[2] It is also crucial to protect the peptide from bright light.[1] While stable at room temperature for several days to weeks, colder temperatures significantly prolong its shelf life.[1][2]
Q2: What is the best way to handle the lyophilized powder before reconstitution?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] To prevent this, allow the container to equilibrate to room temperature in a desiccator before opening.[3] When weighing the peptide, do so quickly and reseal the container tightly.[3] Always use personal protective equipment, such as gloves, a mask, and safety glasses, as some peptides can be volatile or toxic.[2]
Q3: How do I reconstitute the this compound?
A3: There is no universal solvent for all peptides, but a good starting point for iRGD is sterile, distilled water or a buffer with a pH between 5 and 7.[2] The solubility of the peptide is influenced by its amino acid composition.[1][3] It is advisable to first test the solubility with a small amount of the peptide before dissolving the entire sample.[1] If the peptide is difficult to dissolve, sonication may help.[3] For peptides with specific characteristics, such as those containing Cys, Met, or Trp, using oxygen-free buffers is recommended to prevent oxidation.[3]
Q4: How should I store the reconstituted this compound solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[2][3][4] It is highly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C for short-term storage (up to a month) or -80°C for longer-term storage (up to 6 months).[5] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][5]
Storage Condition Summary
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Room Temperature | Days to Weeks | Short-term only, protect from light.[1][2] |
| Lyophilized Powder | 4°C | Short-term | Protect from light.[1] |
| Lyophilized Powder | -20°C | Up to 3 years | Recommended for long-term storage.[4] |
| Lyophilized Powder | -80°C | > 3 years | Optimal for very long-term storage.[3] |
| Reconstituted Solution | 4°C | 1-2 Weeks | Not recommended for long-term.[2] |
| Reconstituted Solution | -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles.[5] |
| Reconstituted Solution | -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[5] |
Troubleshooting Guide
Problem 1: iRGD-conjugated drug shows low efficacy in vivo.
-
Possible Cause 1: Peptide Degradation. Improper storage of the lyophilized powder or reconstituted solution can lead to degradation. Review the storage conditions and ensure they align with the recommendations. Avoid multiple freeze-thaw cycles of the stock solution.[1][5]
-
Possible Cause 2: Incorrect Peptide Concentration. Ensure accurate weighing and reconstitution of the lyophilized peptide. The apparent volume of lyophilized powder can be misleading.[2]
-
Possible Cause 3: Low Receptor Expression. The efficacy of iRGD is dependent on the expression of αv integrins (αvβ3 and αvβ5) and neuropilin-1 (NRP-1) in the target tumor tissue.[6][7] Confirm the expression levels of these receptors in your tumor model.
-
Possible Cause 4: Insufficient Proteolytic Cleavage. The tumor microenvironment must contain proteases that can cleave the this compound to expose the CendR motif, which is necessary for NRP-1 binding and tumor penetration.[7]
Problem 2: Difficulty dissolving the lyophilized this compound.
-
Possible Cause 1: Incorrect Solvent. While sterile water is a common starting point, the specific amino acid sequence of iRGD may require a different solvent. Try reconstituting a small amount in a buffer at a slightly acidic pH (e.g., pH 5-6).[1]
-
Possible Cause 2: Aggregation. Peptides can sometimes aggregate. Gentle sonication can help to break up aggregates and facilitate dissolution.[3] Avoid excessive heating.
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Peptide Aliquots. Ensure that the reconstituted peptide solution is well-mixed before aliquoting to ensure a uniform concentration.
-
Possible Cause 2: Freeze-Thaw Cycles. As previously mentioned, repeatedly freezing and thawing a stock solution can lead to peptide degradation and loss of activity.[1][5] Using fresh aliquots for each experiment is crucial.
-
Possible Cause 3: Purity of the Peptide. Verify the purity of the this compound from the supplier's certificate of analysis.
Experimental Protocols & Visualizations
iRGD Signaling Pathway
The mechanism of iRGD-mediated tumor penetration is a multi-step process. First, the RGD motif of the cyclic peptide binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding event leads to a conformational change and proteolytic cleavage of the peptide, exposing a cryptic C-end Rule (CendR) motif. This newly exposed motif then binds to neuropilin-1 (NRP-1), triggering endocytosis and subsequent transcytosis, allowing the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[5][7][8]
Caption: The sequential binding and cleavage process of the this compound.
General Experimental Workflow for In Vivo Studies
A typical in vivo experiment to evaluate the efficacy of an iRGD-conjugated therapeutic involves tumor model establishment, drug administration, and subsequent analysis of tumor growth and drug distribution.
Caption: A generalized workflow for an in vivo efficacy study using iRGD.
Detailed Protocol: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an iRGD-conjugated chemotherapeutic agent in a murine xenograft model.
Materials:
-
This compound (lyophilized)
-
Chemotherapeutic agent
-
Vehicle (e.g., PBS, saline)
-
Cancer cell line known to express αv integrins and NRP-1
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Tumor Implantation:
-
Culture the selected cancer cells under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium.
-
Subcutaneously inject the cell suspension into the flanks of the mice.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to different treatment groups (e.g., Vehicle control, Chemotherapeutic alone, iRGD-Chemotherapeutic conjugate).
-
-
Preparation of Treatment Solutions:
-
Reconstitute the lyophilized this compound in a sterile vehicle to create a stock solution.
-
Prepare the iRGD-chemotherapeutic conjugate or a mixture for co-administration according to your specific protocol. Ensure final concentrations are accurate.
-
-
Drug Administration:
-
Administer the prepared solutions to the respective groups of mice, typically via intravenous injection. The dosing schedule will depend on the specific drug and experimental design.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 3-4 days). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Tissues can be collected for further analysis, such as histology, immunohistochemistry, or pharmacokinetic studies.
-
Statistically analyze the tumor growth data between the different treatment groups.
-
This technical support guide provides a foundational understanding of the best practices for working with the this compound. For more specific experimental details, always refer to published literature and the manufacturer's instructions for your particular reagents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iRGD peptides - Wikipedia [en.wikipedia.org]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting iRGD peptide solubility issues
Welcome to the technical support center for iRGD peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
A1: iRGD is a cyclic nine-amino-acid peptide (sequence: CRGDKGPDC) that functions as a tumor-homing and penetrating peptide.[1][2] Its mechanism involves a three-step process:
-
The Arginine-Glycine-Aspartate (RGD) motif within the peptide binds to αv integrins (αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and tumor cells themselves.[1][3][4]
-
Following integrin binding, the peptide is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3][5]
-
The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), which triggers endocytosis and facilitates the penetration of the peptide (and any conjugated cargo) into the tumor tissue.[1][3][6]
Q2: My this compound won't dissolve in aqueous buffers like PBS. What should I do?
A2: Poor aqueous solubility is a common issue with peptides, often due to their amino acid composition and tendency to aggregate.[7] For hydrophobic peptides like iRGD, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with your aqueous buffer.[8][9] Always test with a small amount of the peptide first.[8][10]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][11][12] Under these conditions, it can be stable for years.[13]
-
In Solution: Peptide solutions are significantly less stable.[2] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][11] Store these aliquots at -80°C. Stock solutions in DMSO may be stable for up to 6 months at -80°C, whereas aqueous solutions should ideally be used fresh and are not recommended for storage for more than one day.[1][13]
Q4: I'm observing precipitation after diluting my DMSO stock solution with a buffer. How can I prevent this?
A4: Precipitation upon dilution often occurs when the peptide is not fully solubilized in the initial organic solvent or when the final concentration in the aqueous buffer is too high. To prevent this, ensure the peptide is completely dissolved in the initial solvent (gentle vortexing or sonication can help). When diluting, add the aqueous buffer to the peptide stock solution slowly while mixing.[9] If precipitation persists, you may need to decrease the final concentration or adjust the pH of the buffer.[9]
Q5: How does the pH of the solvent affect iRGD solubility?
A5: The pH of the solvent significantly influences a peptide's solubility by affecting the net charge of its amino acid residues.[7][14][15] For iRGD, which contains basic residues (Arginine, Lysine) and acidic residues (Aspartic acid), its solubility is lowest at its isoelectric point (pI), where the net charge is zero.[7] To improve solubility, you can adjust the pH of the buffer. For a peptide with a net positive charge, a slightly acidic buffer (e.g., containing 10% acetic acid) can improve solubility. For a peptide with a net negative charge, a slightly basic buffer may help.[8][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing this compound
If you are experiencing difficulty dissolving your lyophilized this compound, follow this systematic workflow.
Caption: Workflow for this compound solubilization.
Guide 2: Managing Peptide Aggregation
Peptide aggregation can lead to poor solubility and loss of biological activity.
-
Issue: The peptide solution appears cloudy or contains visible precipitates even after attempting dissolution.
-
Causes:
-
High peptide concentration.
-
Suboptimal pH, close to the peptide's isoelectric point (pI).
-
Formation of intermolecular disulfide bonds (for Cys-containing peptides like iRGD).
-
Multiple freeze-thaw cycles.
-
-
Solutions:
-
Sonication: Use a bath sonicator to break up aggregates. Sonicate in short bursts (10-15 seconds) while keeping the sample on ice to prevent heating.[10]
-
pH Adjustment: As detailed in the FAQs, moving the buffer pH away from the peptide's pI can increase net charge and reduce aggregation.
-
Denaturing Agents: For peptides that are difficult to dissolve due to strong aggregation, consider using 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to first solubilize the peptide, followed by dilution.[8] Note that these agents will denature the peptide and may need to be removed for subsequent biological assays.
-
Reducing Agents: To prevent oxidation and intermolecular disulfide bond formation in Cys-containing peptides, use oxygen-free buffers.[16] For some applications, adding a reducing agent like DTT may be considered, but this will break the internal cyclic disulfide bond of iRGD, potentially affecting its activity.
-
Data & Protocols
Table 1: Solubility of RGD Peptides in Common Solvents
Note: The following quantitative data is for a linear RGD peptide (trifluoroacetate salt) and should be used as a general guideline. Empirical testing is crucial for iRGD.
| Solvent | RGD Peptide Solubility (Approx.) | This compound Solubility (Qualitative) | Recommendations & Notes |
| Water | Poor | Poor to Low | May require sonication or pH adjustment. Generally not the primary solvent of choice.[9] |
| PBS (pH 7.2-7.4) | ~0.33 mg/mL[13] | Poor to Low | Solubility can be improved by first dissolving in an organic solvent and then diluting.[9] |
| DMSO | ~5 mg/mL[13] | High | Recommended as the initial solvent for creating a concentrated stock solution.[9] |
| DMF | ~14 mg/mL[13] | High | An alternative to DMSO. Note that DMF should not be used for Cys-containing peptides if oxidation is a concern.[8] |
| Acetic Acid (10%) | Not specified | Moderate to High | Useful for basic peptides to improve solubility in aqueous solutions.[8] |
Protocol 1: Reconstitution of this compound for In Vitro Cell-Based Assays
This protocol provides a step-by-step method for preparing a 1 mM stock solution of this compound (MW ≈ 990 g/mol ) and diluting it for use in cell culture.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[10]
-
-
Reconstitution to a Stock Solution:
-
To prepare a 1 mM stock solution from 1 mg of peptide, add 1.01 mL of sterile DMSO to the vial.
-
Gently vortex the vial or sonicate in a water bath for 5-10 minutes until the peptide is completely dissolved. The solution should be clear and free of particulates.[10]
-
-
Storage of Stock Solution:
-
Aliquot the 1 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene (B1209903) tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[1][16]
-
-
Preparation of Working Solution:
-
For a typical experiment, you might need a final concentration of 1-10 µM.
-
Thaw a single aliquot of the 1 mM stock solution.
-
Prepare an intermediate dilution by adding 2 µL of the 1 mM stock to 198 µL of sterile PBS or cell culture medium. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution into your final volume of cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in your cell-based assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[14]
-
Visualizations
iRGD Signaling and Penetration Pathway
This diagram illustrates the sequential binding and activation process that enables iRGD to penetrate tumor tissue.
Caption: The iRGD tumor targeting and penetration pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. jpt.com [jpt.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. jpt.com [jpt.com]
- 15. reta-peptide.com [reta-peptide.com]
- 16. bachem.com [bachem.com]
Factors influencing iRGD proteolytic cleavage efficiency
Welcome to the technical support center for the iRGD peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving iRGD proteolytic cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound activation?
A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a multi-step process. First, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αv integrins (specifically αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells. This binding localizes the peptide to the tumor microenvironment. Following integrin binding, the peptide undergoes proteolytic cleavage, which exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K). This newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that triggers an endocytic pathway, leading to the internalization of the peptide and any associated cargo deep into the tumor tissue.
Q2: What is the specific proteolytic cleavage site on the this compound?
A2: The primary proteolytic cleavage site on the this compound occurs between the Lysine (K) and Glycine (G) residues (Lys5-Gly6). This cleavage is essential as it exposes the CendR motif (CRGDK) at the C-terminus of the resulting peptide fragment. The CendR motif must be at the C-terminal position to be active and bind to NRP-1.
Q3: Which specific proteases are responsible for cleaving iRGD in the tumor microenvironment?
A3: The exact proteases that cleave iRGD in a tumor are not definitively identified and can vary depending on the tumor type. They are generally referred to as tumor-associated proteases. Many proteases that are upregulated in tumors have substrate specificities that are compatible with cleaving iRGD to unmask the CendR motif. For example, proteases that cleave after basic residues, such as hepsin and matriptase, are potential candidates. Urokinase-type plasminogen activator (uPA) has also been explored for activating engineered versions of CendR peptides.
Q4: Is binding to integrins a prerequisite for iRGD cleavage?
A4: Yes, the initial binding of the this compound's RGD motif to αv integrins is a critical first step. This binding localizes the peptide on the cell surface, which is considered a "proteolytically privileged site" where tumor-associated proteases are active. This sequential process ensures that the cleavage and subsequent activation of the CendR motif occur specifically at the target tumor site.
Troubleshooting Guide
Q5: My iRGD-conjugated therapeutic shows low uptake or efficacy. Could this be a cleavage efficiency problem?
A5: Yes, inefficient cleavage is a primary reason for reduced efficacy. If the this compound is not cleaved, the CendR motif remains hidden, preventing the peptide from binding to NRP-1 and internalizing into the tumor tissue.
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your target cells or tumor model express sufficient levels of both αv integrins and NRP-1. Low expression of either receptor will impair the peptide's function.
-
Assess Proteolytic Activity: The tumor microenvironment of your specific model may lack the necessary proteases. You can assess this using an in vitro cleavage assay (see Experimental Protocols).
-
Check Peptide Stability: The peptide may be degrading in serum before reaching the tumor site. Evaluate its stability using a serum stability assay.
-
Review Conjugation Strategy: Ensure your conjugation method does not sterically hinder the RGD motif from binding to integrins or the cleavage site from being accessed by proteases. Studies suggest that the Lys5–Gly6 bond is solvent-exposed and accessible after integrin binding, and C-terminal conjugation is generally well-tolerated.
Troubleshooting Logic Flow
Caption: A flowchart for diagnosing poor iRGD efficacy.
Q6: How can I experimentally verify that my this compound is being cleaved?
A6: You can use a fluorescence resonance energy transfer (FRET)-based assay. Synthesize an this compound with a fluorescent dye and a quencher on opposite sides of the cleavage site (e.g., dye on the N-terminus and quencher on the C-terminus). In the intact state, fluorescence is quenched. Upon proteolytic cleavage, the dye and quencher separate, resulting in a measurable increase in fluorescence. See Protocol 1 for a detailed methodology.
Q7: My this compound appears to be unstable in serum. What can I do?
A7: Peptide stability in serum is a common challenge. The native cyclic structure of iRGD, formed by a disulfide bridge, provides some protection against enzymatic degradation compared to linear peptides. If stability remains an issue, consider chemical modifications. For example, one study demonstrated that a fusion peptide incorporating D-amino acids showed significantly improved stability, with a half-life extending from less than 4 hours to over 12 hours in rat serum.
Quantitative Data Summary
The efficiency of the iRGD mechanism depends on several quantifiable factors, including binding affinity to its receptors and stability.
Table 1: iRGD Binding Affinity to Integrin Isoforms Data sourced from solid-phase binding assays.
| Integrin Isoform | IC₅₀ (nM) |
| αvβ3 | 28.5 ± 2.4 |
| αvβ5 | 39.4 ± 3.8 |
| αvβ6 | 134.7 ± 11.5 |
Table 2: Peptide Stability in 50% Rat Serum at 37°C Illustrates the impact of peptide modification on stability.
| Peptide | Half-life (Approx.) |
| Heptapeptide GICP (L-amino acids) | < 4 hours |
| D-A7R-GICP (fusion with D-amino acid peptide) | > 12 hours |
Key Experimental Protocols
Protocol 1: In Vitro Proteolytic Cleavage Assay using a FRET-iRGD Probe
This protocol allows for the direct measurement of iRGD cleavage by a protease or cell lysate.
Materials:
-
FRET-iRGD peptide (e.g., AF488-iRGDK-Dabcyl).
-
Protease of interest (e.g., trypsin, legumain, or tumor cell lysate).
-
Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
96-well black plate.
-
Fluorescence plate reader.
Methodology:
-
Prepare a stock solution of the FRET-iRGD peptide in the assay buffer to a final concentration of 10 μM.
-
Prepare serial dilutions of the protease solution. If using cell lysate, determine the total protein concentration.
-
In a 96-well plate, add 50 μL of the FRET-iRGD solution to each well.
-
Add 50 μL of the protease dilutions (or cell lysate) to the wells. Include a negative control with buffer only.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 488/515 nm for AF488) at various time points (e.g., 0, 30, 60, 120 minutes).
-
Calculate the fold increase in fluorescence relative to the negative control to determine cleavage efficiency.
iRGD Activation and Internalization Pathway
Caption: The sequential pathway of iRGD activation in the tumor microenvironment.
Protocol 2: Cellular Uptake Assay for Functional Assessment
This protocol indirectly assesses iRGD cleavage and activation by measuring cellular internalization, which is dependent on the full pathway.
Materials:
-
Fluorescently labeled this compound or iRGD-conjugated cargo.
-
Target cancer cells (e.g., 4T1, U-87 MG) seeded in glass-bottom dishes or 12-well plates.
-
Cell culture medium.
-
Blocking agents (optional controls): free this compound, anti-αvβ3 antibody, anti-NRP-1 antibody.
-
DAPI solution for nuclear staining.
-
Confocal microscope or flow cytometer.
Methodology:
-
Seed cells and allow them to adhere overnight.
-
For blocking controls: Pre-incubate a subset of cells with a high concentration of free iRGD or specific antibodies for 1-2 hours to block the receptors.
-
Prepare a working solution of the fluorescently labeled iRGD construct in cell culture medium.
-
Remove the old medium from the cells and add the iRGD solution. Incubate for 2-4 hours at 37°C.
-
Wash the cells three times with PBS to remove any non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain nuclei with DAPI.
-
Analysis:
-
Confocal Microscopy: Image the cells to visualize the intracellular localization of the fluorescent signal.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to measure uptake.
-
-
Compare the uptake in treated cells versus the blocking control groups. A significant reduction in uptake in the blocked groups confirms receptor-specific internalization.
Protocol 3: Serum Stability Assay
This protocol evaluates the degradation rate of the this compound in a simulated in vivo environment.
Materials:
-
This compound.
-
50% Human or rat serum in RPMI 1640 medium.
-
Incubator at 37°C.
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for protein precipitation and HPLC.
-
HPLC system with a C18 column.
Methodology:
-
Dissolve the this compound in the 50% serum solution to a known concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide fragments.
-
Analyze the supernatant using reverse-phase HPLC.
-
Quantify the area of the peak corresponding to the intact this compound at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the stability and half-life.
Technical Support Center: Addressing Variability in NRP-1 Expression in Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Neuropilin-1 (NRP-1) expression in tumors.
Frequently Asked Questions (FAQs)
Q1: Why is there significant variability in NRP-1 expression across different tumor types?
A1: Neuropilin-1 (NRP-1) expression is highly variable across different cancer types due to its complex role in tumor biology.[1][2] This variability is influenced by the specific tumor microenvironment, the stage of the tumor, and the molecular subtype of the cancer. For instance, some cancer cells express NRP-1 to promote angiogenesis and metastasis, while in other contexts, its expression might be linked to different cellular processes.[2][3]
Q2: What is the clinical significance of variable NRP-1 expression?
A2: High NRP-1 expression often correlates with poor prognosis, increased tumor aggressiveness, and metastasis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma.[2][4] Therefore, NRP-1 is considered a potential prognostic biomarker and a promising therapeutic target.[1][2]
Q3: What are the primary signaling pathways involving NRP-1 in cancer?
A3: NRP-1 is a co-receptor that modulates several key signaling pathways crucial for tumor progression.[1][2] The most well-characterized pathways include:
-
VEGF Signaling: NRP-1 enhances the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor VEGFR2, promoting angiogenesis, tumor cell survival, and migration.[2][4][5]
-
TGF-β Signaling: NRP-1 can interact with Transforming Growth Factor-beta (TGF-β) receptors, influencing processes like epithelial-mesenchymal transition (EMT) and cell invasion.[1][2]
-
PI3K/Akt Pathway: NRP-1 signaling can lead to the activation of the PI3K/Akt pathway, which is central to cell proliferation, survival, and growth.[4][5]
-
Semaphorin Signaling: As a receptor for semaphorins, NRP-1 can mediate signals that affect cell migration and invasion.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the detection and quantification of NRP-1 expression using Immunohistochemistry (IHC), Western Blot, and Flow Cytometry.
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize antigen retrieval method (heat-induced or enzymatic). Ensure correct buffer pH and incubation time.[6] |
| Low primary antibody concentration. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][8] | |
| Primary antibody not suitable for IHC. | Confirm that the antibody is validated for IHC on the specific tissue type and fixation method used.[9] | |
| Tissue over-fixation. | Use freshly prepared fixative and adhere to recommended fixation times. | |
| High Background Staining | Non-specific binding of secondary antibody. | Include a blocking step with normal serum from the same species as the secondary antibody.[7] Ensure secondary antibody is cross-adsorbed. |
| Endogenous peroxidase or phosphatase activity. | Perform a peroxidase or phosphatase blocking step before primary antibody incubation.[7] | |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration.[9] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6][7] | |
| Non-Specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a negative control (without primary antibody) to check for secondary antibody non-specificity. Use a more specific primary antibody if necessary.[10] |
| Tissue drying out during staining. | Keep the tissue section covered with buffer at all times during the staining procedure.[9] | |
| Incomplete deparaffinization. | Use fresh xylene and ensure adequate deparaffinization time.[10] |
Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein transfer. | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. For larger proteins, consider a wet transfer system.[11][12] |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C.[8][11] | |
| Low abundance of NRP-1 in the sample. | Increase the amount of protein loaded onto the gel. Consider enriching for NRP-1 via immunoprecipitation.[12] | |
| Inactive secondary antibody or substrate. | Use fresh substrate and ensure the secondary antibody is active and appropriate for the primary antibody. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[11] |
| Primary or secondary antibody concentration too high. | Reduce the antibody concentrations.[8][11] | |
| Inadequate washing. | Increase the number and duration of washes with buffer containing a detergent like Tween-20.[11] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[13] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[11] |
Flow Cytometry Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low NRP-1 expression on the cell surface. | Confirm NRP-1 expression with a more sensitive technique like qPCR or Western Blot. Use a brighter fluorochrome-conjugated antibody.[14][15] |
| Antibody concentration is too low. | Titrate the antibody to find the optimal concentration.[14][16] | |
| Inadequate instrument settings. | Ensure laser alignment and detector voltages are optimized using compensation controls.[16] | |
| Cell permeabilization (if detecting intracellular NRP-1). | Optimize the permeabilization protocol; some epitopes are sensitive to certain detergents. | |
| High Background | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors with an Fc blocking reagent.[15][17] |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[16] | |
| Insufficient washing. | Increase the number of wash steps after antibody incubation.[14] | |
| Poor Resolution/Abnormal Scatter | Cell clumps. | Gently pipette or filter the cell suspension before analysis. |
| Debris or dead cells. | Use a viability dye and gate on the live cell population based on forward and side scatter.[14] | |
| Instrument not calibrated. | Run calibration beads to ensure the instrument is properly aligned and functioning. |
Quantitative Data on NRP-1 Expression
The following table summarizes representative data on NRP-1 mRNA expression levels across different cancer types, highlighting the variability. Data is presented as Transcripts Per Million (TPM).
| Cancer Type | Mean NRP-1 mRNA Expression (RSEM) | Reference |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 10,391 | [18] |
| Skin Cutaneous Melanoma (SKCM) | - | [18] |
| Endometrial Cancer (G1) | Lower Expression | [19] |
| Endometrial Cancer (G2 & G3) | ~190% of G1 | [19] |
| Lung Cancer (A549 cells) | 76.8 ± 13% NRP-1 positive cells | [20] |
| Lung Cancer (Calu-1 cells) | 86.6 ± 4% NRP-1 positive cells | [20] |
Note: RSEM (RNA-Seq by Expectation-Maximization) is a measure of gene expression. Higher values indicate higher expression.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for NRP-1
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with anti-NRP-1 primary antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for NRP-1
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-NRP-1 primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Flow Cytometry Protocol for NRP-1
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Count cells and adjust the concentration to 1x10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the fluorochrome-conjugated anti-NRP-1 antibody or a primary unconjugated antibody to the cells.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
(If using an unconjugated primary) Wash cells and incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash cells twice with FACS buffer.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain).
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Include appropriate controls: unstained cells, isotype controls, and compensation controls.
-
Visualizations
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. qedbio.com [qedbio.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. origene.com [origene.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bosterbio.com [bosterbio.com]
- 16. biocompare.com [biocompare.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Differential neuropilin isoform expressions highlight plasticity in macrophages in the heterogenous TME through in-silico profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of NRP-1 and NRP-2 in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NRP1-positive lung cancer cells possess tumor-initiating properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iRGD Co-Delivery Optimization
Welcome to the technical support center for iRGD co-delivery. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD-mediated drug delivery?
A1: The iRGD peptide (sequence: CRGDKGPDC) enhances drug delivery to tumors through a three-step mechanism.[1] First, its Arginylglycylaspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2] This binding event triggers a proteolytic cleavage of the this compound, exposing a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[1][3][4] Finally, this exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also present on tumor and endothelial cells, which activates a transport pathway that increases vascular permeability and facilitates the penetration of co-administered therapeutic agents deep into the tumor tissue.[1][2][5]
A diagram of this signaling pathway is provided below.
Q2: Should I administer iRGD simultaneously with, before, or after my therapeutic agent?
A2: The optimal administration schedule can depend on the nature of the therapeutic agent (e.g., small molecule, nanoparticle, antibody). However, a common and effective strategy is co-administration , where the this compound is injected along with the therapeutic drug, or sequential administration where iRGD is given shortly before the drug.[6][7] The rationale is that iRGD's effect on vascular permeability is transient.[1] Studies have shown that the tumor penetration effect can remain elevated for at least 24 hours after a single iRGD injection, suggesting a flexible window for administration.[8] For instance, injecting iRGD just 5 minutes before an agent like Evans Blue has been shown to significantly increase its accumulation in tumor tissue.[9]
Q3: My iRGD co-delivery is not enhancing tumor penetration. What are some possible reasons?
A3: If you are not observing the expected enhancement, consider the following troubleshooting points:
-
Receptor Expression Levels: The efficacy of iRGD is highly dependent on the expression of its receptors. Confirm that your tumor model expresses sufficient levels of both αv integrins (αvβ3, αvβ5) and Neuropilin-1 (NRP-1) on the tumor vasculature and/or tumor cells.[7] Low or absent expression of either receptor will compromise the peptide's mechanism of action.
-
Proteolytic Activity: The cleavage of iRGD to expose the CendR motif is a critical step.[3] The tumor microenvironment must have the necessary proteases to perform this cleavage. The absence of appropriate protease activity could stall the cascade.
-
Administration Route and Dose: Intravenous (IV) injection is the most common and studied route for systemic delivery.[1] Ensure the dosage of iRGD is adequate. Preclinical studies often use doses in the range of 4 μmol/kg.[9][10]
-
Drug Formulation: The physicochemical properties of the co-administered drug or nanoparticle can influence its ability to leverage the transport pathway opened by iRGD. Ensure your formulation is stable and suitable for co-administration.
-
Timing and Pharmacokinetics: The half-life of iRGD in plasma is relatively short (around 25 minutes in mice, 2 hours in patients).[8] While its effect on tumors is more sustained, the pharmacokinetics of your specific drug should be considered to ensure its circulation overlaps with the window of iRGD activity.[8]
Experimental Protocols & Data
Protocol: Evaluating Tumor Penetration with a Fluorescent Tracer
This protocol describes a typical in vivo experiment to quantify the enhancement of tumor penetration by iRGD co-administration using a fluorescent tracer.
Methodology:
-
Animal Model: Establish orthotopic or subcutaneous tumors in immunocompromised mice (e.g., BALB/c nude mice) using a relevant human cancer cell line (e.g., BT474 breast cancer, 22Rv1 prostate cancer).[10]
-
Grouping: Once tumors reach a suitable size (e.g., 200-300 mm³), randomize animals into at least two groups: a control group (Tracer + PBS) and a treatment group (Tracer + iRGD).[7]
-
Administration: Administer the treatments via intravenous (IV) injection. For the treatment group, co-inject iRGD (e.g., 4 μmol/kg) with a fluorescent tracer molecule (e.g., FAM-labeled dextran, or a fluorescently-labeled drug).[10] The control group receives the tracer with a corresponding volume of PBS.
-
Sample Collection: At a predetermined time point (e.g., 3 hours post-injection), euthanize the mice and perfuse with PBS.[10] Excise the tumors and major organs for analysis.
-
Tissue Processing & Imaging: Snap-freeze the tissues. Prepare cryosections (e.g., 10 µm thick) and perform immunofluorescence staining for a vascular marker like CD31 to visualize blood vessels.
-
Analysis: Use confocal microscopy to image the tissue sections. Quantify the extravasation and penetration of the fluorescent tracer from the blood vessels (CD31-positive areas) into the tumor parenchyma. Compare the fluorescent signal's area and intensity between the control and iRGD-treated groups.[11]
Quantitative Data Summary
The following tables summarize representative data from preclinical studies, demonstrating the enhanced tumor accumulation of various therapeutic agents when co-administered with iRGD.
Table 1: Enhanced Accumulation of Nanoparticles and Antibodies Data adapted from studies on various tumor xenograft models, measured 3 hours post-injection.[10]
| Therapeutic Agent | Administration | Fold Increase in Tumor Accumulation (vs. Drug Alone) |
| Nab-paclitaxel (Abraxane®) | Co-injection with iRGD | ~12-fold |
| Trastuzumab (Antibody) | Co-injection with iRGD | ~40-fold |
| Doxorubicin Liposomes | Sequential injection (iRGD after drug) | Significant Increase |
Table 2: Enhanced Accumulation of PLGA Nanoparticles Data from a study on colorectal cancer xenografts, measured 24 hours post-injection.[7]
| Therapeutic Agent | Administration | Fold Increase in Tumor Accumulation (vs. Nanoparticle Alone) |
| DiD-loaded PLGA Nanoparticles | Co-injection with iRGD | ~2-fold |
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: iRGD Peptide vs. Traditional RGD Peptides for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
The efficacy of systemically administered anti-cancer therapies is often limited by their inability to effectively penetrate solid tumors and reach cancer cells distant from blood vessels. This guide provides a detailed comparison of two prominent tumor-targeting peptide platforms: the novel tumor-penetrating iRGD (internalizing RGD) peptide and traditional Arginine-Glycine-Aspartic acid (RGD) peptides. We will explore their mechanisms of action, present comparative experimental data on their tumor penetration capabilities, and provide detailed protocols for key evaluative experiments.
Differentiating Mechanisms: A Tale of Two Peptides
Traditional RGD peptides are designed to target αv integrins (such as αvβ3 and αvβ5), which are frequently overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][2][3][4] This targeting strategy primarily leads to the accumulation of the peptide and its conjugated cargo in and around the tumor vasculature.[5][6] While this enhances the local concentration of therapeutics at the tumor site compared to non-targeted agents, it often results in limited penetration into the deeper layers of the tumor parenchyma.[5][6]
The iRGD peptide (sequence: CRGDKGPDC) represents a significant evolution in tumor-targeting technology.[7][8] It employs a sophisticated three-step mechanism to achieve deep and efficient tumor penetration:[4][5][7][9][10]
-
Integrin Binding: Similar to traditional RGD peptides, the RGD motif within iRGD initially binds to αv integrins on tumor endothelial cells, effectively "docking" the peptide at the tumor site.[4][7][10]
-
Proteolytic Cleavage: Once bound to integrins, the this compound is susceptible to proteolytic cleavage by tumor-associated proteases. This cleavage event exposes a previously cryptic C-end Rule (CendR) motif (R/KXXR/K).[7][8][9]
-
Neuropilin-1 (NRP-1) Interaction and Tissue Penetration: The exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor vasculature and cancer cells.[7][8][10] The binding to NRP-1 triggers a transport pathway that facilitates the extravasation of the this compound and its associated cargo from the blood vessels and promotes its penetration deep into the tumor tissue.[5][7][8]
This unique mechanism allows iRGD to not only target the tumor but also to actively traverse the tumor microenvironment, delivering therapeutics to a larger population of cancer cells.
Quantitative Comparison of Tumor Penetration
Experimental evidence consistently demonstrates the superior tumor penetration of iRGD peptides compared to their traditional RGD counterparts. The following table summarizes key quantitative data from a comparative study.
| Parameter | Traditional RGD (RGD-PPCD) | iRGD (iRGD-PPCD) | Fold Improvement (iRGD vs. RGD) | Tumor Model | Reference |
| Penetration Depth in Spheroids (µm) | 115 µm | 144 µm | 1.25 | C6 Glioma Spheroids | [11] |
PPCD: PEGylated polyamidoamine dendrimer with doxorubicin
This data clearly indicates that iRGD-conjugated nanoparticles penetrate significantly deeper into a 3D tumor model than those conjugated with a traditional RGD peptide.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Tumor Penetration Assay using Fluorescently Labeled Peptides
This protocol outlines the procedure for assessing the tumor penetration of fluorescently labeled iRGD and RGD peptides in a live animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Fluorescently labeled peptides (e.g., iRGD-Cy5 and RGD-Cy5).
-
Saline or other appropriate vehicle for injection.
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for tumor excision.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Animal Preparation:
-
Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Randomly divide mice into experimental groups (iRGD-dye, RGD-dye, control).
-
-
Peptide Administration:
-
Anesthetize the mice.
-
Intravenously inject the fluorescently labeled peptides at a predetermined concentration via the tail vein.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Acquire images to monitor the biodistribution and tumor accumulation of the peptides.
-
-
Tumor Excision and Preparation:
-
At the final time point, euthanize the mice.
-
Carefully excise the tumors and embed them in OCT compound.
-
Snap-freeze the embedded tumors in liquid nitrogen.
-
-
Ex Vivo Fluorescence Microscopy:
-
Using a cryostat, cut thin sections (e.g., 10-20 µm) of the frozen tumors.
-
Mount the sections on microscope slides.
-
Image the tumor sections using a fluorescence microscope to visualize the distribution and penetration depth of the fluorescent peptides.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and surrounding tissues from the in vivo images.
-
From the ex vivo microscope images, measure the distance of the fluorescent signal from the nearest blood vessel to determine the penetration depth.
-
Statistically compare the penetration depth and fluorescence intensity between the iRGD and RGD groups.
-
Ex Vivo Tumor Spheroid Penetration Assay
This protocol describes an in vitro method using 3D tumor spheroids to quantify peptide penetration.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., C6 glioma).
-
Ultra-low attachment plates.
-
Cell culture medium.
-
Peptide-drug conjugates (e.g., iRGD-PPCD, RGD-PPCD).
-
Confocal microscope.
-
Image analysis software.
Procedure:
-
Spheroid Formation:
-
Seed cancer cells in ultra-low attachment plates.
-
Allow cells to aggregate and form spheroids over several days.
-
-
Peptide Treatment:
-
Once spheroids have reached a desired diameter (e.g., 300-500 µm), treat them with the peptide-drug conjugates at a specific concentration.
-
-
Incubation:
-
Incubate the spheroids with the peptides for a defined period (e.g., 24 hours).
-
-
Spheroid Processing:
-
Wash the spheroids to remove unbound peptides.
-
Fix, embed, and section the spheroids for imaging.
-
-
Confocal Microscopy:
-
Image the cross-sections of the spheroids using a confocal microscope to visualize the penetration of the fluorescently tagged drug or peptide.
-
-
Data Analysis:
-
Measure the penetration depth from the periphery to the core of the spheroid.
-
Compare the penetration depths between the iRGD and RGD groups.[11]
-
Conclusion
The this compound offers a significant advantage over traditional RGD peptides in its ability to facilitate deep and efficient penetration into solid tumors. This enhanced delivery is attributed to its unique three-step mechanism involving integrin binding, proteolytic cleavage, and subsequent interaction with neuropilin-1. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug developers to further explore and leverage the potential of iRGD in developing more effective cancer therapies. The ability to deliver therapeutic agents to a larger population of cancer cells within a tumor holds the promise of overcoming a critical barrier in cancer treatment and improving patient outcomes.
References
- 1. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo tissue fluorescence microscopy [bio-protocol.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Enhancement of Drug Delivery by iRGD: A Comparative Guide
The targeted delivery of therapeutics to solid tumors remains a significant challenge in oncology, largely due to physiological barriers such as high interstitial fluid pressure and a dense extracellular matrix that limit drug penetration. The tumor-penetrating peptide iRGD (internalizing RGD) has emerged as a promising strategy to overcome these hurdles. This guide provides an objective comparison of drug delivery with and without iRGD, supported by in vivo experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating this technology.
Mechanism of Action: The iRGD Three-Step Pathway
The iRGD peptide (sequence: CRGDKGPDC) enhances drug delivery to tumors through a unique, three-step mechanism that increases vascular and tissue permeability in a tumor-specific manner.[1][2] This process allows co-administered or conjugated therapeutic agents to penetrate deep into the extravascular tumor tissue.[1][3]
-
Homing to Tumor Vasculature : The Arg-Gly-Asp (RGD) motif within the this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[4][5] This initial binding event anchors the peptide to the tumor site.
-
Proteolytic Cleavage : Following integrin binding, the this compound is cleaved by proteases present in the tumor microenvironment.[2][4] This cleavage exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][5]
-
Activation of Tumor Penetration Pathway : The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed on tumor cells and vasculature.[3][4] This secondary binding event triggers an active transport pathway, inducing endocytosis and transcytosis, which temporarily increases the permeability of the tumor vasculature and parenchyma.[1][2][6] This "bystander effect" allows co-administered drugs, nanoparticles, and antibodies to extravasate and deeply penetrate the tumor mass.[1][7]
Unlike conventional RGD peptides that primarily accumulate in or around tumor vessels, iRGD's ability to activate the CendR pathway leads to significantly enhanced distribution throughout the tumor parenchyma.[3][4]
Quantitative In Vivo Performance Data
Systemic co-administration of iRGD has been shown to significantly improve the therapeutic index of a wide range of anticancer agents, from small molecules to large antibodies and nanoparticles.[1] The following tables summarize key quantitative data from preclinical in vivo studies.
Table 1: Enhanced Tumor Accumulation of Co-administered Therapeutics with iRGD
| Therapeutic Agent | Drug Type | Animal Model | Tumor Model | Fold Increase in Tumor Accumulation (iRGD vs. Control) | Reference |
| Trastuzumab | Monoclonal Antibody | Mouse | BT474 Breast Cancer | 40-fold (by ELISA) | [1] |
| Doxorubicin Liposomes | Nanoparticle | Mouse | 4T1 Breast Cancer | ~2-fold | [7] |
| Doxorubicin Liposomes | Nanoparticle | Mouse | B16-F10 Melanoma | ~1.58-fold (57.5% improvement) | [7] |
| PLGA Nanoparticles | Nanoparticle | Mouse | LS174T Colorectal Cancer | Enhanced selective delivery observed | [8] |
Table 2: Improved Therapeutic Efficacy with iRGD Co-administration
| Therapeutic Agent | Drug Type | Animal Model | Tumor Model | Efficacy Improvement | Reference |
| Trastuzumab | Monoclonal Antibody | Mouse | BT474 Breast Cancer | 14-fold increase in drug-positive tumor area; Increased potency at various doses | [1] |
| Nab-paclitaxel | Nanoparticle | Mouse | Orthotopic Breast/Prostate | Significantly enhanced antitumor efficacy | [7] |
| Doxorubicin | Small Molecule | Mouse | Multiple (Breast, Prostate, Pancreatic) | Enhanced antitumor effect | [4] |
| iRGD-cMLV(Dox) | Nanoparticle (Conjugated) | Mouse | 4T1 Breast Cancer | Significant inhibition of tumor growth vs. non-conjugated nanoparticles | [9] |
| Anti-Kras siRNA | Nucleic Acid | Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) | Significant delay in tumor growth | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for in vivo studies evaluating iRGD-mediated drug delivery.
General In Vivo Efficacy Study Protocol
This protocol outlines a typical workflow for assessing the enhancement of a chemotherapeutic agent by iRGD in a xenograft mouse model.
-
Cell Culture : Human cancer cells (e.g., BT474 breast cancer, 22Rv1 prostate cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[1][7]
-
Animal Model : Immunodeficient mice (e.g., BALB/c nude mice) aged 6-8 weeks are used.[8] All procedures are conducted in accordance with institutional animal care and use committee guidelines.[10]
-
Tumor Inoculation : A suspension of 1x10⁶ to 5x10⁶ tumor cells in 100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.[8][9]
-
Treatment Groups : Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomly assigned to treatment groups, typically including:
-
Vehicle Control (e.g., Saline or PBS)
-
Therapeutic Drug alone
-
iRGD alone
-
Therapeutic Drug + iRGD (co-administered)
-
-
Drug Administration : The therapeutic drug and iRGD are administered systemically, typically via intravenous (tail vein) injection.[1][7] Dosing schedules vary, for example, injections every three days for a specified period.[9]
-
Monitoring and Endpoints :
References
- 1. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Conjugated vs. Co-administered iRGD for Enhanced Drug Delivery
A comprehensive analysis of two prominent strategies for leveraging the tumor-penetrating peptide iRGD to improve the efficacy of cancer therapies.
In the ongoing quest to enhance the delivery of therapeutic agents to solid tumors, the internalizing RGD (iRGD) peptide has emerged as a powerful tool. This guide provides a detailed comparison of the two primary methods for utilizing iRGD: direct conjugation to a therapeutic agent versus co-administration of the peptide alongside the drug. Both strategies aim to exploit the unique tumor-homing and penetration mechanism of iRGD to increase drug accumulation and efficacy within the tumor microenvironment.[1][2]
Mechanism of Action: A Shared Pathway to Tumor Penetration
The efficacy of both conjugated and co-administered iRGD hinges on a sequential, three-step process that facilitates deep penetration into tumor tissue.[3][4][5]
-
Tumor Vasculature Homing: The RGD (Arginine-Glycine-Aspartic acid) motif of the iRGD peptide initially binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[3][4][6] This binding event anchors the peptide to the tumor vasculature.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a previously cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][6][7]
-
Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[4][6][7] This interaction triggers a signaling cascade that increases vascular permeability and activates a transport pathway, allowing for the extravasation and deep penetration of iRGD and any associated or co-administered therapeutic agents into the tumor parenchyma.[3][8][9]
Below is a diagram illustrating the signaling pathway of iRGD.
Caption: The iRGD signaling cascade for enhanced tumor penetration.
Head-to-Head Performance: Conjugated vs. Co-administered iRGD
Both covalent conjugation and simple co-administration of iRGD have demonstrated significant improvements in the tumor penetration and therapeutic efficacy of various anticancer agents.[1] To date, there is no definitive consensus on whether one strategy is universally superior to the other, with the optimal approach likely depending on the specific drug, tumor type, and delivery vehicle.[1]
Quantitative Comparison of Efficacy
The following tables summarize key findings from preclinical studies comparing the two approaches.
Table 1: Enhanced Tumor Accumulation and Penetration
| Therapeutic Agent | Delivery Method | Tumor Model | Fold Increase in Tumor Accumulation/Penetration | Reference |
| Doxorubicin | Co-administration | 22Rv1 Prostate Cancer | 7-fold increase in tumor accumulation | [8] |
| Doxorubicin Liposomes | Co-administration | 22Rv1 Prostate Cancer | 14-fold increase in tumor accumulation | [8] |
| Trastuzumab | Co-administration | BT474 Breast Cancer | 40-fold increase in tumor accumulation | [8] |
| Paclitaxel-loaded PLGA Nanoparticles | Co-administration | Colorectal Cancer | Enhanced tumor accumulation and penetration | [9] |
| Doxorubicin-Polymer Conjugate (PPCD) | Conjugation | C6 Glioma Spheroids | 144 µm penetration depth | [10] |
| Doxorubicin-Polymer Conjugate (PPCD) | Co-administration | C6 Glioma Spheroids | 150 µm penetration depth | [10] |
| Adoptive T-cells | Conjugation | EBV-associated Gastric Cancer | Superior T-cell infiltration vs. co-administration | [11] |
Table 2: Improvement in Therapeutic Efficacy
| Therapeutic Agent | Delivery Method | Tumor Model | Key Efficacy Outcome | Reference |
| Doxorubicin | Co-administration | 22Rv1 Prostate Cancer | Equivalent efficacy at a 3-fold lower dose | [8] |
| Nab-paclitaxel | Co-administration | Multiple tumor models | Improved therapeutic index | [8] |
| Doxorubicin Liposomes | Co-administration | 22Rv1 Prostate Cancer | Equivalent or better efficacy at a 3-fold lower dose | [8] |
| Doxorubicin-Polymer Conjugate (PPCD) | Conjugation | C6 Glioma | Median survival of 57.5 days | [10] |
| Doxorubicin-Polymer Conjugate (PPCD) | Co-administration | C6 Glioma | Median survival of 61 days | [10] |
| HPRP-A1 (Anticancer Peptide) | Co-administration | A549 Lung Cancer | Enhanced anticancer efficacy | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments cited in the comparison.
In Vitro Tumor Spheroid Penetration Assay
This assay assesses the ability of a therapeutic agent to penetrate a three-dimensional tumor model.
-
Cell Culture and Spheroid Formation: Tumor cells (e.g., C6 glioma) are cultured in appropriate media. To form spheroids, cells are seeded into ultra-low attachment plates and incubated for 3-5 days to allow for aggregation and growth into 3D structures.
-
Treatment: Spheroids are treated with the fluorescently labeled therapeutic agent, either conjugated with iRGD or co-administered with iRGD, and a control group without iRGD.
-
Imaging: After a defined incubation period (e.g., 24 hours), the spheroids are washed, fixed, and imaged using a confocal microscope.
-
Analysis: The penetration depth of the fluorescent signal from the periphery to the core of the spheroid is quantified using image analysis software.
The experimental workflow for a tumor spheroid penetration assay is depicted below.
Caption: Workflow for assessing tumor spheroid penetration.
In Vivo Tumor Accumulation and Efficacy Studies
Animal models are essential for evaluating the in vivo performance of iRGD-based therapies.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically inoculated with human tumor cells (e.g., 22Rv1, BT474). Tumors are allowed to grow to a specified size.
-
Drug Administration: Mice are randomized into treatment groups and intravenously injected with the therapeutic agent, either conjugated with iRGD, co-administered with iRGD, or as a control.
-
Tumor Accumulation: For accumulation studies, fluorescently labeled drugs or antibodies are used. At a predetermined time point after injection, mice are euthanized, and tumors and major organs are excised. The fluorescence intensity in the tissues is quantified using an in vivo imaging system or by homogenizing the tissues and measuring fluorescence with a plate reader.
-
Therapeutic Efficacy: For efficacy studies, tumor volume is measured periodically (e.g., every 2-3 days) with calipers. Mouse body weight is also monitored as an indicator of toxicity. The study continues until tumors in the control group reach a predetermined endpoint. Survival rates are also recorded.
-
Statistical Analysis: Tumor growth curves and survival data are analyzed using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis) to determine significant differences between treatment groups.
The general workflow for an in vivo efficacy study is outlined below.
Caption: Workflow for in vivo therapeutic efficacy studies.
Conclusion
Both conjugation and co-administration of iRGD have proven to be effective strategies for enhancing the delivery and efficacy of a wide range of anticancer therapies in preclinical models. The co-administration approach offers greater flexibility and simplicity, as it does not require chemical modification of the therapeutic agent and allows for adjustable dosing of iRGD.[9] Conversely, conjugation ensures a fixed stoichiometric ratio of iRGD to the drug, which may provide more consistent and targeted delivery to the tumor site. The choice between these two approaches will likely be guided by the specific characteristics of the drug, the desired pharmacokinetic profile, and the clinical application. Further clinical studies are needed to fully elucidate the comparative advantages of each strategy in human patients.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Co-administration of iRGD with peptide HPRP-A1 to improve anticancer activity and membrane penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
iRGD Peptide in Oncology: A Comparative Guide to Clinical Trial Outcomes and Preclinical Performance
For Researchers, Scientists, and Drug Development Professionals
The iRGD (internalizing RGD) peptide, a nine-amino-acid cyclic peptide (CRGDKGPDC), has emerged as a promising tool in oncology for its ability to enhance the penetration of therapeutic agents into solid tumors. This guide provides a comprehensive overview of the clinical trial results of the iRGD-based drug CEND-1 (certepetide, LSTA1), its mechanism of action, limitations, and a comparative analysis with other tumor-targeting peptides based on available experimental data.
iRGD Signaling Pathway: A Dual-Targeting Mechanism for Enhanced Tumor Penetration
The iRGD peptide utilizes a unique three-step mechanism to facilitate deep penetration into tumor tissue. This process is initiated by the recognition of specific receptors on the tumor vasculature, followed by a proteolytic cleavage that activates its penetrating capabilities.
-
Tumor Homing via Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound sequence selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells. This initial binding event anchors the peptide to the tumor vasculature.[1][2]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K) at the C-terminus of the peptide.[1][2]
-
Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also present on tumor and endothelial cells. The binding of the CendR motif to NRP-1 triggers an endocytic/exocytic transport pathway, which increases vascular permeability and facilitates the penetration of co-administered therapeutic agents deep into the tumor parenchyma.[1][2]
Clinical Trial Results: CEND-1 (LSTA1) in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)
A first-in-human, open-label, multicenter, Phase 1 study (NCT03517176) evaluated the safety and efficacy of CEND-1 in combination with nab-paclitaxel and gemcitabine (B846) in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).
Quantitative Efficacy and Safety Data
| Endpoint | Result |
| Efficacy Population (n=29) | |
| Objective Response Rate (ORR) | 59% (95% CI 39-77)[3] |
| - Complete Response | 1 patient[3] |
| - Partial Response | 16 patients[3] |
| - Stable Disease | 9 patients[3] |
| Median Overall Survival (OS) | 13.2 months (95% CI 9.7-22.5)[1] |
| Median Progression-Free Survival (PFS) | 9.7 months (95% CI 6.2-11.6)[3] |
| Safety Population (n=31) | |
| Dose-Limiting Toxicities | None observed[1] |
| Most Common Grade 3 or 4 Adverse Events | Neutropenia (55%), Anemia (26%), Leukopenia (16%), Pulmonary Embolism (13%)[3] |
| Serious Adverse Events | Occurred in 71% of patients (mostly related to disease progression)[3] |
Experimental Protocol: CEND-1 Phase 1 Clinical Trial (NCT03517176)
-
Study Design: Open-label, multicenter, dose-escalation (cohort 1a) and expansion (cohort 1b) phase 1 study.
-
Patient Population: Adults (≥18 years) with histologically confirmed metastatic pancreatic ductal adenocarcinoma, at least one measurable lesion, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and a life expectancy of at least 3 months.
-
Treatment Regimen:
-
Dose Escalation (Cohort 1a): CEND-1 was administered intravenously at ascending dose levels.
-
Combination Therapy: CEND-1 was co-administered with nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoints: Incidence, severity, and duration of treatment-emergent and treatment-related adverse events; overall survival; and clinical laboratory results.
Limitations of the this compound
Despite its promising results, the efficacy of the this compound is subject to several limitations:
-
Dependence on Receptor Expression: The dual-receptor mechanism of iRGD necessitates the presence of both αv integrins and NRP-1 on tumor and endothelial cells. Tumors with low expression of either of these receptors may exhibit a suboptimal response to iRGD-mediated therapy. This suggests a potential need for patient stratification based on biomarker expression.[1]
-
Heterogeneity of the Tumor Microenvironment: The dense and complex nature of the tumor microenvironment can still pose a barrier to the penetration of iRGD and co-administered drugs, even with the enhanced permeability mechanism.
-
Potential for Immunogenicity: As a peptide, there is a theoretical risk of an immune response, which could lead to the production of anti-drug antibodies and potentially reduce the efficacy of the therapy or cause adverse reactions.[4]
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases in the body, which can limit their stability and bioavailability. The cyclic structure of iRGD is designed to improve stability, but this remains a consideration.[4]
Comparative Analysis with Alternative Tumor-Targeting Peptides
The this compound has demonstrated advantages over conventional RGD peptides in preclinical studies. A direct comparison with a broader range of tumor-penetrating peptides in a clinical setting is not yet available. The following table summarizes preclinical comparative data.
| Peptide | Target(s) | Key Advantages | Comparative Preclinical Data |
| iRGD | αv Integrins, NRP-1 | Dual-receptor mechanism enhances deep tumor penetration.[1][2] | In a C6-glioma mouse model, iRGD-conjugated doxorubicin-polymeric nanoparticles showed superior penetrating capacity and resulted in a longer median survival compared to RGD-conjugated nanoparticles.[5] |
| Conventional RGD (e.g., CRGDC) | αv Integrins | Tumor homing to vasculature. | In an orthotopic prostate cancer model, abraxane conjugated with a conventional RGD peptide did not show the same level of tumor tissue spread as iRGD-abraxane.[6] |
| iNGR | CD13, NRP-1 | Utilizes a different primary receptor (CD13) for tumor homing before NRP-1 mediated penetration. | In a pancreatic cancer mouse model, both iRGD and iNGR effectively inhibited metastasis, suggesting the importance of the CendR motif for anti-metastatic activity. A direct quantitative comparison of tumor penetration was not provided.[7] |
| Cilengitide | αvβ3 and αvβ5 Integrins | Potent and selective integrin inhibitor. | No direct head-to-head preclinical studies comparing tumor penetration or drug delivery enhancement with iRGD were identified. Cilengitide's mechanism is primarily focused on inhibiting integrin signaling rather than enhancing drug penetration in the same manner as iRGD. |
Experimental Methodologies for Comparative Preclinical Studies
-
iRGD vs. Conventional RGD (C6-Glioma Model):
-
Animal Model: Mice with subcutaneously implanted C6-glioma tumors.
-
Intervention: Intravenous injection of iRGD-conjugated or RGD-conjugated doxorubicin-loaded polymeric nanoparticles.
-
Endpoint Analysis: Tumor penetration capacity was assessed, and the median duration of survival was statistically analyzed between the groups.[5]
-
-
iRGD vs. iNGR (Pancreatic Cancer Model):
-
Animal Model: Mice with orthotopic inoculation of mCherry-labeled pancreatic cancer cells (LM-PmC).
-
Intervention: Prolonged systemic treatment with iRGD or iNGR.
-
Endpoint Analysis: Metastasis was assessed and compared between the treatment groups.[7]
-
Conclusion
The this compound, and its clinical formulation CEND-1, has demonstrated a favorable safety profile and encouraging anti-tumor activity in a Phase 1 clinical trial for metastatic pancreatic cancer. Its unique dual-targeting mechanism of action provides a clear rationale for its ability to enhance the delivery of co-administered chemotherapies. However, the dependence on specific receptor expression highlights a key limitation and a potential avenue for patient selection in future studies. Preclinical data strongly suggest the superiority of iRGD over conventional RGD peptides in tumor penetration. Further research, including the outcomes of the ongoing Phase 2 ASCEND trial and direct comparative studies with other tumor-penetrating strategies, will be crucial in fully defining the role of iRGD in the landscape of targeted cancer therapies.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of iRGD Peptide Efficacy Across Diverse Tumor Models
A comprehensive guide for researchers and drug development professionals on the enhanced tumor penetration and therapeutic efficacy facilitated by the iRGD peptide. This report details a comparative study of iRGD's performance in various cancer models, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application.
The tumor-penetrating peptide iRGD (internalizing RGD) has emerged as a promising strategy to overcome the physiological barriers of solid tumors, enhancing the delivery and efficacy of a wide range of anticancer agents.[1][2] Its unique dual-receptor targeting mechanism, which involves initial binding to αv integrins followed by a secondary interaction with neuropilin-1 (NRP-1), facilitates deep penetration into the tumor parenchyma.[3][4][5] This guide provides a comparative overview of iRGD's efficacy across different tumor models, presenting key quantitative data, standardized experimental protocols, and visual diagrams to elucidate its mechanism and application.
Mechanism of Action: The iRGD Signaling Pathway
The this compound (cyclic CRGDKGPDC) navigates the complex tumor microenvironment through a sequential three-step process:
-
Tumor Homing: The RGD (Arginylglycylaspartic acid) motif within the this compound selectively binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[1][4]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases, exposing a cryptic C-end Rule (CendR) motif (R/KXXR/K).[4][5]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, which triggers an active transport pathway, enabling the peptide and any co-administered or conjugated therapeutic agents to penetrate deep into the tumor tissue.[3][4][6]
This mechanism allows for enhanced delivery of a variety of payloads, from small molecule drugs to large nanoparticles and antibodies.[2][7][8]
Caption: Mechanism of iRGD-mediated tumor targeting and penetration.
Comparative Efficacy of iRGD in Different Tumor Models
The efficacy of iRGD has been demonstrated in a multitude of preclinical tumor models. The following tables summarize key quantitative findings from various studies, highlighting the enhancement in drug delivery and therapeutic outcome.
Table 1: Enhancement of Drug Accumulation and Penetration
| Tumor Model | Drug | Administration | Fold Increase in Tumor Accumulation/Penetration | Reference |
| Breast Cancer (4T1) | Doxorubicin | Co-administration | Significantly enhanced penetration into tumor spheroids | [9] |
| Breast Cancer (BT474) | Nab-paclitaxel | Co-administration | Slightly reduced tumor growth | [6] |
| Breast Cancer (MDA-MB-231) | Doxorubicin-loaded exosomes | Conjugation | Highly efficient targeting and delivery | [3] |
| Pancreatic Cancer (PDAC) | Gemcitabine | Co-administration | Effective drug accumulation and tumor reduction | [6] |
| Pancreatic Cancer (PDAC) | Irinotecan-loaded silicasomes | Co-administration | Increased survival from 29% to 57% | [10] |
| Glioblastoma (C6) | Paclitaxel-loaded nanoparticles | Co-administration | Significantly improved extravasation and accumulation | [11] |
| Glioblastoma (U87vIII) | Proapoptotic peptide-coated nanoworms | Co-administration | Markedly increased amount in tumor tissue | [7] |
| Prostate Cancer (22Rv1) | Doxorubicin | Co-administration | Over 7-fold enhancement in penetration and accumulation | [5] |
| Gastric Cancer (BGC-823) | Doxorubicin | Conjugation with anti-EGFR-iRGD | More effective inhibition of tumor spheroid growth | [1] |
Table 2: Enhancement of Therapeutic Efficacy
| Tumor Model | Drug | Administration | Key Therapeutic Outcome | Reference |
| Breast Cancer | Trastuzumab | Co-administration | 40-fold increase in tumor accumulation and increased drug potency | [8] |
| Pancreatic Cancer (PDAC) | anti-Kras siRNA | Conjugation | Significantly delayed tumor growth | [12] |
| Glioblastoma (C6) | Paclitaxel-loaded nanoparticles | Co-administration | Median survival extended to 60 days | [11] |
| Colorectal Cancer (LS174T) | Paclitaxel-loaded nanoparticles | Co-administration | Enhanced antitumor effects compared to individual agents | [13][14] |
| Melanoma (B16-F10) | Paclitaxel | Conjugation | Greatly suppressed tumor growth | [5] |
| Prostate Cancer (PC-3) | iRGD alone | Intravenous injection | Inhibition of spontaneous metastasis | [15] |
Standardized Experimental Protocols
The following protocols are representative of the methodologies commonly employed in preclinical studies to evaluate the efficacy of iRGD.
In Vivo Tumor Model and iRGD Administration
-
Cell Culture: Tumor cell lines (e.g., human breast cancer MDA-MB-231, murine breast cancer 4T1, human pancreatic cancer BxPC-3, human glioblastoma U87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft models. For syngeneic models, immunocompetent mice (e.g., BALB/c) are used.
-
Tumor Implantation: 1x10^6 to 5x10^6 cells in 100-200 µL of phosphate-buffered saline (PBS) or Matrigel are injected subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Mice are randomized into control and treatment groups, including:
-
Vehicle control (e.g., PBS or saline)
-
Free drug
-
Drug co-administered with iRGD
-
iRGD-conjugated drug/nanoparticle
-
-
Dosing and Administration:
-
Co-administration: The therapeutic agent and iRGD are typically administered intravenously (i.v.) via the tail vein. A common dose for iRGD is 4-10 mg/kg.
-
Conjugation: The iRGD-conjugated therapeutic is administered i.v. at a dose equivalent to the free drug.
-
Treatment is typically administered every 2-3 days for a specified number of cycles.
-
Evaluation of Tumor Penetration and Drug Accumulation
-
Fluorescent Labeling: The drug or a tracer molecule is labeled with a fluorescent dye (e.g., Cy5, FITC).
-
In Vivo Imaging: At a predetermined time point after injection, mice are anesthetized, and whole-body or tumor-specific fluorescence is imaged using an in vivo imaging system.
-
Ex Vivo Analysis: Tumors and major organs are excised, and fluorescence is quantified.
-
Immunohistochemistry/Immunofluorescence: Tumor sections are stained for blood vessels (e.g., with an anti-CD31 antibody) and cell nuclei (e.g., with DAPI). The distribution and penetration depth of the fluorescently labeled drug from the blood vessels into the tumor parenchyma are visualized and quantified using confocal microscopy.
Assessment of Therapeutic Efficacy
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Survival Studies: Mice are monitored daily, and survival is recorded. The endpoint is typically defined by tumor size limits or signs of morbidity.
-
Histological Analysis: At the end of the study, tumors are excised, fixed, and sectioned. Tissues are stained with Hematoxylin and Eosin (H&E) for morphology and TUNEL stain for apoptosis to assess treatment-induced cell death.
Caption: A typical experimental workflow for evaluating iRGD efficacy in vivo.
Conclusion
The this compound represents a versatile and effective tool for enhancing the delivery of therapeutic agents to solid tumors. As demonstrated across a range of preclinical models, including breast, pancreatic, and brain cancers, iRGD can significantly increase the accumulation and penetration of drugs within the tumor microenvironment. This leads to improved therapeutic outcomes, such as enhanced tumor growth inhibition and prolonged survival. The co-administration of iRGD with existing anticancer drugs is a particularly attractive strategy, as it does not require chemical modification of the therapeutic agent.[1][8] The continued investigation and clinical translation of iRGD-based therapies hold significant promise for improving the treatment of solid tumors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of iRGD Targeting in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer therapies hinges on the precise delivery of therapeutic agents to tumor tissues while minimizing off-target effects. The iRGD peptide (internalizing RGD) has emerged as a promising tumor-penetrating peptide that enhances the accumulation and penetration of co-administered drugs into solid tumors. This guide provides a comparative analysis of iRGD targeting in patient-derived xenograft (PDX) models, offering a valuable resource for researchers evaluating tumor-targeting strategies.
Performance of iRGD in Patient-Derived Xenografts
Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant preclinical models than traditional cell line xenografts as they better retain the heterogeneity and molecular characteristics of the original tumor.[1][2] Several studies have demonstrated the enhanced therapeutic efficacy of various cancer drugs when co-administered with iRGD in PDX models.
A key advantage of iRGD lies in its unique dual-targeting mechanism. It first binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and some tumor cells.[3][4][5] Following this initial binding, proteolytic cleavage exposes a C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment.[3][4] This secondary interaction triggers a transport pathway that facilitates the penetration of iRGD and its co-administered cargo deep into the tumor parenchyma.[3][4]
In contrast, conventional RGD peptides primarily target integrins, leading to accumulation around tumor vessels but with limited tissue penetration.[4] Another targeting peptide, iNGR, utilizes a different initial receptor (CD13) before its CendR motif is exposed for NRP-dependent penetration.[6]
The following table summarizes quantitative data from studies comparing the performance of iRGD with other targeting strategies in xenograft models, including those with direct relevance to PDX.
| Targeting Strategy | Drug Co-administered | Xenograft Model | Key Findings | Reference |
| iRGD | Doxorubicin (B1662922) | Orthotopic Prostate Cancer (22Rv1) | 7-fold increase in doxorubicin accumulation in tumors compared to doxorubicin alone.[7] | [7] |
| Conventional RGD (non-CendR) | Doxorubicin | Prostate Cancer | Did not enhance the efficacy of the drug.[7] | [7] |
| iRGD | Trastuzumab | Breast Cancer (BT474) | 40-fold increase in trastuzumab accumulation in tumors.[7] | [7] |
| iRGD | Paclitaxel (in PLGA nanoparticles) | Colorectal Cancer (LS174T) | Significantly enhanced tumor growth suppression compared to nanoparticles alone (85.7% vs 69% reduction in tumor weight).[8] | [8] |
| iRGD | Gemcitabine (B846) | Pancreatic Cancer (BxPC-3, MIA PaCa-2) | Enhanced tumor penetration and anticancer ability compared to gemcitabine alone, dependent on NRP-1 expression level.[3] | [3] |
| iRGD vs. iNGR | N/A (peptide alone) | Pancreatic Cancer (LM-PmC) | Both iRGD and iNGR inhibited metastasis, while a conventional RGD peptide (CRGDC) did not.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the robust cross-validation of targeting peptides in PDX models. Below are key experimental protocols.
Establishment and Maintenance of Patient-Derived Xenografts
A generalized protocol for establishing and passaging PDX models is as follows:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).[9]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Passaging: Once the tumor reaches a specific size (e.g., 1000-1500 mm³), it is excised, and the process is repeated for subsequent passages. Early passage tumors (≤F5) are generally recommended for drug efficacy studies to maintain the characteristics of the original tumor.[1]
Evaluation of Targeting Peptide Efficacy
-
Treatment Groups: Mice bearing established PDX tumors are randomized into different treatment groups:
-
Vehicle control
-
Therapeutic drug alone
-
Targeting peptide alone (e.g., iRGD)
-
Therapeutic drug co-administered with the targeting peptide
-
Therapeutic drug co-administered with a control peptide (e.g., conventional RGD)
-
-
Dosing and Administration: The therapeutic drug and targeting peptide are administered, often intravenously. The peptide is typically injected shortly before the drug.
-
Tumor Growth Inhibition Assessment: Tumor volume is measured throughout the study. At the end of the study, tumors are excised and weighed.
-
Biodistribution and Tumor Penetration Studies:
-
To assess drug accumulation, the therapeutic agent can be labeled (e.g., with a fluorescent probe or radioisotope).
-
At various time points after injection, mice are euthanized, and tumors and major organs are harvested.
-
Quantitative analysis of the labeled drug in the tissues is performed using appropriate imaging systems or counters.
-
Immunofluorescence or immunohistochemistry on tumor sections is used to visualize the penetration depth of the drug from the blood vessels into the tumor parenchyma.
-
-
Biomarker Analysis: Expression levels of the target receptors (e.g., integrins and NRP-1 for iRGD) in the PDX models can be analyzed by Western blotting or immunohistochemistry to correlate with targeting efficacy.[10][11]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental designs, the following diagrams illustrate the iRGD signaling pathway and a typical experimental workflow for cross-validation in PDX models.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically relevant treatment of PDX models reveals patterns of neuroblastoma chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropilin-1 expression in cancer and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of iRGD and Other Tumor-Targeting Peptides
For Immediate Release
A comprehensive review of the safety profiles of prominent tumor-targeting peptides—iRGD (internalizing RGD), conventional RGD peptides, and NGR (Asn-Gly-Arg) peptides—reveals a favorable safety profile for iRGD, positioning it as a promising candidate for enhancing targeted cancer therapies. This guide provides a detailed comparison of their safety, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
The ideal tumor-targeting peptide should selectively accumulate in tumor tissues, thereby increasing the efficacy of anticancer agents while minimizing off-target effects and associated toxicities. This analysis focuses on the key safety parameters of cytotoxicity, immunogenicity, and overall clinical safety observed in studies of iRGD (in the form of CEND-1), an RGD peptide analog (ATN-161), and an NGR-based therapy (NGR-hTNF).
Executive Summary of Safety Profiles
iRGD (CEND-1): Clinical data for CEND-1, a cyclic iRGD peptide, demonstrates an acceptable safety profile. When used in combination with standard chemotherapy, the adverse events observed were generally consistent with those expected from the chemotherapy agents alone, with no dose-limiting toxicities attributed to CEND-1 itself. Preclinical studies consistently report low toxicity to normal cells.[1][2][3]
RGD Peptides (ATN-161): The RGD peptide analog ATN-161 has also been shown to be well-tolerated in clinical trials. A phase 1 study reported no dose-limiting toxicities, and treatment-related adverse events were generally mild.[4][5][6] Preclinical toxicology studies indicated no consistent evidence of toxicity except at extremely high, supratherapeutic doses.[4]
NGR Peptides (NGR-hTNF): NGR peptides, which target aminopeptidase (B13392206) N (CD13) on tumor vasculature, have been evaluated in clinical trials, often conjugated to therapeutic agents like tumor necrosis factor (TNF). In a phase 3 trial of NGR-hTNF, the addition of the peptide-drug conjugate to standard chemotherapy resulted in a manageable side-effect profile, though it did not significantly improve overall survival.[4][7] Preclinical studies suggest that NGR peptides have low intrinsic toxicity and can even reduce the toxicity of conjugated drugs by targeting them to the tumor.[7][8]
Data Presentation: Comparative Safety Data from Clinical Trials
The following tables summarize the adverse events reported in clinical trials of iRGD (CEND-1), an RGD peptide (ATN-161), and an NGR-based therapy (NGR-hTNF). It is important to note that these are not from direct comparative studies, and the patient populations and co-administered therapies differ.
Table 1: Clinical Safety of CEND-1 (iRGD) in Metastatic Pancreatic Ductal Adenocarcinoma (Phase 1 Trial) (CEND-1 administered with nab-paclitaxel and gemcitabine)
| Adverse Event (Grade 3 or 4) | Percentage of Patients (n=31) |
| Neutropenia | 55% |
| Anaemia | 26% |
| Leukopenia | 16% |
| Pulmonary Embolism | 13% |
| Data from a first-in-human, open-label, multicentre, phase 1 study. No dose-limiting toxicities were attributed to CEND-1.[1] |
Table 2: Clinical Safety of ATN-161 (RGD Peptide) in Advanced Solid Tumors (Phase 1 Trial) (ATN-161 administered as a monotherapy)
| Treatment-Related Adverse Event | Grade | Number of Patients (out of 26) |
| Muscle cramps | 1 | 1 |
| Sweating increased | 1 | 1 |
| Dry mouth | 1 | 1 |
| Cellulitis | 2 | 1 |
| Data from a phase 1 dose-escalation study. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached at 16 mg/kg.[5] |
Table 3: Clinical Safety of NGR-hTNF in Malignant Pleural Mesothelioma (Phase 3 Trial) (NGR-hTNF or placebo administered with best investigator choice of chemotherapy)
| Adverse Event (Grade ≥ 3) | NGR-hTNF Group (n=200) | Placebo Group (n=200) |
| Any Grade ≥ 3 Event | 70% | 61% |
| Neutropenia | 18% | 19% |
| Pain | 6% | 8% |
| Dyspnea | 5% | 4% |
| Chills | 5% | 0% |
| Data from a randomized, double-blind, placebo-controlled phase 3 trial.[4][7] |
Experimental Protocols
Detailed experimental protocols for the specific safety studies of each peptide are often proprietary or not fully detailed in publications. However, standardized methods are employed for assessing key safety parameters. Below are representative protocols for common in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it can be used to determine the cytotoxic effects of a peptide on both cancerous and normal cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the tumor-targeting peptide in cell culture medium and add to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.
Hemolytic Activity Assessment: Hemolysis Assay
The hemolysis assay is used to evaluate the lytic effect of a peptide on red blood cells (RBCs), which serves as a measure of its membrane-disrupting potential and general cytotoxicity.
Protocol:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% (v/v) solution in PBS.
-
Peptide Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the peptide solution at various concentrations.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a 1% Triton X-100 solution, which causes 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
In Vivo Acute Toxicity Study
Acute toxicity studies in animal models are performed to determine the short-term adverse effects of a substance and to estimate the median lethal dose (LD50).
Protocol:
-
Animal Model: Use a relevant rodent species (e.g., mice or rats), with animals of a specific age and weight range.
-
Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle and multiple test groups receiving single escalating doses of the peptide.
-
Administration: Administer the peptide via the intended clinical route (e.g., intravenous injection).
-
Observation: Observe the animals for a period of 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Data Analysis: Record the number of mortalities in each dose group and calculate the LD50 value using appropriate statistical methods. Analyze organ weights and histopathology to identify any target organs of toxicity.
Visualizations: Signaling Pathways and Experimental Workflows
iRGD Signaling and Tumor Penetration Pathway
General Workflow for In Vitro Cytotoxicity Testing```dot
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. A-NGR fusion protein induces apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The iRGD Peptide: A Comparative Guide to its In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tumor-penetrating peptide iRGD's performance against other alternatives, supported by experimental data. We delve into its mechanism of action, quantitative efficacy, and detailed experimental protocols to provide a comprehensive overview of its potential in targeted cancer therapy.
The iRGD peptide (internalizing RGD) has emerged as a promising tool in oncology for its ability to enhance the delivery of therapeutic agents specifically to tumor tissues. Its unique dual-receptor targeting mechanism allows for not only binding to the tumor vasculature but also deep penetration into the tumor parenchyma, a significant hurdle for many cancer treatments. This guide synthesizes data from various studies to correlate its performance in laboratory settings (in vitro) with its efficacy in living organisms (in vivo).
Mechanism of Action: A Two-Step Pathway to Tumor Penetration
The efficacy of iRGD hinges on a sequential two-step binding process, which distinguishes it from conventional RGD peptides.
-
Initial Binding to Integrins : The exposed Arginine-Glycine-Aspartic acid (RGD) motif in the cyclic this compound first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells. This initial binding event anchors the peptide and its cargo to the tumor microenvironment.
-
Proteolytic Cleavage and Neuropilin-1 Binding : Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K). This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor also abundant on tumor cells, which triggers an endocytic/transcytotic pathway, enabling the peptide and any associated cargo to penetrate deep into the extravascular tumor tissue.[1][2]
Conventional RGD peptides lack this CendR motif and thus, while they can target tumor vasculature, they do not facilitate the same level of tissue penetration.[2]
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo performance of iRGD-mediated delivery to controls and other targeting peptides.
In Vitro Efficacy
In vitro studies are crucial for assessing the direct effect of iRGD on cancer cells, primarily focusing on cellular uptake and cytotoxicity.
| Parameter | Cell Line | iRGD-Conjugate | Control | Fold Increase | Reference |
| Cellular Uptake | PPC-1 (Prostate) | iRGD-Polymersomes | Untargeted Polymersomes | Significantly Higher | [3] |
| Cellular Uptake | M21 (Melanoma, NRP-1 negative) | iRGD-Polymersomes | Untargeted Polymersomes | No significant uptake | [3] |
| Cellular Uptake | 4T1 (Breast) | iRGD-cMLV | cMLV | Significantly Higher | [4] |
| Cytotoxicity (IC50) | PPC-1 (Prostate) | iRGD-PS-PTX | PS-PTX | Lower IC50 (more toxic) | [3] |
| Cytotoxicity (IC50) | M21 (Melanoma, NRP-1 negative) | iRGD-PS-PTX | PS-PTX | Similar IC50 | [3] |
Note: Direct quantitative comparisons of cellular uptake fold-increase for iRGD versus other TPPs like RPARPAR are limited. One study noted that the uptake of iRGD-polymersomes was initially lower than RPARPAR-polymersomes, attributing this to the required enzymatic cleavage step for iRGD activation.[3]
In Vivo Efficacy
In vivo experiments in animal models are essential to evaluate the tumor-targeting, penetration, and therapeutic efficacy of iRGD in a complex biological system.
| Parameter | Tumor Model | iRGD-Conjugate | Control/Alternative | Result | Reference |
| Tumor Accumulation | BT474 (Breast) | iRGD-Abraxane | Non-targeted Abraxane | ~11-fold higher accumulation | [4] |
| Tumor Accumulation | BT474 (Breast) | iRGD-Abraxane | CRGDC-Abraxane | ~4-fold higher accumulation | [4] |
| Tumor Accumulation | 22Rv1 (Prostate) | iRGD-Abraxane | Non-targeted Abraxane | 8-fold higher accumulation | [5] |
| Tumor Accumulation | Colorectal | Co-admin. iRGD + PLGA-DID | PLGA-DID alone | ~2-fold higher accumulation | [6] |
| Tumor Penetration | 22Rv1 (Prostate) | iRGD-Abraxane | CRGDC-Abraxane | Deeper and more widespread penetration | [7] |
| Tumor Growth Inhibition | 22Rv1 (Prostate) | iRGD-liposomes + AR-ASO | Free AR-ASO | Significantly stronger inhibition | [8] |
| Tumor Growth Inhibition | Gastric/Colon | iRGD-PS-PTX | PS-PTX or Abraxane | Improved tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of these findings. Below are summarized protocols for key experiments.
In Vitro Cellular Uptake Assay (Quantitative)
This protocol describes the quantification of cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
-
Cell Culture : Seed tumor cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and culture for 24 hours to allow for cell attachment.
-
Treatment : Replace the culture medium with fresh medium containing fluorescently labeled iRGD-nanoparticles, control nanoparticles (e.g., untargeted or scrambled peptide-conjugated), and a vehicle control.
-
Incubation : Incubate the cells for a predetermined time (e.g., 1 to 4 hours) at 37°C.
-
Washing : Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Cell Detachment : Detach the cells using trypsin-EDTA, then neutralize with complete medium.
-
Sample Preparation : Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission. Gate on the viable cell population based on forward and side scatter.
-
Quantification : Determine the mean fluorescence intensity (MFI) of the cell population for each treatment group. The increase in MFI relative to the control groups indicates the extent of cellular uptake.
In Vivo Tumor Biodistribution Study
This protocol outlines the procedure for assessing the accumulation of radiolabeled nanoparticles in tumors and various organs in a mouse model.
-
Animal Model : Establish tumor xenografts in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Radiolabeling : Conjugate the nanoparticles with a suitable radioisotope (e.g., 111In, 89Zr) following established protocols.
-
Administration : Inject the radiolabeled iRGD-nanoparticles and control formulations intravenously into the tumor-bearing mice.
-
Tissue Collection : At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice. Perfuse the circulatory system with saline to remove blood from the organs.
-
Organ Harvesting : Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Measurement : Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis : Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is determined by comparing the radioactivity of the tissue to the total injected dose, normalized by the tissue weight.
Tumor Penetration Analysis
This protocol details the assessment of nanoparticle penetration into the tumor parenchyma from frozen tissue sections using fluorescence microscopy.
-
Animal Treatment and Tumor Excision : Administer fluorescently labeled nanoparticles to tumor-bearing mice as described in the biodistribution study. At a chosen endpoint, euthanize the mice and excise the tumors.
-
Tissue Processing : Embed the fresh tumors in Optimal Cutting Temperature (OCT) compound and snap-freeze them in liquid nitrogen or on dry ice. Store the frozen blocks at -80°C.
-
Cryosectioning : Cut thin sections (e.g., 10-20 µm) of the frozen tumor tissue using a cryostat. Mount the sections onto glass slides.
-
Immunofluorescence Staining (Optional) : To visualize blood vessels, perform immunofluorescence staining for an endothelial marker like CD31. This involves fixing the tissue, blocking non-specific binding, incubating with a primary antibody against CD31, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining : Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Microscopy : Image the stained tissue sections using a confocal or fluorescence microscope. Capture images of the fluorescent nanoparticles, blood vessels (if stained), and nuclei.
-
Penetration Depth Measurement : Quantify the penetration depth by measuring the distance of the fluorescent nanoparticle signal from the nearest blood vessel into the tumor parenchyma using image analysis software.
Conclusion
The available data strongly suggest that the this compound is a potent enhancer of drug delivery to solid tumors, outperforming conventional RGD peptides in both in vitro and in vivo settings. Its unique mechanism of action, which facilitates deep tissue penetration, addresses a critical challenge in cancer therapy. While direct quantitative comparisons with other tumor-penetrating peptides are still emerging, the existing body of evidence supports iRGD as a valuable tool for developing more effective and targeted cancer treatments. The detailed protocols provided in this guide offer a framework for researchers to further explore and validate the efficacy of iRGD in their specific applications.
References
- 1. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound conjugation potentiates intraperitoneal tumor delivery of paclitaxel with polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating iRGD's Penetration Mechanism: A Critical Role for Neuropilin-1 Revealed in Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of tumor-penetrating peptides is paramount for advancing targeted cancer therapies. The internalizing RGD (iRGD) peptide has emerged as a promising agent for enhancing drug delivery into tumors. Its unique mechanism, involving a sequential interaction with integrins and Neuropilin-1 (NRP-1), has been a subject of intense investigation. This guide provides a comparative analysis of iRGD's performance, focusing on the validation of its NRP-1-dependent mechanism through the use of knockout models and supporting experimental data.
The central hypothesis of iRGD's action is a two-step process. First, the RGD motif of the peptide binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding is followed by a proteolytic cleavage of iRGD, exposing a C-terminal "C-end Rule" (CendR) motif. This exposed motif then binds to NRP-1, a receptor also abundant in the tumor microenvironment, which triggers a transport pathway that facilitates the deep penetration of iRGD and any co-administered or conjugated cargo into the tumor parenchyma.[1][2][3]
To rigorously validate the critical role of NRP-1 in this pathway, researchers have employed NRP-1 knockout models. These models provide a definitive test of the necessity of NRP-1 for iRGD's tumor-penetrating capabilities.
The iRGD Signaling Pathway and its Interruption in NRP-1 Knockout Models
The signaling cascade initiated by iRGD is essential for its therapeutic efficacy. The following diagram illustrates this pathway and the logical consequence of knocking out NRP-1.
Experimental Evidence from NRP-1 Knockout Studies
While direct head-to-head quantitative comparisons of iRGD tumor penetration in NRP-1 knockout versus wild-type tumors are not extensively documented in publicly available literature, compelling evidence for the essential role of NRP-1 comes from studies utilizing NRP-1 knockout cells and alternative validation methods.
A pivotal study involved the generation of NRP-1 knockout MDA-MB-231 human breast cancer cells using the CRISPR-Cas9 gene-editing tool.[4][5] When these NRP-1 knockout cells were used to create orthotopic tumor xenografts in mice, a significant reduction in lung metastasis was observed compared to tumors formed from wild-type MDA-MB-231 cells.[4] While this study focused on metastasis rather than iRGD penetration, it critically demonstrates the feasibility and impact of NRP-1 knockout in a relevant cancer model. The logical extension of these findings is that the tumor penetration mechanism of iRGD, which is known to rely on NRP-1, would be significantly hampered in such a knockout model.
Further indirect evidence is provided by studies that use function-blocking anti-NRP-1 antibodies. In these experiments, pre-injection with an anti-NRP-1 antibody was shown to inhibit the spreading of iRGD phage within tumor tissue, as observed through confocal microscopy.[6]
Quantitative Data from Supporting Studies
The following table summarizes data from studies that, while not using knockout models, provide quantitative insights into the NRP-1-dependent activity of iRGD.
| Cell Line/Tumor Model | Experimental Condition | Metric | Result | Reference |
| PC-3 and LM-PmC cells | iRGD treatment vs. control | Cell Migration | Significant inhibition of migration with iRGD. | [7] |
| PC-3 and LM-PmC cells | iRGD + anti-NRP-1 antibody | Cell Migration | Anti-NRP-1 antibody blocked the inhibitory effect of iRGD on migration. | [7] |
| PDAC tumors in mice | iRGD phage vs. control | Tumor Penetration | iRGD phage spread from blood vessels into tumor parenchyma. | [6] |
| PDAC tumors in mice | iRGD phage + anti-NRP-1 antibody | Tumor Penetration | Anti-NRP-1 antibody prevented the extravasation and spread of iRGD phage. | [6] |
Experimental Protocols
Generation of NRP-1 Knockout Cell Lines (CRISPR-Cas9)
A lentiviral-based CRISPR/Cas9 system can be used to knock out the NRP-1 gene in cancer cell lines such as MDA-MB-231.[4]
-
sgRNA Design: Design single-guide RNAs (sgRNAs) targeting an early exon of the NRP-1 gene to ensure a frameshift mutation leading to a non-functional protein.
-
Vector Construction: Clone the designed sgRNA oligonucleotides into a lentiviral CRISPR/Cas9 vector, such as LentiCRISPRv2.[4]
-
Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a suitable cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Transduce the target cancer cells (e.g., MDA-MB-231) with the produced lentivirus.
-
Selection and Clonal Expansion: Select transduced cells using an appropriate antibiotic (e.g., puromycin) and perform single-cell cloning to isolate and expand monoclonal knockout cell lines.
-
Validation: Confirm the knockout of NRP-1 protein expression by Western blotting and verify the genomic mutation by DNA sequencing.[4]
In Vivo Tumor Penetration Assay
This protocol outlines the steps to assess the penetration of fluorescently labeled iRGD in tumor xenografts.
-
Tumor Implantation: Subcutaneously or orthotopically implant wild-type and NRP-1 knockout cancer cells into immunodeficient mice. Allow tumors to grow to a palpable size.
-
Peptide Administration: Intravenously inject fluorescently labeled iRGD (e.g., FAM-iRGD) into tumor-bearing mice.[7]
-
Circulation and Perfusion: Allow the peptide to circulate for a defined period (e.g., 60 minutes). Perfuse the mice with PBS to remove circulating peptide.[7]
-
Tissue Harvest and Processing: Harvest the tumors and other organs of interest. Fix the tissues in paraformaldehyde and prepare frozen or paraffin-embedded sections.
-
Confocal Microscopy: Stain the tissue sections with relevant markers (e.g., for blood vessels like CD31 and for nuclei like DAPI). Visualize the distribution of the fluorescently labeled iRGD within the tumor sections using a confocal microscope.[6]
In Vivo Biodistribution Study
This protocol is for quantifying the accumulation of iRGD in tumors and other organs.
-
Tumor Model: Establish tumor xenografts using wild-type and NRP-1 knockout cells in mice.
-
Probe Administration: Intravenously inject a labeled version of iRGD (e.g., radiolabeled or fluorescently labeled) into the mice.[8]
-
Time-Course Analysis: At various time points post-injection, euthanize cohorts of mice.
-
Organ Harvest and Measurement: Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart). Measure the amount of labeled iRGD in each organ using an appropriate detection method (e.g., gamma counter for radiolabeled probes or fluorescence imaging system for fluorescent probes).[8]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Conclusion
The use of NRP-1 knockout models provides the most definitive evidence for the indispensable role of this receptor in the tumor-penetrating mechanism of iRGD. While direct quantitative comparisons of iRGD penetration in knockout versus wild-type tumors are still emerging in the literature, the available data from knockout cell lines and antibody-blocking studies strongly support the proposed two-step binding and internalization mechanism. For researchers in drug development, these findings underscore the importance of NRP-1 expression as a potential biomarker for predicting the efficacy of iRGD-based therapies and highlight the robustness of the iRGD platform for targeted drug delivery. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this and other tumor-penetrating peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative biodistribution studies of iRGD-conjugated vs. non-conjugated drugs
This guide provides a detailed comparison of the biodistribution profiles of drugs conjugated with the tumor-penetrating peptide iRGD versus their non-conjugated counterparts. The iRGD peptide (CRGDKGPDC) is designed to enhance the delivery of therapeutic agents to tumor tissues by actively targeting the tumor microenvironment.[1][2] This guide summarizes key performance data, outlines typical experimental methodologies, and illustrates the underlying mechanisms and workflows.
Mechanism of Action: The iRGD Pathway
The efficacy of iRGD lies in its unique three-step mechanism for tumor targeting and penetration.[3][4] Initially, the Arg-Gly-Asp (RGD) motif within the this compound binds to αv integrins (specifically αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells.[5][6] This binding is followed by a proteolytic cleavage event on the cell surface, which exposes a cryptic C-end Rule (CendR) motif.[3][6] This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor that is also highly expressed in tumors, triggering an endocytosis and transcytosis pathway that facilitates the transport of the iRGD-conjugated cargo deep into the extravascular tumor parenchyma.[1][3][6] This mechanism allows for significantly greater accumulation and penetration compared to passive targeting strategies like the enhanced permeability and retention (EPR) effect alone.[5][7]
Comparative Biodistribution Data
Studies consistently demonstrate that conjugating drugs or nanoparticles to iRGD significantly alters their biodistribution, leading to higher accumulation in tumors and lower concentrations in healthy organs compared to non-conjugated versions.[8] This targeted delivery enhances therapeutic efficacy while potentially reducing systemic toxicity.[9]
A representative study using IR780, a fluorescent dye, encapsulated in nanoparticles (NPs) illustrates this difference. The biodistribution was compared among three groups: free IR780, non-conjugated nanoparticles (PSS@PBAE@IR780), and iRGD-conjugated nanoparticles (iRGD-PSS@PBAE@IR780) in mice bearing 4T1 breast cancer tumors.[8][10]
Table 1: Comparative Biodistribution of iRGD-Conjugated vs. Non-Conjugated Nanoparticles
| Tissue | Non-Conjugated NPs (PSS@PBAE@IR780) | iRGD-Conjugated NPs (iRGD-PSS@PBAE@IR780) | Outcome of iRGD Conjugation |
| Tumor | Moderate accumulation (primarily via EPR effect) | Significantly Increased Accumulation [8][10] | Enhanced active targeting and penetration[8] |
| Liver | High accumulation | Reduced Accumulation [8] | Decreased non-specific uptake by the reticuloendothelial system |
| Lungs | Moderate accumulation | Reduced Accumulation [8] | Improved tumor-specific homing reduces off-target deposition |
| Kidneys | Moderate accumulation | Reduced Accumulation [8] | Lower systemic circulation of non-targeted particles |
| Spleen | High accumulation | Moderate Accumulation | Minimized sequestration by immune organs |
Data summarized from findings reported in studies involving fluorescently labeled nanoparticles in 4T1 tumor-bearing mice.[8][10] The iRGD-conjugated nanoparticles showed visibly higher fluorescence intensity in the tumor at 24 and 48 hours post-injection, with correspondingly lower signals in the liver, lungs, and kidneys compared to the non-conjugated nanoparticles.[8]
Experimental Protocols
Biodistribution studies are critical for evaluating the safety and efficacy of targeted drug delivery systems.[11][12] A typical preclinical protocol to compare iRGD-conjugated and non-conjugated drugs is outlined below.
General Protocol for in vivo Biodistribution Study
-
Animal Model Selection : Immunocompromised mice (e.g., nude mice) are typically used. Tumor models are established by subcutaneously or orthotopically injecting cancer cells (e.g., 4T1 breast cancer cells).[7][10]
-
Grouping : Mice are randomly divided into experimental groups, commonly including:
-
Control (e.g., saline)
-
Non-conjugated drug/nanoparticle
-
iRGD-conjugated drug/nanoparticle[10]
-
-
Administration : The test substances, often labeled with a fluorescent dye (like IR780 or ICG) or a radionuclide for imaging, are administered systemically, typically via intravenous injection.[4][10]
-
In Vivo Imaging : At predetermined time points (e.g., 2, 8, 24, 48 hours post-injection), mice are anesthetized and imaged using a non-invasive imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging).[10][13] This allows for real-time tracking of the substance's distribution.
-
Ex Vivo Analysis : At the final time point, mice are euthanized. The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.[12]
-
Quantitative Assessment : The excised tissues are imaged to quantify the signal intensity (e.g., average fluorescence intensity).[8] The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative comparison of drug accumulation across different tissues for each group.[12]
-
Data Interpretation : The biodistribution profiles of the iRGD-conjugated and non-conjugated groups are compared to assess the targeting efficiency and changes in organ accumulation.[12]
Conclusion
The conjugation of therapeutic agents to the this compound offers a robust strategy to improve drug delivery to solid tumors. Experimental data consistently shows that iRGD enhances tumor accumulation and penetration while reducing the distribution to healthy, off-target organs.[8][9] This improved biodistribution profile holds significant promise for increasing the therapeutic index of anticancer drugs, ultimately leading to more effective treatments with fewer side effects. The methodologies for evaluating these effects are well-established, providing a clear pathway for the preclinical assessment of novel iRGD-conjugated therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 10. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avancebio.com [avancebio.com]
- 13. TPC - Drug biodistribution [turkupetcentre.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of iRGD Peptide in a Laboratory Setting
Essential guidance for researchers on the safe and compliant disposal of the iRGD peptide, ensuring laboratory safety and environmental responsibility. This document outlines immediate safety protocols, operational disposal plans, and a visual representation of the iRGD signaling pathway.
For researchers, scientists, and drug development professionals utilizing the tumor-penetrating this compound, adherence to proper disposal protocols is a critical component of the experimental workflow. While specific disposal guidelines for every peptide may not be readily available, established best practices for handling laboratory chemical waste provide a clear framework for ensuring safety and compliance. This guide offers a procedural, step-by-step approach to the proper disposal of this compound waste, in alignment with general laboratory safety principles.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is crucial. Although this compound is primarily used in research contexts and is not classified as acutely hazardous, it should be handled with care, assuming it to be a potentially hazardous chemical.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[2]
-
Lab Coat: A buttoned lab coat is essential to protect skin and clothing.[2]
All handling of this compound, both in its lyophilized powder form and in solution, should be conducted in a designated, well-ventilated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and the specific guidelines of your institution's Environmental Health and Safety (EHS) department. Never dispose of peptides directly down the drain or in regular trash .[3]
Liquid Waste Disposal (e.g., unused solutions, cell culture media containing iRGD)
-
Inactivation (Optional but Recommended): For an added layer of safety, especially for larger quantities of waste, chemical inactivation can be performed.
-
In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Slowly add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
-
-
Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[1]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Collection and Labeling:
-
Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[1]
-
The label should include "Hazardous Waste," the name of the chemical ("this compound"), the solvent, and the date.
-
Solid Waste Disposal (e.g., contaminated pipette tips, gloves, vials, labware)
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Labeling: The container should be clearly marked as "Hazardous Waste" and list the contaminant ("this compound").[1]
-
Storage and Disposal:
Summary of this compound Waste Handling
| Waste Type | Handling and Disposal Procedure | Key Considerations |
| Unused/Expired this compound (Lyophilized Powder) | Treat as chemical waste. Dispose of in a designated hazardous chemical waste container. | Avoid creating dust. Handle in a fume hood.[2] |
| This compound Solutions | Collect in a labeled, leak-proof hazardous chemical waste container. Do not pour down the sink.[4] | Consider inactivation and neutralization for larger volumes.[1] |
| Contaminated Labware (pipette tips, vials, etc.) | Segregate into a designated hazardous waste container for solids. | Ensure the container is properly labeled with the contaminant.[1] |
| Contaminated PPE (gloves, etc.) | Dispose of in the designated solid hazardous waste stream. | Change gloves immediately if contaminated.[2] |
Experimental Protocols and Waste Generation
Experiments involving this compound, such as in vitro cell penetration assays or in vivo tumor targeting studies, will generate both liquid and solid waste. For example, cell culture media from iRGD-treated cells, buffers used for peptide reconstitution, and all consumables that have come into contact with the peptide (e.g., pipette tips, microcentrifuge tubes, and syringes) should be considered contaminated and disposed of as hazardous waste following the procedures outlined above.
iRGD Signaling Pathway
The this compound facilitates tumor penetration through a multi-step process. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif of the peptide binds to αv integrins, which are often overexpressed on tumor endothelial cells. This binding event leads to a proteolytic cleavage of the this compound, exposing a C-end Rule (CendR) motif. The exposed CendR motif then binds to neuropilin-1 (NRP-1), which triggers an endocytotic/exocytotic transport pathway, enhancing the penetration of the peptide and any co-administered therapeutic agents into the tumor tissue.[5][6]
Caption: The this compound's mechanism of action for tumor penetration.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. intelligenthq.com [intelligenthq.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for iRGD Peptide
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the iRGD peptide, a tumor-penetrating peptide used to enhance drug delivery to tumor tissues.[1][2][3] Adherence to your institution's specific environmental health and safety (EHS) guidelines and local regulations is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | Protect against skin contact. Two pairs of chemotherapy gloves are recommended when handling potent compounds.[6] |
| Eye Protection | Safety goggles or a face shield | Protect eyes from splashes or airborne particles.[7] |
| Lab Coat | Buttoned lab coat | Protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 Respirator or use of a fume hood | Recommended when handling the lyophilized powder to prevent inhalation.[5][7] |
Operational Procedures: Handling and Storage
The this compound is typically supplied as a lyophilized powder and should be handled in a controlled environment.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powder form to control airborne particles.[5][7]
-
Reconstitution: Solutions should be prepared fresh for each use as they can be unstable.[8] When reconstituting the lyophilized powder, use appropriate solvents as recommended by the supplier. Add the solvent slowly to the vial to avoid aerosolization.
-
Storage: The lyophilized peptide should be stored in a freezer at or below -20°C.[1][5] Once reconstituted, the stability of the solution may be limited; therefore, it is best to prepare it fresh or store it in small aliquots at -80°C for short periods, as recommended by the supplier.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential health risks. All waste should be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include "Hazardous Waste" and the chemical name. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Segregate all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container.[9] |
| Liquid Waste (e.g., buffer solutions) | Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[9] Chemical inactivation using a 1M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for at least 24 hours can be considered, followed by neutralization before collection as hazardous waste.[9] |
iRGD Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the handling process, the following diagrams are provided.
References
- 1. This compound [novoprolabs.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pogo.ca [pogo.ca]
- 7. peptide.com [peptide.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
